Dimethomorph
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBTYORWCCMPQP-NBVRZTHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150323 | |
| Record name | Dimethomorph, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [Merck Index] | |
| Record name | Dimethomorph | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4925 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9, Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500, Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L), Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 | |
| Record name | DIMETHOMORPH | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Bulk density: 1318 kg/cu m (20 °C) | |
| Record name | DIMETHOMORPH | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C), 7.39X10-6 mm Hg at 25 °C | |
| Record name | Dimethomorph | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4925 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMETHOMORPH | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to grey crystalline powder | |
CAS No. |
113210-97-2, 110488-70-5 | |
| Record name | Dimethomorph E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113210-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethomorph, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113210972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethomorph, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethomorph (ISO); 4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propen-1-one, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(4-morpholinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHOMORPH, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU7EH56J7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETHOMORPH | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
127-148 °C, MP: 125-149 °C | |
| Record name | DIMETHOMORPH | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Dimethomorph's Mechanism of Action on Oomycetes: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dimethomorph (B118703) is a systemic, cinnamic acid derivative fungicide highly effective against oomycete pathogens, including devastating species from the genera Phytophthora and Plasmopara. Its mode of action is characterized by the specific inhibition of cellulose (B213188) synthesis, a crucial component of the oomycete cell wall, which distinguishes it from true fungi that possess chitin-based cell walls. This targeted action disrupts cell wall formation, leading to morphological aberrations and ultimately, cell lysis. The molecular target of this compound has been identified as cellulose synthase 3 (CesA3). This technical guide provides a comprehensive overview of the biochemical and molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows involved.
Introduction
Oomycetes, or water molds, are a group of filamentous protists that are responsible for some of the most destructive plant diseases worldwide, such as late blight of potato and tomato caused by Phytophthora infestans, and downy mildew of grapevines caused by Plasmopara viticola. Unlike true fungi, oomycetes have diploid vegetative hyphae and cell walls primarily composed of β-1,3-glucans and cellulose. This unique cell wall composition makes them insensitive to many conventional fungicides that target chitin (B13524) synthesis. This compound, introduced in 1988, emerged as a novel solution with a specific and potent activity against these pathogens. It is a member of the Carboxylic Acid Amide (CAA) class of fungicides and exhibits protectant, curative, and antisporulant properties.
Biochemical and Molecular Mechanism of Action
The primary mechanism of action of this compound is the disruption of fungal cell wall formation.[1][2] This is achieved through the specific inhibition of cellulose biosynthesis.[3]
The Molecular Target: Cellulose Synthase 3 (CesA3)
The specific molecular target of this compound and other CAA fungicides is the cellulose synthase 3 enzyme, encoded by the CesA3 gene.[4][5][6] Cellulose synthases are integral membrane proteins responsible for polymerizing UDP-glucose into long β-1,4-glucan chains that form cellulose microfibrils. Oomycetes possess a family of CesA genes, but CesA3 has been identified as the specific target for CAA fungicides. Mutations in the CesA3 gene, particularly at the G1105 codon, have been shown to confer resistance to this compound, providing strong evidence for its role as the primary target.[4][5]
Disruption of the Cellulose Synthesis Pathway
The biosynthesis of cellulose is a fundamental process for the structural integrity of the oomycete cell wall. The process begins with the substrate UDP-glucose, which is polymerized by the cellulose synthase complex located at the plasma membrane. This compound's interaction with CesA3 inhibits this polymerization step, leading to a halt in cellulose production. This disruption is particularly impactful during active growth phases, such as hyphal tip extension, sporangium development, and oospore formation.
Morphological and Cellular Effects
The inhibition of cellulose synthesis by this compound leads to a cascade of observable morphological and cellular effects. Actively growing hyphae exhibit swelling, branching, and a beaded appearance due to the formation of false septa. In the presence of this compound, zoospores are unable to form proper cell walls, and the development of sporangia and oospores is severely hampered. Ultimately, the compromised cell wall integrity results in cell lysis and death of the pathogen.
Quantitative Data on Efficacy
The efficacy of this compound is quantified through various metrics, primarily the half-maximal effective concentration (EC50) and the minimal inhibitory concentration (MIC). These values vary depending on the oomycete species, isolate, and the specific life stage being tested.
Table 1: EC50 Values of this compound against various Oomycete Species
| Oomycete Species | Isolate | EC50 (µg/mL) | Life Stage/Assay |
| Phytophthora infestans | Wild-type | 0.35 | Mycelial Growth |
| Plasmopara viticola | - | 0.01 - 0.21 | Mycelial Growth |
| Phytophthora capsici | Sensitive isolates | <0.1 | Mycelial Growth |
| Phytophthora citrophthora | - | 0.14 | Mycelial Growth |
| Phytophthora parasitica | - | 0.38 | Mycelial Growth |
Table 2: Minimal Inhibitory Concentration (MIC) of this compound
| Oomycete Species | Isolate | MIC (µg/mL) |
| Phytophthora infestans | Metalaxyl-resistant (MR1) | 0.6 |
| Phytophthora infestans | Metalaxyl-sensitive (S49) | 1.25 |
| Plasmopara viticola | - | 10 - 100 |
Experimental Protocols
The elucidation of this compound's mechanism of action has been facilitated by a range of experimental techniques. Below are detailed methodologies for key experiments.
Protocol for Determining EC50 Values (Amended Agar (B569324) Assay)
This protocol is a standard method for assessing the sensitivity of an oomycete to a fungicide.
Materials:
-
Pure this compound
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Dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) for stock solution
-
Appropriate agar medium for the target oomycete (e.g., rye B agar for P. infestans)
-
Sterile Petri dishes (90 mm)
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Actively growing culture of the oomycete
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Calipers
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Media Preparation: Prepare the agar medium and autoclave. Cool to 50-55°C.
-
Amended Media: Create a series of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten agar. Also, prepare a control plate with DMSO only.
-
Plating: Pour the amended and control agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take 5 mm plugs from the edge of an actively growing oomycete culture and place them, mycelium-side down, in the center of each plate.
-
Incubation: Incubate the plates in the dark at the optimal temperature for the oomycete's growth.
-
Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the control colony nearly reaches the edge of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use a statistical software to perform a probit or log-logistic regression analysis to determine the EC50 value.[7]
Protocol for Microscopic Observation of Morphological Changes
This protocol allows for the visualization of the cellular effects of this compound.
Materials:
-
Actively growing oomycete culture
-
Liquid culture medium
-
This compound stock solution
-
Microscope slides and coverslips
-
Light microscope with differential interference contrast (DIC) optics
-
For Scanning Electron Microscopy (SEM): glutaraldehyde, ethanol (B145695) series, critical point dryer, sputter coater.
Procedure (Light Microscopy):
-
Culture Preparation: Grow the oomycete in liquid medium to obtain a suspension of mycelia.
-
Treatment: Add this compound to the liquid culture at a concentration known to cause morphological effects (e.g., 1 µg/mL).
-
Incubation: Incubate for a set period (e.g., 2, 4, 8, and 24 hours).
-
Observation: At each time point, pipette a small volume of the culture onto a microscope slide, cover with a coverslip, and observe under the microscope.
-
Documentation: Document any changes in hyphal morphology, such as swelling, branching, and septa formation, through photomicroscopy.
Procedure (Scanning Electron Microscopy):
-
Sample Preparation: Grow the oomycete on a suitable substrate (e.g., agar-coated slides) in the presence and absence of this compound.
-
Fixation: Fix the samples in 2.5% glutaraldehyde.
-
Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%).
-
Drying: Subject the samples to critical point drying.
-
Coating: Sputter-coat the dried samples with a thin layer of gold or palladium.
-
Imaging: Observe the samples using a scanning electron microscope to obtain high-resolution images of the surface morphology.[8][9]
Protocol for Gene Expression Analysis (qRT-PCR)
This protocol is used to quantify the expression levels of target genes, such as CesA3, in response to this compound treatment.
Materials:
-
Actively growing oomycete culture in liquid medium
-
This compound stock solution
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR primers for the target gene(s) and reference gene(s)
-
SYBR Green or other fluorescent qPCR master mix
-
qPCR instrument
Procedure:
-
Treatment: Treat the oomycete liquid culture with this compound at a specific concentration and for a defined time period. Include an untreated control.
-
RNA Extraction: Harvest the mycelia and extract total RNA using a suitable kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using reverse transcriptase.
-
qPCR: Set up the qPCR reactions containing the cDNA template, primers for the target and reference genes, and the qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target gene in the treated samples compared to the untreated control, normalized to the expression of the reference gene(s).
Conclusion
This compound's efficacy as an oomycete-specific fungicide is rooted in its precise targeting of cellulose synthase 3 (CesA3). By inhibiting this key enzyme, this compound effectively disrupts the formation of the oomycete cell wall, a structure essential for the pathogen's survival and pathogenicity. This targeted mechanism of action, distinct from that of fungicides used against true fungi, makes this compound a valuable tool in integrated pest management strategies for controlling devastating oomycete-driven plant diseases. The detailed understanding of its molecular interactions, coupled with robust experimental methodologies for its study, provides a solid foundation for ongoing research, resistance monitoring, and the development of novel anti-oomycete compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular characterization of cellulose synthase (CesA) genes and impact of mutations on fungicide resistance in oomycetes [edoc.unibas.ch]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Scanning Electron Microscopy (SEM) Protocols for Problematic Plant, Oomycete, and Fungal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Stereoselective Synthesis of Dimethomorph E/Z Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethomorph, a widely used morpholine (B109124) fungicide, exists as a mixture of (E)- and (Z)-isomers, with the (Z)-isomer being the sole contributor to its fungicidal activity. Consequently, the stereoselective synthesis of the (Z)-isomer is of significant interest for enhancing the efficacy and sustainability of this agrochemical. This technical guide provides a comprehensive overview of the core principles and methodologies for the stereoselective synthesis of this compound E/Z isomers. It includes detailed proposed experimental protocols for both Z-selective and E-selective syntheses, a summary of quantitative data from literature, and visualization of the synthetic pathways. While specific, detailed protocols for the exclusive synthesis of each isomer are not extensively reported in publicly available literature, this guide constructs plausible and detailed synthetic routes based on established stereoselective olefination reactions.
Introduction
This compound, chemically known as (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine, is a systemic fungicide effective against Oomycetes. The fungicidal activity is exclusively attributed to the (Z)-isomer, which disrupts the fungal cell wall formation. Commercial this compound is typically produced as a mixture of (E) and (Z) isomers. The development of synthetic routes that favor the formation of the biologically active (Z)-isomer is a key objective in process chemistry to improve yield and reduce the environmental impact of the inactive (E)-isomer.
This guide explores potential stereoselective synthetic strategies, primarily focusing on the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, which are powerful methods for the formation of carbon-carbon double bonds with predictable stereochemistry.
General Synthetic Strategies
The synthesis of this compound isomers generally involves the formation of the trisubstituted alkene backbone followed by the amidation with morpholine, or the olefination of a ketone precursor that already contains the morpholine moiety. The key challenge lies in controlling the geometry of the double bond.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound points to two main disconnection approaches for stereoselective synthesis:
-
Route A: Olefination followed by Amidation: This involves the stereoselective synthesis of (E)- or (Z)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acrylic acid (or its activated derivative), followed by condensation with morpholine.
-
Route B: Direct Olefination: This route involves the reaction of a phosphorus ylide or a phosphonate (B1237965) carbanion with 4-chloro-3',4'-dimethoxybenzophenone, where the olefination reagent carries the morpholine amide functionality.
dot
The Z-Isomer of Dimethomorph: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethomorph (B118703), a cinnamic acid derivative, is a systemic morpholine (B109124) fungicide widely utilized for the control of Oomycete pathogens, which cause devastating diseases such as late blight and downy mildews in various crops.[1][2][3] It is commercially available as a mixture of two geometric isomers, (E) and (Z), typically in approximately equal proportions.[1][2][4] Extensive research has demonstrated that the fungicidal activity of this compound is primarily, if not exclusively, attributed to the Z-isomer.[4][5][6][7] This isomer is intrinsically active against Oomycetes, while the E-isomer possesses significantly less fungicidal activity.[6][8]
A key characteristic of this compound is the interconversion of its isomers in the presence of light.[5] Upon exposure to sunlight, the Z-isomer can convert to the E-isomer and vice-versa.[9] This photoisomerization is a critical factor in its field efficacy, as the less active E-isomer can be converted to the highly active Z-form, ensuring sustained fungicidal action.[5] This technical guide provides an in-depth analysis of the biological activity of the this compound Z-isomer, focusing on its mechanism of action, quantitative efficacy, and relevant experimental methodologies.
Fungicidal Activity of this compound Z-Isomer
The Z-isomer of this compound exhibits potent and specific activity against fungi in the class Oomycetes, such as Phytophthora spp. and Plasmopara spp.[1][10] Its mode of action is distinct from many other fungicides, providing an essential tool for resistance management, particularly against phenylamide-resistant fungal populations.[10]
Mechanism of Action
The primary mode of action of the this compound Z-isomer is the disruption of the fungal cell wall.[1][2] It specifically inhibits cellulose (B213188) synthesis in Oomycetes, a crucial component of their cell walls (True fungi, in contrast, have chitin-based cell walls).[4][11][12] This inhibition leads to the breakdown of the sporangium wall and lysis of the fungal cell, a process that is effective at all stages of the fungal life cycle.[2][10] The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 40, with the target site coded as H5, confirming its role as a cellulose synthase inhibitor.[4][11]
RNA-seq analysis of Phytophthora parasitica exposed to this compound revealed significant changes in the expression of genes associated with the cell wall and its synthesis.[13][14] Furthermore, the treatment resulted in reduced cell membrane permeability and increased reactive oxygen species, indicating broader downstream cellular stress resulting from the primary disruption of cell wall integrity.[13][14]
Quantitative Fungicidal Activity
Studies have quantified the efficacy of this compound (as an E/Z mixture) against various Oomycete pathogens. The data highlights its potent activity at relatively low concentrations.
| Pathogen | Host | Assay Type | Efficacy Metric | Value (µg/mL of a.i.) | Reference |
| Plasmopara viticola | Grape | Leaf Disc | ED95 | 0.25 - 1.15 | [10] |
| Phytophthora infestans (MR1 Isolate) | Potato | Mycelial Growth (in vitro) | ED90 | 0.3 | [10] |
| Phytophthora infestans (S49 Isolate) | Potato | Mycelial Growth (in vitro) | ED90 | 0.3 | [10] |
| Phytophthora infestans (MR1 Isolate) | Potato | Mycelial Growth (in vitro) | MIC | 0.6 | [10] |
| Phytophthora infestans (S49 Isolate) | Potato | Mycelial Growth (in vitro) | MIC | 1.25 | [10] |
| Phytophthora infestans (MR1 Isolate) | Tomato | Foliar Spray | ED90 | 49 | [10] |
| Phytophthora infestans (MR1 Isolate) | Tomato | Foliar Spray | MIC | 250 | [10] |
Note: The cited studies used technical grade this compound, which is a mixture of E and Z isomers. The activity is attributed to the Z-isomer. a.i. = active ingredient; ED90/95 = Effective dose for 90%/95% inhibition; MIC = Minimal Inhibitory Concentration.
Other Biological Activities
While the primary and commercially relevant activity of the this compound Z-isomer is fungicidal, its effects on other organisms have been evaluated for regulatory and environmental safety purposes.
Insecticidal and Herbicidal Activity
There is no significant evidence to suggest that this compound possesses inherent insecticidal or herbicidal properties. The Fungicide Resistance Action Committee (FRAC) explicitly lists its resistance class as "Not applicable" for both herbicides and insecticides, indicating a lack of activity against these types of pests.[4]
Effects on Non-Target Organisms
Ecotoxicological studies have been conducted to assess the impact of this compound on various non-target organisms. These studies are crucial for environmental risk assessment.
| Organism | Exposure Type | Endpoint | Value | Reference |
| Eisenia fetida (Earthworm) | Soil | Toxicity | Low effect at 1-10 mg/kg; varying effects at 100 mg/kg | [15] |
| Oryzias latipes (Japanese medaka) | Aquatic | Embryo Toxicity | Reduced heart rhythm, abnormal development | [16] |
| Danio rerio (Zebrafish) | Chronic Aquatic | Behavioral | Hypoactivity-like behaviors at 0.5 and 1 ppm | [17] |
| Soil Microbes | Soil | Activity | Low effect at 1-10 mg/kg; varying effects at 100 mg/kg | [15] |
Experimental Protocols
Protocol for In Vivo Fungicidal Efficacy Assay (Adapted from Cohen et al., 1995)
This protocol outlines the general steps for evaluating the protective activity of this compound Z-isomer against late blight (Phytophthora infestans) on tomato plants.
-
Plant Cultivation:
-
Grow tomato plants (e.g., Lycopersicon esculentum) in pots under controlled greenhouse conditions (e.g., 25°C day / 18°C night, 14-hour photoperiod) until they reach the 4-5 leaf stage.
-
-
Fungicide Preparation and Application:
-
Prepare a stock solution of this compound Z-isomer in a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Create a dilution series to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250 µg/mL) in water, often with a surfactant to ensure even coverage.
-
Spray the tomato plants with the fungicide solutions until runoff, ensuring all foliage is covered. Allow plants to dry completely.
-
-
Pathogen Inoculation:
-
Prepare a sporangial suspension of P. infestans from freshly sporulating cultures. Adjust the concentration to approximately 2,500-5,000 sporangia/mL in cold, sterile distilled water.
-
One day after fungicide application, inoculate the plants by spraying the sporangial suspension onto the foliage.
-
-
Incubation and Disease Assessment:
-
Place the inoculated plants in a high-humidity chamber (>95% RH) in the dark at ~18-20°C for 24 hours to promote infection.
-
Transfer plants back to the greenhouse.
-
After 5-7 days, assess disease severity by estimating the percentage of leaf area covered with late blight lesions for each plant.
-
-
Data Analysis:
-
Calculate the mean disease severity for each treatment group.
-
Determine the percent disease control relative to the untreated control.
-
Calculate ED50 or ED90 values using probit analysis or other appropriate statistical methods.
-
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound (Ref: CME 151) [sitem.herts.ac.uk]
- 5. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Z | C21H22ClNO4 | CID 5463781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound E | C21H22ClNO4 | CID 5889665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN107708421B - Reagent and method for reducing E/Z isomerization of this compound - Google Patents [patents.google.com]
- 10. apsnet.org [apsnet.org]
- 11. agriculture.basf.com [agriculture.basf.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Toxicological effects of this compound on soil enzymatic activity and soil earthworm (Eisenia fetida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Dimethomorph's Mode of Action: A Technical Guide to Oomycete Cell Wall Disruption
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethomorph (B118703) is a systemic fungicide renowned for its specific and potent activity against oomycete pathogens, a group of destructive plant pathogens often referred to as water molds.[1][2] Unlike true fungi, oomycetes possess cell walls primarily composed of β-1,3-glucans and cellulose (B213188), lacking the chitin (B13524) that is a common target for many antifungal agents.[3][4][5] This fundamental biochemical difference renders most fungicides ineffective against oomycetes.[6] this compound, a member of the Carboxylic Acid Amide (CAA) class of fungicides, exploits this unique physiology by specifically disrupting the biosynthesis of the oomycete cell wall.[7][8] This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on the compelling evidence for its role as a cellulose synthesis inhibitor, and presents detailed experimental protocols for its study.
Core Mechanism of Action: Inhibition of Cellulose Synthesis
The primary mode of action for this compound is the inhibition of fungal cell wall formation.[9][10] Extensive research indicates that it specifically interferes with the assembly of cell wall polymers.[2] As a CAA fungicide, its molecular target is believed to be a cellulose synthase enzyme (CesA), with evidence pointing towards the CesA3 isoform.[8][11] By inhibiting this crucial enzyme, this compound effectively halts the polymerization of glucose into cellulose microfibrils, which are essential for the structural integrity of the oomycete cell wall.[11][12] This disruption is particularly effective during stages of active growth and cell wall construction, such as zoospore germination, hyphal tip extension, and the formation of sporangia and oospores.[1][2][9] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and the ultimate death of the pathogen.[7]
Figure 1: Proposed mechanism of this compound action on oomycete cell wall synthesis.
Quantitative Efficacy Data
The potency of this compound has been quantified against several key oomycete pathogens. The data highlights its high efficacy at low concentrations, a desirable characteristic for an agricultural fungicide.
| Pathogen Species | Assay Type | Efficacy Metric | Value | Reference(s) |
| Plasmopara viticola | Leaf Disc Assay | ED₉₅ | 0.25 - 1.15 µg/mL | [2] |
| Phytophthora infestans | Mycelial Growth | 90% Inhibition | 0.3 µg/mL | [2] |
| Phytophthora infestans | Mycelial Growth | MIC | 0.6 - 1.25 µg/mL | [2] |
| General Oomycetes | Mycelial Growth | Growth Inhibition | <0.25 µg/mL | [9] |
| Saprolegnia spp. | Radial Growth | Growth Reduction | 50 & 100 mg/L | [8] |
| Pythium spp. | Radial Growth | Growth Reduction | 50 & 100 mg/L | [8] |
| Phytophthora infestans | Cellulose Synthesis | IC₅₀ (Mandipropamid*) | 19.8 ± 5.6 nM | [11] |
| Data for Mandipropamid, another CAA fungicide, is included as a strong proxy for the specific inhibition of cellulose synthesis. |
Experimental Evidence and Methodologies
The elucidation of this compound's mode of action is supported by a range of experimental evidence, from in vitro growth assays to advanced molecular techniques.
Morphological and Cellular Effects
Microscopic studies have provided direct visual evidence of this compound's impact on oomycete morphology. Treatment with this compound results in observable defects such as collapsed and shriveled hyphae.[8] In studies on Pseudoperonospora cubensis, it induced enhanced callose-encasement of haustoria, a plant defense response likely triggered by stress or damage to the pathogen.[2] These morphological changes are consistent with a loss of cell wall integrity.
Molecular and Genetic Evidence
Transcriptomic analysis using RNA-seq on Phytophthora parasitica treated with this compound revealed significant changes in the expression levels of genes associated with the cell wall and its synthesis.[6][13] This provides strong genetic evidence that the cell wall is a primary target of the fungicide's activity.
Key Experimental Protocols
Detailed protocols are essential for the consistent and reproducible study of fungicide modes of action. Below are methodologies for key experiments used to characterize compounds like this compound.
This foundational assay assesses the direct inhibitory effect of a compound on pathogen growth on a solid medium.
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) or the Effective Concentration (EC₅₀) of this compound against a target oomycete.
-
Materials:
-
Target oomycete culture (e.g., Phytophthora infestans).
-
Appropriate culture medium (e.g., V8 juice agar (B569324) or Rye A agar).
-
This compound stock solution (in a suitable solvent like DMSO).
-
Sterile Petri dishes (9 cm).
-
Sterile cork borer (5 mm diameter).
-
-
Procedure:
-
Medium Preparation: Prepare the agar medium and autoclave. Allow it to cool to 45-50°C in a water bath.
-
Amending Medium: Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1.0, 10, 100 µg/mL). Also, prepare a solvent-only control.
-
Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using the cork borer, take mycelial plugs from the leading edge of an actively growing oomycete culture and place one, mycelium-side down, in the center of each plate.
-
Incubation: Incubate the plates in the dark at the optimal temperature for the pathogen (e.g., 18-20°C for P. infestans).
-
Data Collection: Measure two perpendicular diameters of the growing colony daily until the colony in the control plate reaches the edge.
-
Analysis: Calculate the percentage of growth inhibition relative to the solvent control for each concentration. Use this data to determine the EC₅₀ value through probit or logistic regression analysis.[14]
-
Figure 2: Workflow for In Vitro Mycelial Growth Inhibition Assay.
This biochemical assay provides direct evidence for the inhibition of cell wall synthesis by measuring the incorporation of a radiolabeled precursor into cellulose. This protocol is adapted from studies on the CAA fungicide mandipropamid.[11][12]
-
Objective: To quantify the inhibition of new cellulose synthesis in the presence of this compound.
-
Materials:
-
Oomycete culture (e.g., Phytophthora infestans).
-
Liquid culture medium.
-
D-(U-¹⁴C)-glucose (radiolabeled precursor).
-
This compound solution at various concentrations.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Reagents for cell wall extraction (e.g., acetic-nitric reagent).
-
-
Procedure:
-
Culture Preparation: Grow the oomycete in liquid medium to produce a sufficient quantity of mycelia.
-
Treatment: Resuspend a known quantity of mycelia in fresh medium containing different concentrations of this compound (and a solvent control). Pre-incubate for a short period.
-
Labeling: Add ¹⁴C-glucose to each culture flask and incubate for a defined period (e.g., 6 hours) to allow for incorporation into newly synthesized polymers.
-
Harvesting: Harvest the mycelia by filtration and wash thoroughly to remove unincorporated ¹⁴C-glucose.
-
Cellulose Extraction: Treat the mycelial pellet with an acetic-nitric reagent (e.g., 80:10:1 acetic acid:nitric acid:water) and heat (e.g., 100°C for 1 hour) to hydrolyze all components except crystalline cellulose.
-
Quantification: Wash the remaining pellet (crystalline cellulose), place it in a scintillation vial with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Compare the counts per minute (CPM) from the this compound-treated samples to the control to determine the percentage inhibition of cellulose synthesis. Calculate the IC₅₀ value.
-
References
- 1. nbinno.com [nbinno.com]
- 2. apsnet.org [apsnet.org]
- 3. reddit.com [reddit.com]
- 4. Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides - BioScience Solutions [biocomm.eu]
- 5. Cellulose Synthesis in Phytophthora infestans Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-seq analysis of the response of plant-pathogenic oomycete Phytophthora parasitica to the fungicide this compound | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 7. m.youtube.com [m.youtube.com]
- 8. cris.unibo.it [cris.unibo.it]
- 9. pomais.com [pomais.com]
- 10. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Discovery and Development of Dimethomorph: A Technical Guide for Researchers
Dimethomorph (B118703), a cinnamic acid derivative, stands as a significant systemic fungicide in the battle against oomycete pathogens, a class of destructive plant parasites that includes notorious agents of downy mildew and late blight. Developed and introduced by Shell (now BASF) in 1992, its unique mode of action and efficacy have made it a cornerstone in crop protection programs worldwide. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and Chemical Identity
This compound, chemically known as (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine, is a morpholine (B109124) fungicide.[1] It is synthesized as a mixture of E and Z isomers, both of which contribute to its fungicidal activity due to their rapid interconversion in the presence of light.[2] The Z-isomer is reported to be the more intrinsically active form.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine |
| CAS Number | 110488-70-5 |
| Molecular Formula | C21H22ClNO4 |
| Molecular Weight | 387.86 g/mol |
| Appearance | Colorless to grey crystalline powder |
| Melting Point | 125-149 °C |
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that has been described in various patents. A common approach involves the reaction of 4-chloro-3,4-dimethoxybenzophenone with N-acetylmorpholine in the presence of a base.[3]
A generalized synthetic scheme is as follows:
-
Friedel-Crafts Acylation: Veratrole (1,2-dimethoxybenzene) is acylated with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst to yield 3,4-dimethoxy-4'-chlorobenzophenone.
-
Condensation: The resulting benzophenone (B1666685) is then condensed with N-acetylmorpholine. This step is crucial for the formation of the acryloylmorpholine backbone. Several bases can be employed as catalysts, including sodium tert-butoxide or a copper-vanadium compound catalyst, with reported yields exceeding 93%.[3]
-
Dehydration: The intermediate product undergoes dehydration to form the final this compound product, which is a mixture of E and Z isomers.
Experimental Protocol: Synthesis of this compound (General Procedure based on Patent Literature)
-
Step 1: Synthesis of 3,4-dimethoxy-4'-chlorobenzophenone. To a solution of veratrole in a suitable solvent (e.g., dichloromethane), 4-chlorobenzoyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) are added portion-wise at a controlled temperature. The reaction mixture is stirred until completion, then quenched with a weak acid and extracted. The organic layer is washed, dried, and concentrated to yield the benzophenone intermediate.
-
Step 2: Synthesis of this compound. The 3,4-dimethoxy-4'-chlorobenzophenone and N-acetylmorpholine are dissolved in an appropriate solvent (e.g., toluene). A strong base, such as sodium tert-butoxide, is added, and the mixture is heated.[4] The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC). Upon completion, the reaction is quenched, and the product is extracted. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by crystallization, to afford this compound.[4]
Note: This is a generalized protocol derived from patent literature and may require optimization for specific laboratory conditions. Researchers should consult detailed procedures in relevant patents for precise molar ratios, reaction times, temperatures, and purification methods.
Logical Flow of this compound Synthesis
Caption: Generalized synthetic pathway for this compound.
Mechanism of Action: Inhibition of Cellulose (B213188) Synthase
This compound exerts its fungicidal effect through a highly specific mode of action: the disruption of the fungal cell wall biosynthesis.[1] Unlike many other fungicides that target sterol biosynthesis, this compound specifically inhibits the activity of cellulose synthase enzymes in oomycetes.[5][6] This inhibition disrupts the formation of cellulose, a critical structural component of the oomycete cell wall, leading to cell lysis and death.[7] This targeted mechanism of action contributes to its high efficacy against oomycetes while having low toxicity to non-target organisms.
References
- 1. researchgate.net [researchgate.net]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104130214A - Preparation method of this compound original drug - Google Patents [patents.google.com]
- 4. CN112500370A - Method for synthesizing this compound under catalysis of Lewis base - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellulose synthesis in Phytophthora infestans is required for normal appressorium formation and successful infection of potato - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethomorph's Fungicidal Spectrum Against Phytophthora Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethomorph, a cinnamic acid derivative, is a systemic fungicide belonging to the morpholine (B109124) group.[1] It is recognized for its specific efficacy against oomycete pathogens, particularly those within the genus Phytophthora, which are responsible for devastating diseases in a wide range of agricultural and horticultural crops.[1] This technical guide provides an in-depth overview of the fungicidal spectrum of this compound against various Phytophthora species, presenting quantitative data, detailed experimental protocols, and visual representations of its mode of action and experimental workflows.
Quantitative Efficacy of this compound Against Phytophthora Species
The efficacy of this compound varies across different Phytophthora species and their life stages. The following tables summarize the 50% effective concentration (EC50) and minimum inhibitory concentration (MIC) values for mycelial growth, sporangium formation, and zoospore cyst germination.
Mycelial Growth Inhibition
| Phytophthora Species | EC50 (µg/mL) | EC90 (µg/mL) | MIC (µg/mL) | Reference(s) |
| P. capsici | <0.1 - 0.41 | 0.32 - 1.6 | - | [2][3][4] |
| P. citrophthora | <0.1 - 0.38 | 0.32 - 1.6 | - | [2][3] |
| P. parasitica | <0.1 - 0.38 | 0.32 - 1.6 | - | [2][3] |
| P. infestans | 0.22 - 0.45 | 0.3 | 0.6 - 1.25 | [5][6][7] |
| P. cactorum | >90% inhibition at 10 µg/mL | - | 100 | [8][9] |
| P. nicotianae | 0.24 - 0.393 | 9.939 | - | [10][11] |
| P. palmivora | 0.233 | - | - | [12] |
| P. nagaii | 0.68215 | - | - | [13] |
| P. tentaculata | 0.57110 | - | - | [13] |
Sporangium Formation Inhibition
| Phytophthora Species | EC50 (µg/mL) | EC90 (µg/mL) | Reference(s) |
| P. capsici | <1.0 - 5.0 | 0.32 - 1.6 | [2] |
| P. citrophthora | <1.0 - 5.0 | 0.32 - 1.6 | [2] |
| P. parasitica | <1.0 - 5.0 | 0.32 - 1.6 | [2] |
| P. nicotianae | 0.005 | 0.374 | [10] |
| P. cactorum | 0.0769 - 1.78 | - | [8] |
Zoospore Cyst Germination Inhibition
| Phytophthora Species | EC50 (µg/mL) | EC90 (µg/mL) | Reference(s) |
| P. capsici | 3.3 - 7.2 | 5.6 - 21 | [2][3] |
| P. citrophthora | 3.3 - 7.2 | 5.6 - 21 | [2][3] |
| P. parasitica | 3.3 - 7.2 | 5.6 - 21 | [2][3] |
| P. nicotianae | 0.10 | - | [11] |
| P. infestans | <0.20 | - | [5][6] |
Mode of Action: Disruption of Cell Wall Formation
This compound's primary mode of action is the disruption of fungal cell wall formation.[1] Unlike other oomycete fungicides, it does not inhibit sterol synthesis but rather interferes with the assembly of cell wall polymers. This leads to the lysis of the cell wall, particularly during active growth phases such as hyphal tip extension and germ tube formation.
Experimental Protocols
The following are synthesized protocols for key in vitro assays used to determine the efficacy of this compound against Phytophthora species, based on methodologies reported in the scientific literature.
In Vitro Mycelial Growth Inhibition Assay
This assay determines the effect of this compound on the vegetative growth of Phytophthora.
1. Media Preparation:
- Prepare a suitable culture medium (e.g., V8 juice agar (B569324), cornmeal agar) and autoclave.
- Cool the medium to 45-50°C.
- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
- Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all treatments, including the control.
- Pour the amended agar into sterile Petri dishes.
2. Inoculation:
- From the margin of an actively growing Phytophthora culture, cut mycelial plugs of a standardized diameter (e.g., 5 mm) using a sterile cork borer.
- Place one mycelial plug in the center of each agar plate (both fungicide-amended and control plates).
3. Incubation:
- Incubate the plates at the optimal growth temperature for the specific Phytophthora species in the dark.
4. Data Collection and Analysis:
- Measure the colony diameter at regular intervals until the mycelium in the control plates reaches the edge of the plate.
- Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
- Determine the EC50 and MIC values using appropriate statistical software.
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Sporangium Production Assay
This assay evaluates the impact of this compound on the formation of sporangia.
1. Culture Preparation:
- Grow the Phytophthora isolate on a suitable agar medium until the plate is covered with mycelium.
2. Sporangia Induction:
- Cut agar blocks from the culture and place them in sterile Petri dishes.
- Add a sterile solution (e.g., soil extract or sterile distilled water) containing the desired concentrations of this compound to the Petri dishes.
- Incubate under conditions that induce sporangia formation (e.g., continuous light at a specific temperature).
3. Quantification:
- After a set incubation period, count the number of sporangia produced per unit area using a microscope.
- Calculate the percentage of inhibition of sporangium formation relative to the control.
- Determine the EC50 value for sporangium production.
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"CalculateInhibition" -> "DetermineEC50";
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Zoospore Cyst Germination Assay
This assay assesses the effect of this compound on the germination of encysted zoospores.
1. Zoospore Production:
- Induce sporangia formation as described above.
- Induce zoospore release by subjecting the sporangia to a cold shock (e.g., incubation at 4°C) followed by a return to room temperature.
- Collect the motile zoospores.
2. Encystment and Treatment:
- Allow the zoospores to encyst on a suitable surface (e.g., water agar or glass slides).
- Add solutions of this compound at various concentrations to the encysted zoospores.
3. Incubation and Assessment:
- Incubate for a period sufficient for germination in the control treatment.
- Observe the germination of cysts (formation of a germ tube) under a microscope.
- Count the number of germinated and non-germinated cysts.
4. Data Analysis:
- Calculate the percentage of germination inhibition for each concentration.
- Determine the EC50 value for zoospore cyst germination.
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"TreatCysts" [label="Treat Encysted Zoospores\nwith Fungicide"];
"Incubate" [label="Incubate to Allow\nGermination"];
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Conclusion
This compound exhibits a potent and broad fungicidal spectrum against a range of economically important Phytophthora species. Its efficacy is evident across multiple life stages, including mycelial growth, sporangium formation, and zoospore cyst germination, with particularly low EC50 values for mycelial growth inhibition in many species. The unique mode of action, targeting cell wall synthesis, makes it a valuable tool in disease management strategies, especially in rotations with fungicides that have different modes of action to mitigate the risk of resistance development. The standardized protocols provided in this guide offer a framework for consistent and reproducible evaluation of this compound and other novel compounds against Phytophthora pathogens. Further research into the precise molecular targets of this compound will enhance our understanding of its fungicidal activity and aid in the development of next-generation oomycete-specific fungicides.
References
- 1. fao.org [fao.org]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Impact of Azoxystrobin, this compound, Fluazinam, Fosetyl-Al, and Metalaxyl on Growth, Sporulation, and Zoospore Cyst Germination of Three Phytophthora spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Variations in the Sensitivity of Phytophthora infestans Isolates from Different Genetic Backgrounds to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsnet.org [apsnet.org]
- 8. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oajournals.fupress.net [oajournals.fupress.net]
- 10. api.fspublishers.org [api.fspublishers.org]
- 11. researchgate.net [researchgate.net]
- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 13. researchgate.net [researchgate.net]
The Systemic Journey of Dimethomorph: A Molecular Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethomorph, a cinnamic acid amide fungicide, exhibits potent systemic activity against a range of oomycete pathogens, representing a critical tool in modern agriculture. This technical guide delves into the molecular underpinnings of its systemic efficacy, from initial plant uptake and translocation to its ultimate interaction with the molecular target. By synthesizing data from numerous studies, this document provides a comprehensive overview of the quantitative aspects of its movement within the plant, detailed experimental protocols for its study, and a visualization of the cellular pathways it disrupts. This guide is intended to serve as a valuable resource for researchers in plant pathology, fungicide development, and molecular biology, facilitating a deeper understanding of this compound's mode of action and inspiring further research into novel disease control strategies.
Introduction
Oomycetes, or water molds, are a group of destructive plant pathogens responsible for devastating diseases such as late blight of potato and tomato (Phytophthora infestans) and downy mildew of grapevines (Plasmopara viticola). Unlike true fungi, oomycetes possess cell walls primarily composed of cellulose (B213188) and β-glucans, rather than chitin. This fundamental difference renders many conventional fungicides ineffective. This compound was developed to specifically target these devastating pathogens.[1][2][3] Its efficacy stems not only from its direct inhibitory action but also from its ability to move systemically within the plant, providing protection to tissues distant from the initial point of application.[4][5] This guide will explore the molecular basis of this systemic activity, providing a detailed technical overview for the scientific community.
Uptake and Translocation: A Quantitative Perspective
This compound is readily absorbed by various parts of the plant, including roots and leaves, and is subsequently translocated throughout the plant's vascular system.[5] This systemic movement is crucial for protecting new growth and ensuring comprehensive disease control.
Foliar and Root Uptake
Upon foliar application, this compound penetrates the leaf cuticle and enters the plant's vascular system. Similarly, when applied to the soil, it is taken up by the roots. Studies on tomato plants grown in a hydroponic solution containing 8 mg/L of radiolabeled this compound showed a significant accumulation of radioactivity in the leaves and stems over a 28-day period, demonstrating root uptake and subsequent translocation.[6]
Translocation Pathways and Distribution
Once absorbed, this compound is primarily transported via the xylem, the plant's water-conducting tissue. This acropetal movement allows the fungicide to be distributed from the roots to the shoots and from older to younger leaves. Evidence also suggests translaminar activity, where the compound moves from the upper to the lower surface of a treated leaf.[5] However, phloem transport, which would allow for movement from leaves to roots (basipetal transport), appears to be limited.
A study on potato plants following foliar spray demonstrated the translocation of this compound to the tubers. The concentration in tubers was detectable within two days of application, highlighting its systemic nature.[7][8]
Data Presentation: Quantitative Analysis of this compound Distribution
The following tables summarize quantitative data on the dissipation and translocation of this compound in various crops.
Table 1: Dissipation and Half-life of this compound in Potato Plants and Soil [7][8]
| Location (China) | Matrix | Application Rate | Half-life (t1/2) in days |
| Xinjiang | Potato Leaves | Foliar Spray | 4.20 |
| Potato Tubers | 3.71 | ||
| Soil | 9.00 | ||
| Liaoning | Potato Leaves | Foliar Spray | 3.89 |
| Potato Tubers | 2.95 | ||
| Soil | 8.88 | ||
| Guangxi | Potato Leaves | Foliar Spray | 2.65 |
| Potato Tubers | 1.79 | ||
| Soil | 4.62 |
Table 2: Efficacy of this compound against Plasmopara viticola on Grapevine Leaf Disks [2][4]
| This compound Concentration (mg/L) | Days After Application of Inoculation | Inhibition of Sporangia Formation (%) |
| 50 | 2 | 100 |
| 8 | 100 | |
| 15 | 100 | |
| 100 | 2 | 100 |
| 8 | 100 | |
| 15 | 100 | |
| 200 | 2 | 100 |
| 8 | 100 | |
| 15 | 100 | |
| 25 | 9 (curative) | Significant reduction |
Molecular Mode of Action: Targeting Cell Wall Synthesis
This compound's fungicidal activity is attributed to its disruption of cell wall biosynthesis in oomycetes.[1][2] This targeted mode of action explains its specificity for this group of pathogens.
The Target: Cellulose Synthase (CesA)
This compound belongs to the class of Carboxylic Acid Amide (CAA) fungicides. While direct binding studies with this compound are not extensively published, compelling evidence from studies on other CAA fungicides strongly indicates that the molecular target is cellulose synthase 3 (CesA3) .[9] Cellulose synthases are integral membrane proteins responsible for polymerizing UDP-glucose into the β-1,4-glucan chains that form cellulose microfibrils, a critical structural component of the oomycete cell wall.
Disruption of Cell Wall Formation
Inhibition of CesA3 by this compound leads to a cascade of morphological and ultrastructural abnormalities in the pathogen. Studies on Phytophthora species have shown that exposure to this compound results in:
-
Aberrant cell wall deposition: Excessive and disorganized cell wall material is produced.[1][4]
-
Formation of "false septa": Abnormal wall ingrowths partition the hyphae, disrupting normal growth.[1]
-
Hyphal swelling and beading: The hyphae exhibit a characteristic swollen and constricted appearance.[1]
-
Cell lysis: Ultimately, the compromised cell wall leads to the bursting and death of the oomycete.
These effects are most pronounced in actively growing regions of the mycelium, highlighting the targeting of a crucial developmental process.
Signaling Pathway: Hypothetical Model of Cell Wall Integrity Stress Response
The disruption of cell wall synthesis by this compound is expected to trigger a cell wall integrity (CWI) signaling pathway in the oomycete, a conserved stress response mechanism in filamentous organisms. While the specific pathway in oomycetes responding to this compound is not fully elucidated, a hypothetical model can be proposed based on known components in related organisms.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's systemic activity and mode of action.
Quantification of this compound in Plant Tissues using HPLC-MS/MS
This protocol is adapted from established methods for pesticide residue analysis.[10]
Objective: To quantify the concentration of this compound in various plant tissues (leaves, stems, roots, fruits).
Materials:
-
Homogenized plant tissue samples
-
Acetonitrile (ACN)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) for pigmented samples
-
C18 sorbent
-
Formic acid
-
Water (LC-MS grade)
-
This compound analytical standard
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS) with an electrospray ionization (ESI) source.
-
Centrifuge, vortex mixer, and other standard laboratory equipment.
Procedure:
-
Extraction (QuEChERS method): a. Weigh 10 g of homogenized plant sample into a 50 mL centrifuge tube. b. Add 10 mL of ACN. c. Add a salt mixture of 4 g MgSO₄ and 1 g NaCl. d. Cap and shake vigorously for 1 minute. e. Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 1 mL of the ACN supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, 50 mg GCB and 50 mg C18. b. Vortex for 30 seconds. c. Centrifuge at 10,000 rpm for 5 minutes.
-
Sample Preparation for LC-MS/MS: a. Take an aliquot of the cleaned-up supernatant and dilute with an appropriate volume of water containing 0.1% formic acid. b. Filter through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis: a. LC Conditions:
- Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: ACN with 0.1% formic acid.
- Gradient elution program optimized for this compound separation.
- Flow rate: 0.3 mL/min.
- Injection volume: 5 µL. b. MS/MS Conditions:
- Ionization mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) mode.
- Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.
-
Quantification: a. Prepare a matrix-matched calibration curve using a series of known concentrations of this compound standard. b. Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Experimental Workflow: Fungicide Uptake and Translocation Study
In Vitro Oomycete Cellulose Synthase Activity Assay
This protocol is a representative method based on assays for cellulose synthase activity in other organisms and adapted for oomycetes.[11]
Objective: To measure the in vitro activity of cellulose synthase from oomycete mycelia and to assess the inhibitory effect of this compound.
Materials:
-
Oomycete mycelia (e.g., Phytophthora infestans)
-
Extraction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10% glycerol, 1 mM DTT, protease inhibitor cocktail)
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
UDP-[¹⁴C]-glucose (radiolabeled substrate)
-
Unlabeled UDP-glucose
-
This compound stock solution in DMSO
-
Ethanol/acetic acid (70:30 v/v) wash solution
-
Scintillation cocktail
-
Glass fiber filters
-
Liquid scintillation counter
Procedure:
-
Microsomal Membrane Preparation: a. Grow oomycete mycelia in liquid culture. b. Harvest mycelia by filtration and freeze in liquid nitrogen. c. Grind the frozen mycelia to a fine powder. d. Resuspend the powder in ice-cold extraction buffer. e. Homogenize and centrifuge at a low speed (e.g., 10,000 x g) for 20 minutes to remove cell debris. f. Centrifuge the supernatant at a high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomal membranes. g. Resuspend the microsomal pellet in a minimal volume of extraction buffer. Determine the protein concentration.
-
Cellulose Synthase Assay: a. Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain:
- Assay buffer
- Microsomal membrane preparation (e.g., 50-100 µg of protein)
- UDP-[¹⁴C]-glucose (e.g., 0.1 µCi)
- Unlabeled UDP-glucose (to achieve a final desired concentration, e.g., 1 mM)
- This compound at various concentrations (or DMSO as a control). b. Initiate the reaction by transferring the tubes to a water bath at the optimal temperature for the oomycete (e.g., 25°C) and incubate for a defined period (e.g., 1-2 hours).
-
Product Capture and Washing: a. Stop the reaction by adding an excess of cold ethanol/acetic acid. b. Filter the reaction mixture through a glass fiber filter under vacuum to capture the insoluble [¹⁴C]-labeled glucan product. c. Wash the filter extensively with the ethanol/acetic acid solution to remove unincorporated UDP-[¹⁴C]-glucose. d. Wash the filter with 70% ethanol.
-
Quantification: a. Dry the filter. b. Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the rate of UDP-glucose incorporation into the glucan product (e.g., in nmol/mg protein/hour). b. Determine the inhibitory effect of this compound by comparing the activity in the presence of the compound to the control. Calculate IC₅₀ values if a dose-response curve is generated.
Conclusion and Future Perspectives
This compound's systemic activity is a key attribute contributing to its success as a fungicide. Its efficient uptake and translocation within the plant, coupled with its specific and potent inhibition of cellulose synthase in oomycetes, provide a robust mechanism for disease control. This guide has synthesized the available knowledge on the molecular basis of this activity, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Despite our current understanding, several avenues for future research remain. Direct biochemical studies confirming the binding kinetics of this compound to purified oomycete CesA3 would provide definitive proof of its molecular target. A more detailed elucidation of the cell wall integrity signaling pathway in oomycetes in response to CAA fungicides could reveal novel targets for synergistic fungicidal combinations. Furthermore, exploring the factors that influence the efficiency of this compound's translocation in different plant species could lead to optimized application strategies and enhanced disease management. Continued research in these areas will undoubtedly deepen our understanding of this important fungicide and pave the way for the development of next-generation oomycete control agents.
References
- 1. Cell wall integrity signaling and innate immunity in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant Disease 1990 | Efficacy of this compound (CME 151) Against Downy Mildew of Grapevines [apsnet.org]
- 3. Identification of the cellulose synthase genes from the Oomycete Saprolegnia monoica and effect of cellulose synthesis inhibitors on gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsnet.org [apsnet.org]
- 5. agriculture.basf.com [agriculture.basf.com]
- 6. fao.org [fao.org]
- 7. Uptake and translocation of pesticides in pepper and tomato plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. diva-portal.org [diva-portal.org]
Toxicological Profile of Dimethomorph in Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethomorph (B118703), a systemic fungicide widely used in agriculture, exhibits a varied toxicological profile across non-target organisms. While generally considered to have low acute toxicity to mammals and birds, it demonstrates moderate toxicity to aquatic organisms. This guide provides a comprehensive overview of the ecotoxicology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and potential signaling pathways affected in non-target species. The information compiled is intended to support researchers, scientists, and professionals in drug development and environmental risk assessment in understanding the potential ecological impacts of this fungicide.
Introduction
This compound is a cinnamic acid derivative fungicide that is effective against oomycete pathogens, such as those causing downy mildew and late blight, in a variety of crops.[1] Its mode of action in target fungi is the inhibition of cellulose (B213188) synthesis, a critical component of the cell wall.[2] However, the widespread use of this compound raises concerns about its potential impact on non-target organisms that play crucial roles in maintaining ecosystem health. This technical guide synthesizes the available toxicological data on this compound's effects on key non-target species, including birds, aquatic organisms, bees, earthworms, and soil microorganisms.
Quantitative Toxicological Data
The following tables summarize the key quantitative toxicity endpoints for this compound in various non-target organisms.
Table 1: Avian Toxicity of this compound
| Species | Endpoint | Value (mg/kg bw) | Reference |
| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >2000 | [3] |
| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | >2000 | [3] |
Table 2: Aquatic Toxicity of this compound
| Species | Endpoint | Value | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 3.4 mg/L | [4] |
| Carp (Cyprinus carpio) | 96-hour LC50 | 14 mg/L | [3] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | >14 mg/L | [3] |
| Daphnia magna (Water Flea) | 48-hour EC50 | 9.6 mg/L | [5] |
| Green Algae (Scenedesmus subspicatus) | 72-hour EC50 | 28 mg/L | [3] |
Table 3: Toxicity of this compound to Terrestrial Invertebrates
| Species | Endpoint | Value | Reference |
| Honey Bee (Apis mellifera) | Acute Contact LD50 | >100 µ g/bee | [6] |
| Honey Bee (Apis mellifera) | Acute Oral LD50 | >100 µ g/bee | [6] |
| Earthworm (Eisenia fetida) | 14-day LC50 | >1000 mg/kg soil | [7] |
| Earthworm (Eisenia fetida) | 14-day NOEC (mortality) | 1000 mg/kg soil | [7] |
Table 4: Effects of this compound on Soil Microorganisms
| Parameter | Organism/System | Effect | Concentration | Reference |
| Soil Respiration | Vineyard Soil | No significant long-term inhibition at recommended dosages. | Recommended field rates | [8] |
| Nitrogen Transformation | Not specified | No significant adverse effects at recommended rates. | Recommended field rates | [8] |
| Urease Activity | Soil | Inhibition at high concentrations. | 100 mg/kg | [9] |
| Dehydrogenase Activity | Soil | Inhibition at high concentrations. | 100 mg/kg | [9] |
| Invertase Activity | Soil | Inhibition at high concentrations. | 100 mg/kg | [9] |
| Acid Phosphatase Activity | Soil | Inhibition at high concentrations. | 100 mg/kg | [9] |
Experimental Protocols
The following sections detail the methodologies for key toxicological experiments cited in this guide, based on standardized OECD guidelines.
Avian Acute Oral Toxicity Test (based on OECD Guideline 223)
This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.
-
Test Species: Commonly used species include the Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).[10]
-
Administration: A single oral dose of this compound, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered directly into the crop or esophagus of the birds.[10]
-
Dosage: A limit test is often performed first at a dose of 2000 mg/kg body weight. If no mortality or significant toxic signs are observed, the LD50 is considered to be greater than this value. If mortality occurs, a dose-response study with multiple dose levels is conducted.[10]
-
Observation Period: Birds are observed for at least 14 days for mortality, signs of toxicity (e.g., changes in behavior, appearance, or feed consumption), and body weight changes.[10]
-
Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test population.
Fish Acute Toxicity Test (based on OECD Guideline 203)
This test evaluates the acute lethal toxicity of a substance to fish.
-
Test Species: The Rainbow Trout (Oncorhynchus mykiss) is a commonly used species.[11]
-
Exposure System: A semi-static system is often employed, where the test solutions are renewed at regular intervals (e.g., every 24 hours) to maintain the concentration of the test substance.[4]
-
Test Concentrations: A range of this compound concentrations are prepared in dilution water, along with a control group.[4]
-
Exposure Duration: Fish are exposed to the test solutions for 96 hours.[4]
-
Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Sub-lethal effects, such as abnormal behavior, are also noted.[4]
-
Endpoint: The LC50, the concentration of the substance that is lethal to 50% of the test fish, is calculated.[12]
Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)
This test assesses the acute toxicity of a substance to Daphnia magna.
-
Test Organism: Neonates of Daphnia magna (less than 24 hours old) are used.[5]
-
Exposure: Daphnids are exposed to a range of this compound concentrations in a static system for 48 hours.[5]
-
Endpoint: The primary endpoint is immobilisation, defined as the inability to swim after gentle agitation of the test vessel. The EC50, the concentration that causes immobilisation in 50% of the daphnids, is determined.[5]
-
Observations: Immobilisation is recorded at 24 and 48 hours.[5]
Honey Bee Acute Toxicity Test (based on OECD Guidelines 213 & 214)
These tests determine the acute oral and contact toxicity of a substance to honey bees.
-
Test Organism: Adult worker honey bees (Apis mellifera).[6]
-
Oral Toxicity (OECD 213): Bees are individually fed a defined volume of sucrose (B13894) solution containing this compound.[6]
-
Contact Toxicity (OECD 214): A small droplet of this compound solution in a suitable solvent is applied to the dorsal thorax of each bee.[6]
-
Dosage: A range of doses are tested to determine the LD50.
-
Observation Period: Mortality and sub-lethal effects are observed for at least 48 hours.[6]
-
Endpoint: The LD50, the dose that is lethal to 50% of the test bees, is calculated for both oral and contact exposure routes.[6]
References
- 1. Chronic this compound exposure induced behaviors abnormalities and cognitive performance alterations in adult zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. EXTOXNET PIP - DIMETOMORPH [extoxnet.orst.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Co-exposure of this compound and imidacloprid: effects on soil bacterial communities in vineyard soil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicological effects of this compound on soil enzymatic activity and soil earthworm (Eisenia fetida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparisons of acute toxicity of selected chemicals to rainbow trout and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological test method: acute lethality test using rainbow trout - Canada.ca [canada.ca]
Environmental Fate and Behavior of Dimethomorph in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and behavior of the fungicide dimethomorph (B118703) in soil. The information is compiled from various scientific studies and regulatory assessments to support research and development efforts.
Executive Summary
This compound, a systemic fungicide, is primarily used to control oomycete fungi in various crops. Its fate in the soil environment is governed by a combination of biotic and abiotic processes, including microbial degradation, adsorption to soil particles, and to a lesser extent, photolysis. This compound is considered to be moderately persistent in soil, with its mobility generally classified as low to medium. The primary degradation pathway involves the demethylation of the dimethoxyphenyl ring. This document summarizes key quantitative data, details common experimental protocols used in its study, and provides visual representations of its degradation pathway and typical experimental workflows.
Quantitative Data on this compound's Soil Fate
The following tables summarize the key parameters related to the environmental fate of this compound in soil, compiled from various studies.
Table 1: Soil Dissipation Half-Life (DT50) of this compound
| Soil Type/Condition | DT50 (days) | Study Type | Reference(s) |
| Various (field studies) | 10 - 61 | Field | [1][2] |
| Pepper field soil | 11.5 - 18.5 | Field | [3][4] |
| Potato field soil | 4.62 - 9.0 | Field | [4][5] |
| Potato field soil | 5.9 - 8.6 | Field | [6] |
| Grapes field soil | 43.3 - 69.3 | Field | [7] |
| Laboratory (aerobic) | 47 - 90 | Lab | [1][2] |
| Laboratory (aerobic) | 17.8 - 599.1 (normalized) | Lab | [8] |
| Vineyard soil (microcosm) | 20 ± 3 | Lab | [9] |
Table 2: Soil Adsorption and Mobility of this compound
| Parameter | Value | Classification | Reference(s) |
| Koc | 290 - 566 mL/g | Low to Medium Mobility | [7] |
| Estimated Koc | 5690 | Immobile | [10] |
| Log Kow (E isomer) | 2.63 | - | [2][7] |
| Log Kow (Z isomer) | 2.73 | - | [2][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a pesticide's environmental fate. Below are outlines of typical experimental protocols used to study this compound in soil.
Aerobic Soil Metabolism and Degradation Rate Study
This type of study is designed to determine the rate and pathway of this compound degradation in soil under controlled aerobic conditions.
-
Test System: Soil collected from representative agricultural fields. Soil characteristics (pH, organic matter content, texture) are thoroughly documented. The soil is typically sieved (e.g., 2 mm) and pre-incubated to stabilize microbial activity.[11][12]
-
Test Substance: Radiolabeled ([¹⁴C]) this compound, often with the label on the chlorophenyl or morpholine (B109124) ring, is used to trace the parent compound and its transformation products.[1][2]
-
Application: The test substance is applied to the soil at a concentration relevant to typical agricultural practices.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days or more.[1][2][11] Aerobic conditions are maintained by ensuring adequate air exchange.
-
Sampling and Analysis: Soil samples are collected at various time intervals. The samples are extracted using appropriate organic solvents (e.g., acetonitrile, dichloromethane).[13][14] The parent compound and its metabolites are identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or Gas Chromatography (GC) with an Electron Capture Detector (ECD).[3][4][5][6] The unextracted residues (bound residues) and mineralization to ¹⁴CO₂ are also quantified.[2]
-
Data Analysis: The dissipation of this compound is typically modeled using first-order kinetics to calculate the DT50 and DT90 values.[3][4][6]
Adsorption-Desorption Study (Batch Equilibrium Method)
This study evaluates the potential of this compound to bind to soil particles, which influences its mobility.
-
Test System: Multiple soil types with varying organic carbon content, clay content, and pH are used.[7]
-
Test Substance: A solution of this compound, often [¹⁴C]-labeled, in a solution of 0.01 M CaCl₂ (to mimic soil solution ionic strength).
-
Procedure:
-
Adsorption: A known mass of soil is equilibrated with the this compound solution for a specific period (e.g., 24 hours) with constant agitation.
-
Separation: The soil suspension is centrifuged to separate the solid and liquid phases.
-
Analysis: The concentration of this compound remaining in the supernatant is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Desorption: The soil pellet is then resuspended in a pesticide-free CaCl₂ solution and equilibrated again to determine the amount of this compound that desorbs. This can be repeated for multiple desorption steps.
-
-
Data Analysis: Adsorption and desorption isotherms (e.g., Freundlich or Langmuir) are plotted. The soil-water distribution coefficient (Kd) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc) are calculated to assess the adsorption potential.[7]
Soil Column Leaching Study
This study assesses the mobility and potential for leaching of this compound and its metabolites through the soil profile.
-
Test System: Intact or repacked soil columns representing different soil types.[7]
-
Test Substance: this compound, either as the parent compound or as aged residues from a soil metabolism study, is applied to the top of the soil column.[7]
-
Procedure: The columns are irrigated with a defined amount of simulated rainfall over a specific period. The leachate (water passing through the column) is collected in fractions.
-
Analysis: Both the leachate and the soil from different column segments are analyzed for the presence of the parent compound and its metabolites.
-
Data Analysis: The results indicate the extent to which this compound and its degradation products are likely to move through the soil and potentially reach groundwater.[7]
Visualizations
Degradation Pathway of this compound in Soil
The primary degradation pathway of this compound in soil is initiated by microbial action, leading to demethylation.
Caption: Proposed degradation pathway of this compound in soil.
Experimental Workflow for Soil Fate Studies
The following diagram illustrates a typical workflow for investigating the environmental fate of this compound in soil.
Caption: General workflow for this compound soil fate studies.
Conclusion
The environmental fate of this compound in soil is characterized by moderate persistence and low to medium mobility. The primary route of dissipation is microbial degradation, leading to the formation of demethylated metabolites and eventual mineralization to CO₂. Adsorption to soil organic matter plays a significant role in limiting its movement through the soil profile. The information presented in this guide, including quantitative data and standardized experimental protocols, provides a robust foundation for researchers and professionals involved in the environmental risk assessment and development of agricultural chemicals.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Dissipation and residue of this compound in pepper and soil under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Dissipation and residues of fluazinam and this compound in potatoes, potato plants, and soil, determined by QuEChERS ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apvma.gov.au [apvma.gov.au]
- 8. This compound (Ref: CME 151) [sitem.herts.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Co-exposure of this compound and imidacloprid: effects on soil bacterial communities in vineyard soil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Co-exposure of this compound and imidacloprid: effects on soil bacterial communities in vineyard soil [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mhlw.go.jp [mhlw.go.jp]
In-Depth Technical Guide: Dimethomorph Uptake and Translocation in Potato Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethomorph (B118703), a systemic fungicide belonging to the morpholine (B109124) group, is widely utilized in agriculture to control oomycete pathogens, particularly Phytophthora infestans, the causal agent of late blight in potatoes. Its efficacy relies on its ability to be absorbed by the plant and transported to various tissues, providing protection against established infections and preventing new ones. This technical guide provides a comprehensive overview of the uptake and translocation of this compound in potato plants, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.
Data Presentation: Quantitative Analysis of this compound Residues
Following foliar application, this compound is absorbed by potato leaves and subsequently translocated to other parts of the plant, including the tubers. The concentration of this compound and its dissipation over time have been quantified in several studies. The following tables summarize the key quantitative data on this compound residues and its half-life in different potato plant tissues and soil.
| Table 1: this compound Residues in Potato Leaves, Tubers, and Soil After Foliar Application | |||
| Location | Time After Application | Residue in Leaves (mg/kg) | Residue in Tubers (mg/kg) |
| Xinjiang | 2 hours | 9.52 | 0.12 |
| Liaoning | 2 hours | 9.81 | 0.10 |
| Guangxi | 2 hours | 9.21 | 0.12 |
Data compiled from a study conducted in three different provinces in China, demonstrating the initial distribution of this compound shortly after foliar spray.[1]
| Table 2: Half-life (t1/2) of this compound in Potato Plants and Soil | ||
| Matrix | Half-life Range (days) | Reference |
| Potato Leaves | 2.65 - 4.20 | [1] |
| Potato Tubers | 1.79 - 3.71 | [1] |
| Soil | 4.62 - 9.0 | [1] |
| Potato Plants | 2.1 - 2.6 | [2] |
| Soil | 5.9 - 8.6 | [2] |
This table presents the dissipation rate of this compound, indicating its persistence in different components of the potato plant ecosystem.
Experimental Protocols
Accurate quantification of this compound uptake and translocation relies on robust experimental methodologies. The following sections detail the key protocols for residue analysis and translocation studies.
Residue Analysis: QuEChERS-HPLC/UPLC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[3] It is often coupled with High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for sensitive and selective detection of this compound.[2]
1. Sample Homogenization:
-
Weigh a representative sample of potato leaves or tubers (e.g., 10-15 g).
-
Homogenize the sample using a high-speed blender or food processor to ensure a uniform consistency. For dry samples, addition of a specific amount of water might be necessary.[3]
2. Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Add internal standards if required for quantification.[3]
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).[4]
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile phase.
3. Centrifugation and Phase Separation:
-
Centrifuge the tube at a specified speed (e.g., 4000-5000 rpm) for 5-10 minutes.
-
This will separate the sample into a top organic (acetonitrile) layer containing the pesticides and a bottom aqueous/solid layer.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube.
-
The d-SPE tube contains a mixture of sorbents such as primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and magnesium sulfate to remove excess water.
-
Vortex the tube for 1 minute to facilitate the cleanup process.
-
Centrifuge the d-SPE tube to pellet the sorbent material.
5. Analysis:
-
Take the final cleaned extract for analysis by HPLC or UPLC-MS/MS.
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector at a specified wavelength.
-
Flow Rate: 1.0 mL/min.
-
Radiolabeled Translocation Study
To visualize and quantify the movement of this compound within the potato plant, studies utilizing radiolabeled compounds (e.g., with ¹⁴C) are employed.
1. Synthesis of ¹⁴C-Dimethomorph:
-
The synthesis of ¹⁴C-labeled this compound is a specialized process typically carried out by custom radiosynthesis laboratories. The general principle involves incorporating a ¹⁴C atom into the this compound molecule at a stable position. A common starting material for ¹⁴C labeling is ¹⁴C-barium carbonate, which can be converted to various labeled intermediates.
2. Plant Treatment:
-
Potato plants are grown under controlled conditions (e.g., greenhouse or growth chamber).
-
A solution of ¹⁴C-dimethomorph with a known specific activity is prepared.
-
The solution is applied to a specific leaf (the "source leaf") of the potato plant.
3. Sample Collection and Processing:
-
At various time points after application (e.g., 6, 24, 48, 72 hours), whole plants are harvested.
-
The plants are sectioned into different parts: treated leaf, other leaves, stem, roots, and tubers.
-
The plant parts are weighed and then processed for analysis.
4. Quantification of Radioactivity:
-
Liquid Scintillation Counting (LSC):
-
A representative subsample of each plant part is combusted in a sample oxidizer.
-
The resulting ¹⁴CO₂ is trapped in a scintillation cocktail.
-
The radioactivity is then measured using a liquid scintillation counter.[1][5] This provides quantitative data on the amount of this compound translocated to each plant part.
-
-
Autoradiography:
-
The whole plant or sectioned plant parts are pressed and dried.
-
The dried plant material is exposed to X-ray film or a phosphor imaging screen for a specific duration.
-
The resulting image reveals the qualitative distribution of the ¹⁴C-dimethomorph within the plant.[6]
-
Visualizations
Experimental Workflow: this compound Residue Analysis
Caption: Workflow for this compound Residue Analysis in Potato Samples.
Experimental Workflow: Radiolabeled this compound Translocation Study
Caption: Workflow for Radiolabeled this compound Translocation Study.
Signaling Pathway: Hypothetical Model of this compound Uptake and Translocation
While the precise molecular mechanisms for this compound transport in potato plants are not yet fully elucidated, a hypothetical model can be proposed based on general principles of xenobiotic transport in plants. This model involves initial uptake into leaf cells, followed by movement through the symplastic and apoplastic pathways to the vascular tissues for long-distance transport.
Caption: Hypothetical Pathway of this compound Translocation in Potato.
Conclusion
This technical guide has provided a detailed overview of the uptake and translocation of this compound in potato plants. The quantitative data demonstrates that following foliar application, this compound is absorbed and transported to the tubers. The detailed experimental protocols for residue analysis and translocation studies offer a foundation for researchers to design and execute their own investigations. The visualized workflows and the hypothetical translocation pathway provide a clear conceptual framework for understanding these complex processes. Further research is warranted to elucidate the specific molecular transporters involved in the cellular uptake and long-distance transport of this compound in potato plants, which will be crucial for optimizing its use and developing more effective disease management strategies.
References
- 1. Scintillation counting of 14C-labeled soluble and insoluble compounds in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. Structural Requirements of Systemic Fungicides | Annual Reviews [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Autoradiograph - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Physical and Chemical Properties of Dimethomorph Technical Grade
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Dimethomorph technical grade, a systemic fungicide widely used in agriculture. The information presented herein is intended to support research, development, and quality control activities related to this compound.
Chemical Identity and General Properties
This compound is a cinnamic acid derivative belonging to the morpholine (B109124) class of fungicides.[1][2] It is a systemic fungicide with protective, curative, and antisporulant activity.[1] The technical grade material exists as a mixture of (E)- and (Z)-isomers.[2] While only the (Z)-isomer is intrinsically active, rapid interconversion of the isomers in the presence of light means the mixture is effective in practice.[1]
Table 1: General Properties of this compound
| Property | Value |
| Common Name | This compound |
| Chemical Name | (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine |
| CAS Number | 110488-70-5 |
| Molecular Formula | C₂₁H₂₂ClNO₄ |
| Molecular Weight | 387.9 g/mol |
| Appearance | Colorless to grey crystalline powder[3][4] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a technical grade active ingredient is crucial for formulation development, environmental fate assessment, and toxicological studies.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Method Reference |
| Melting Point | 125 - 149 °C[5] | OECD Guideline 102[4][6] |
| Boiling Point | Decomposes before boiling | OECD Guideline 103[1][7] |
| Density | 1.318 g/cm³ at 20 °C | OECD Guideline 109 |
| Vapor Pressure | (E)-isomer: 9.7 x 10⁻⁷ Pa; (Z)-isomer: 1.0 x 10⁻⁶ Pa (at 25 °C) | OECD Guideline 104 |
| Water Solubility | pH 4: 81.1 mg/L; pH 7: 49.2 mg/L; pH 9: 41.8 mg/L (at 20 °C)[8] | OECD Guideline 105[9][10] |
| Solubility in Organic Solvents (g/L at 20 °C) | Acetone: 100; Dichloromethane: 461; Ethyl acetate: 48.3; Methanol: 39; Toluene: 49.5; n-hexane: 0.11[8] | - |
| Octanol-Water Partition Coefficient (log Kow) | (E)-isomer: 2.63; (Z)-isomer: 2.73 (at 20 °C) | OECD Guideline 107[3][11] |
| Hydrolytic Stability | Stable to hydrolysis | OECD Guideline 111 |
| Photochemical Stability | (E)- and (Z)-isomers are interconverted in sunlight.[8] Half-life in water is approximately 50-56 days.[6] | OECD Guideline 111 |
| Thermal Stability | Thermally stable under normal conditions.[8] | - |
Experimental Protocols
The following sections outline the methodologies for determining the key physicochemical properties of this compound. These are based on internationally recognized guidelines to ensure data consistency and reliability.
Determination of Melting Point (OECD Guideline 102)
The melting point is determined using the capillary tube method. A small, finely powdered sample of this compound technical grade is packed into a capillary tube. The tube is then placed in a calibrated heating apparatus, and the temperature is raised at a slow, controlled rate. The temperatures at which the substance begins to melt and at which it is completely molten are recorded to define the melting range.[4][6]
Determination of Boiling Point (OECD Guideline 103)
As this compound decomposes before boiling, a standard boiling point determination is not applicable. Thermal stability is instead assessed using thermogravimetric analysis (TGA) to identify the decomposition temperature.
Determination of Water Solubility (OECD Guideline 105)
The flask method is suitable for determining the water solubility of this compound. An excess amount of the technical grade material is added to a known volume of purified water at a specific pH. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10]
Determination of Octanol-Water Partition Coefficient (OECD Guideline 107)
The shake-flask method is used to determine the log Kow. A solution of this compound in n-octanol is shaken with a volume of water (both solvents previously saturated with each other) until equilibrium is established. The phases are then separated, and the concentration of this compound in both the n-octanol and water phases is measured, typically by HPLC. The partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.[3][11]
Analytical Method for Purity and Isomer Ratio (CIPAC Method 483)
The purity of this compound technical grade and the ratio of its (E)- and (Z)-isomers are determined by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The components are separated on a reversed-phase column and detected by their UV absorbance. Quantification is performed using an external standard of known purity.[12]
-
Apparatus:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
Reversed-phase C18 column
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound analytical standard
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Accurately weigh a known amount of this compound analytical standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by dilution.
-
Sample Preparation: Accurately weigh a known amount of this compound technical grade and dissolve it in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Identify the peaks corresponding to the (E)- and (Z)-isomers based on their retention times. Calculate the content of each isomer and the total purity by comparing the peak areas of the sample with those of the analytical standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residue Analysis
GC-MS is a powerful technique for the determination of this compound residues in various matrices.
-
Principle: After extraction and clean-up, the sample extract is injected into a gas chromatograph for separation. The separated components then enter a mass spectrometer, which provides mass information for identification and quantification.
-
Sample Preparation (General):
-
Extraction: Extraction from the sample matrix is typically performed with an organic solvent like acetonitrile or dichloromethane.
-
Clean-up: Solid-phase extraction (SPE) is often employed to remove interfering matrix components.
-
-
Instrumental Parameters:
-
GC Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the isomers.
-
MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) or full scan mode.
-
Mechanism of Action and Signaling Pathway
The primary mode of action of this compound is the inhibition of fungal cell wall biosynthesis.[1][2] Specifically, it targets the synthesis of cellulose (B213188), a key structural component of the cell wall in oomycetes.[8] This disruption leads to the lysis of the fungal cell wall, particularly during active growth phases, ultimately causing cell death.
The biosynthesis of cellulose in oomycetes is a complex process involving cellulose synthase (CesA) enzymes. These enzymes are located in the plasma membrane and polymerize UDP-glucose into β-1,4-glucan chains, which then assemble into cellulose microfibrils.[8] this compound is believed to interfere with the function of these cellulose synthase complexes.
Figure 1. Simplified signaling pathway of this compound's inhibitory action on oomycete cell wall biosynthesis.
Experimental Workflow for Analysis
A typical workflow for the analysis of this compound technical grade or its residues in a sample matrix involves several key steps, from sample reception to final data reporting.
Figure 2. General experimental workflow for the analysis of this compound.
This guide provides a foundational understanding of the physical and chemical properties of this compound technical grade. For regulatory purposes, it is essential to consult the full, official versions of the cited OECD and CIPAC guidelines.
References
- 1. lcslaboratory.com [lcslaboratory.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. laboratuar.com [laboratuar.com]
- 5. Identification of the cellulose synthase genes from the Oomycete Saprolegnia monoica and effect of cellulose synthesis inhibitors on gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 7. laboratuar.com [laboratuar.com]
- 8. diva-portal.org [diva-portal.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. acri.gov.tw [acri.gov.tw]
- 12. This compound [cipac.org]
Dimethomorph (CAS No. 110488-70-5): A Comprehensive Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Dimethomorph (B118703) is a systemic fungicide belonging to the cinnamic acid derivative and morpholine (B109124) chemical families.[1][2] It is specifically designed to combat Oomycete diseases, such as downy mildew and late blight, in a variety of high-value crops.[3][4] The compound exists as a mixture of (E)- and (Z)-isomers, with the Z-isomer possessing the intrinsic fungicidal activity.[5][6][7] However, due to the rapid interconversion of these isomers in the presence of light, the mixture is used in practice.[5] This document provides a detailed technical overview of this compound, covering its physicochemical properties, mechanism of action, synthesis, analytical methods, toxicology, and environmental fate.
Chemical Identity and Physicochemical Properties
This compound is a colorless to grey crystalline powder.[2][8] It is stable under normal conditions, including to hydrolysis, but the E/Z isomers can interconvert in sunlight.[5][9]
Table 1: Chemical Identity of this compound
| Identifier | Value | Reference |
| CAS Number | 110488-70-5 | [9] |
| IUPAC Name | (E,Z) 4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine | [9] |
| CA Name | (E,Z) 4-[3-(4-chlorophenyl)-3-(3,4-dimethoxy-phenyl)-1-oxo-2-propenyl]-morpholine | [9] |
| Molecular Formula | C₂₁H₂₂ClNO₄ | [9] |
| Molecular Mass | 387.9 g/mol | [9] |
| EC Number | 404-200-2 | |
| INDEX Number | 613-102-00-0 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | White to off-white crystalline, odorless solid | [9] |
| Melting Point | 125.2 - 149.2 °C (E/Z mixture) | [9] |
| Vapor Pressure | 9.7 x 10⁻⁴ mPa | [2] |
| Solubility in Water | >50 mg/L (20-23 °C) | [2] |
| Partition Coefficient (n-octanol/water) | log Pow = 2.63 (E-isomer); log Pow = 2.73 (Z-isomer) | [9] |
| Hydrolysis | Stable to hydrolysis | [9][10] |
| Photolysis | Estimated DT₅₀ of 25-28 days in water; E/Z ratio shifts in favor of Z-isomer | [9][11] |
Mechanism of Action
This compound's primary mode of action is the disruption of the fungal cell wall formation process.[3][5][9] It specifically inhibits the biosynthesis of phospholipids (B1166683) and sterols, which are essential components of the cell wall membrane in Oomycete fungi.[8][12] This action is potent, inhibiting fungal growth at concentrations below 0.25 µg/mL.[3] The disruption prevents the development of new fungal structures, particularly during the sporangium and oospore formation stages, and can also cure existing infections.[3] This unique mechanism of action provides excellent preventative, curative, and antisporulant activity against target pathogens.[5][13]
Caption: Mechanism of Action of this compound on Fungal Cells.
Synthesis Pathway
The commercial synthesis of this compound is a multi-step process.[6] A common method involves the Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) with 4-chlorobenzoyl chloride.[5] This is followed by a condensation reaction and subsequent conversion to the morpholide.[5] Alternative methods utilize a basic catalyst, such as sodium tert-butoxide or a copper and vanadium compound, to facilitate the reaction between 4-chloro-3',4'-dimethoxybenzophenone (B39191) and N-acetylmorpholine.[14][15]
Caption: Simplified Workflow for this compound Synthesis.
Analytical Methodology
The determination of this compound residues in various matrices like soil, water, and agricultural products is crucial for safety and regulatory compliance. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a widely used and validated method for its quantification.[10][16][17]
Experimental Protocol: Determination of this compound in Soil via LC-MS/MS
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.[16][17]
-
Sample Preparation and Extraction:
-
Weigh a 10 g homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
-
LC-MS/MS Analysis:
-
Take the supernatant, filter through a 0.22 µm filter, and inject it into the LC-MS/MS system.
-
Chromatographic Separation: Typically performed on a C18 column with a gradient elution of acetonitrile and water (containing an additive like 5 mM ammonium (B1175870) acetate).[16]
-
Mass Spectrometric Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor specific ion transitions for both E and Z isomers, such as m/z 388 -> 301 for quantification and m/z 388 -> 165 for confirmation.[18]
-
-
Quantification:
References
- 1. EXTOXNET PIP - DIMETOMORPH [extoxnet.orst.edu]
- 2. This compound [jschanglong.com]
- 3. pomais.com [pomais.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (Ref: CME 151) [sitem.herts.ac.uk]
- 7. This compound | 110488-70-5 [chemicalbook.com]
- 8. This compound:Mode of action,Chronic Toxicity,Carcinogenicity_Chemicalbook [chemicalbook.com]
- 9. fao.org [fao.org]
- 10. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apvma.gov.au [apvma.gov.au]
- 12. peptechbio.com [peptechbio.com]
- 13. apsnet.org [apsnet.org]
- 14. A kind of production method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN104130214A - Preparation method of this compound original drug - Google Patents [patents.google.com]
- 16. Development and Validation of a Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of this compound and Tebuconazole Residue in Soil | Scientific.Net [scientific.net]
- 17. researchgate.net [researchgate.net]
- 18. epa.gov [epa.gov]
- 19. mhlw.go.jp [mhlw.go.jp]
Methodological & Application
Application Note: Analysis of Dimethomorph Residues by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethomorph (B118703) is a systemic fungicide widely used in agriculture to protect crops like fruits, vegetables, and potatoes from downy mildew and late blight.[1][2] Its prevalent use necessitates robust and sensitive analytical methods for monitoring its residue levels in various environmental and biological matrices to ensure food safety and compliance with regulatory limits. This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound residues. The method is applicable to a range of sample types and offers high selectivity, sensitivity, and accuracy.
This compound is a morpholine (B109124) fungicide that exists as a mixture of (E)- and (Z)-isomers.[1][2] The analytical method described herein allows for the separation and quantification of both isomers. The principle of the method involves sample extraction, cleanup to remove interfering matrix components, and subsequent analysis by HPLC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode.[1]
Experimental Protocols
This section provides detailed methodologies for sample preparation and instrumental analysis for the determination of this compound residues.
Sample Preparation
The choice of sample preparation protocol depends on the sample matrix. Below are protocols for different sample types.
A. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Plant Tissues (e.g., Fruits, Vegetables) [1][3]
-
Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (B52724). Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (B86663), 1 g of sodium chloride, 1 g of sodium citrate (B86180), and 0.5 g of disodium (B8443419) citrate sesquihydrate. Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
B. Extraction from Animal and Fishery Products [4]
-
Homogenization and Extraction: Weigh 10.0 g of the homogenized sample (muscle, liver, kidney, fish, etc.) into a centrifuge tube. Add 10 mL of 0.01 mol/L hydrochloric acid and homogenize. Add 50 mL of acetonitrile and 25 mL of n-hexane, and homogenize again.
-
Phase Separation: Filter the mixture with suction and collect the acetonitrile layer.
-
Re-extraction: Add 5 mL of 0.01 mol/L hydrochloric acid and 25 mL of acetonitrile to the remaining n-hexane layer and the residue, homogenize, and filter. Combine the acetonitrile layers.
-
Salting Out: Take a 20 mL aliquot of the combined acetonitrile extract, add 3 g of sodium chloride, and shake for 5 minutes. Allow the layers to separate and discard the aqueous layer.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an octadecylsilanized silica (B1680970) gel cartridge (1000 mg) with 10 mL of acetonitrile.
-
Load the acetonitrile layer onto the cartridge and elute with 2 mL of acetonitrile. Collect the eluate.
-
Concentrate the eluate at below 40°C and dissolve the residue in 2 mL of acetone/n-hexane (1:1, v/v).
-
Condition an ethylenediamine-N-propylsilanized silica gel cartridge (500 mg) with 5 mL of methanol (B129727) followed by 10 mL of acetone/n-hexane (1:1, v/v).
-
Load the dissolved residue onto the cartridge and elute with 20 mL of acetone/n-hexane (1:1, v/v).
-
-
Final Preparation: Collect the total eluate, concentrate it below 40°C, and dissolve the residue in methanol to a final volume of 2 mL for analysis.
C. Analysis of Water Samples [5]
For water samples, direct injection into the HPLC-MS/MS system is often possible without extensive sample preparation. A simple filtration step may be required if the sample contains particulate matter.
HPLC-MS/MS Instrumental Analysis
The cleaned extracts are analyzed using an HPLC system coupled to a tandem mass spectrometer.
A. Liquid Chromatography (LC) Conditions
-
Column: A C18 column (e.g., 300 mm x 3.9 mm i.d., 5 µm) is commonly used.[6]
-
Mobile Phase: A gradient of acetonitrile and water (often containing a modifier like 5 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid) is typically employed.[7][8]
-
Flow Rate: A typical flow rate is around 0.2-1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
B. Mass Spectrometry (MS/MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: The precursor ion for this compound is m/z 388.1.[9][10]
-
Collision Energy (CE): Optimized for each transition. For example, 24 V for 388.1 -> 301.1 and 36 V for 388.1 -> 165.1.[9]
-
Gas Temperatures and Flow Rates: Optimized according to the instrument manufacturer's recommendations.
Data Presentation
The quantitative performance of the HPLC-MS/MS method for this compound analysis is summarized in the tables below, compiled from various studies.
Table 1: Method Validation Parameters for this compound Analysis in Various Matrices
| Matrix | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Water | 0.00001 | 0.00005 | - | - | [5] |
| Soil | 0.004 | - | 82 - 102 | < 4.0 | [7][8] |
| Taro | - | 0.01 | 83 - 108 | 1 - 11 | [11][12] |
| Lychee | - | 0.01 | - | - | [13] |
| Animal Tissues (Milk, Egg, Muscle, Liver) | - | 0.01 | 70 - 110 | < 20 | [2] |
| Vegetables (Tomato, Cucumber, Onion) | < 0.01 | < 0.01 | 81 - 96 | ≤ 9 | [14] |
Table 2: HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Precursor Ion (m/z) | 388.1 | [9][10] |
| Quantifier Ion (m/z) | 301.1 | [9][10] |
| Qualifier Ion (m/z) | 165.1 | [9][10] |
| Collision Energy (Quantifier) | ~24 V | [9] |
| Collision Energy (Qualifier) | ~36 V | [9] |
Workflow Diagram
The overall workflow for the analysis of this compound residues is depicted in the following diagram.
Caption: Workflow for this compound Residue Analysis.
Conclusion
The HPLC-MS/MS method described provides a reliable and sensitive approach for the determination of this compound residues in a variety of matrices. The use of QuEChERS for sample preparation offers a streamlined and efficient workflow for plant-based samples, while specific extraction and cleanup protocols are effective for animal tissues. The high selectivity of tandem mass spectrometry minimizes matrix interference, ensuring accurate quantification at low residue levels. This method is well-suited for routine monitoring in food safety and environmental laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. fao.org [fao.org]
- 3. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. epa.gov [epa.gov]
- 6. ppqs.gov.in [ppqs.gov.in]
- 7. Development and Validation of a Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of this compound and Tebuconazole Residue in Soil | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. nrcgrapes.in [nrcgrapes.in]
- 11. Dissipation behavior, residue distribution, and dietary risk assessment of fluopimomide and this compound in taro using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissipation behavior, residue distribution, and dietary risk assessment of fluopimomide and this compound in taro using HPLC-MS/MS - ProQuest [proquest.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Dimethomorph Isomers in Formulations by HPLC-MS/MS
Abstract
This application note presents a detailed and robust method for the quantitative analysis of (E)- and (Z)-Dimethomorph isomers in fungicidal formulations using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Dimethomorph (B118703) is a systemic fungicide where the (Z)-isomer possesses the primary fungicidal activity.[1] Accurate quantification of both isomers is crucial for quality control and to ensure the efficacy of the formulated product. This document provides a comprehensive experimental protocol, data presentation, and a visual workflow for researchers, scientists, and professionals in the agrochemical industry.
Introduction
This compound, chemically known as (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]morpholine, is a widely used fungicide effective against Oomycetes.[2] It is a mixture of two geometric isomers, (E)-Dimethomorph and (Z)-Dimethomorph. The fungicidal efficacy is primarily attributed to the (Z)-isomer.[1] Therefore, the ability to separate and accurately quantify these isomers in commercial formulations is essential for ensuring product quality and performance. This application note details a selective and sensitive HPLC-MS/MS method for this purpose.
Experimental
Materials and Reagents
-
Standards: Analytical reference standards of (E)-Dimethomorph (>98% purity) and (Z)-Dimethomorph (>98% purity).
-
Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.
-
Reagents: Formic acid and ammonium (B1175870) acetate (B1210297).
-
Formulation Sample: A commercial this compound formulation (e.g., Water Dispersible Granule - WG or Suspension Concentrate - SC).
Instrumentation
-
HPLC System: A system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is suitable for separation.[3]
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each (E)- and (Z)-Dimethomorph reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. These stock solutions should be stored under refrigeration.
Working Standard Solutions (0.01 - 1.0 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solutions with the mobile phase.
Sample Preparation: Accurately weigh a portion of the this compound formulation equivalent to about 25 mg of the active ingredient into a 50 mL volumetric flask.[4] Add a small amount of acetonitrile to dissolve the active ingredient, sonicate for 5 minutes, and then dilute to the mark with acetonitrile.[4] Further dilute an aliquot of this solution with the mobile phase to fall within the calibration curve range.
HPLC-MS/MS Method
The separation and detection of this compound isomers are achieved using the following conditions:
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 5 mM Ammonium acetate in water |
| Mobile Phase B | 5 mM Ammonium acetate in methanol |
| Gradient | See Table 1 |
| Flow Rate | 0.2 mL/min[3] |
| Injection Volume | 3 µL[3] |
| Column Temperature | 40 °C[3] |
| Ionization Mode | ESI Positive[3] |
| MS/MS Transitions | See Table 2 |
Table 1: HPLC Gradient Program [3]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 85 | 15 |
| 1.0 | 60 | 40 |
| 3.5 | 60 | 40 |
| 6.0 | 50 | 50 |
| 8.0 | 45 | 55 |
| 17.5 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 85 | 15 |
| 35.0 | 85 | 15 |
Results and Discussion
The developed HPLC-MS/MS method allows for the successful separation and quantification of (E)- and (Z)-Dimethomorph isomers. The isomers are identified based on their specific retention times and mass-to-charge ratio transitions.
Table 2: Mass Spectrometric Parameters and Retention Times
| Isomer | Precursor Ion (m/z) | Product Ion (m/z) for Quantification | Product Ion (m/z) for Confirmation | Expected Retention Time (min) |
| (E)-Dimethomorph | 388 | 301[2][3] | 165[2][3] | 15-17[3] |
| (Z)-Dimethomorph | 388 | 301[2][3] | 165[2][3] | 15-17[3] |
Note: The (E)-isomer is expected to elute before the (Z)-isomer.[3]
Linearity: A linear relationship between the peak area and the concentration of each isomer is observed over the range of 0.01 to 1.0 µg/mL, with a correlation coefficient (r²) greater than 0.99.
Accuracy and Precision: The accuracy of the method can be assessed by recovery studies of spiked samples, with expected recoveries in the range of 90-110%. The precision, expressed as the relative standard deviation (RSD), should be less than 5% for replicate injections.
Limit of Quantification (LOQ): The LOQ for each isomer is typically in the low ng/mL range, demonstrating the high sensitivity of the method.
Detailed Experimental Protocol
-
Preparation of Standard Solutions: 1.1. Accurately weigh ~10 mg of (E)-Dimethomorph and ~10 mg of (Z)-Dimethomorph into separate 10 mL volumetric flasks. 1.2. Dissolve the standards in methanol and fill to the mark to obtain 1000 µg/mL stock solutions. 1.3. Prepare an intermediate stock solution containing both isomers by appropriate dilution of the individual stock solutions. 1.4. Perform serial dilutions of the mixed intermediate stock solution with the initial mobile phase composition (85% A: 15% B) to prepare calibration standards at concentrations of 0.01, 0.05, 0.1, 0.5, and 1.0 µg/mL.
-
Preparation of Formulation Sample: 2.1. Accurately weigh a quantity of the formulation expected to contain 25 mg of total this compound into a 50 mL volumetric flask. 2.2. Add approximately 30 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution. 2.3. Allow the solution to return to room temperature and dilute to the mark with acetonitrile. 2.4. Filter an aliquot through a 0.45 µm syringe filter. 2.5. Perform a final dilution of the filtered solution with the initial mobile phase to bring the concentration of this compound within the calibration range.
-
HPLC-MS/MS Analysis: 3.1. Set up the HPLC-MS/MS system with the parameters outlined in the "HPLC-MS/MS Method" section. 3.2. Equilibrate the column with the initial mobile phase composition for at least 15 minutes. 3.3. Create a sequence with injections of the blank (mobile phase), calibration standards, and prepared sample solutions. 3.4. Inject the samples and acquire the data.
-
Data Analysis: 4.1. Integrate the peak areas for the quantification transition of each isomer. 4.2. Construct a calibration curve for each isomer by plotting the peak area against the concentration. 4.3. Determine the concentration of each isomer in the sample solutions from their respective calibration curves. 4.4. Calculate the percentage of each isomer in the original formulation sample.
Visual Workflow
Caption: Workflow for the quantitative analysis of this compound isomers.
Conclusion
The HPLC-MS/MS method described in this application note is a reliable and sensitive approach for the quantitative determination of (E)- and (Z)-Dimethomorph isomers in fungicidal formulations. The detailed protocol ensures accurate and reproducible results, which are critical for the quality control of these agrochemical products.
References
Protocol for Dimethomorph Application in Grapevine Downy Mildew Control
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Grapevine downy mildew, caused by the oomycete Plasmopara viticola, is a devastating disease affecting grape production worldwide, leading to significant yield losses if not effectively managed.[1][2][3] Dimethomorph, a systemic fungicide belonging to the carboxylic acid amides (CAA) group, is a critical tool in the integrated pest management (IPM) strategy for controlling this pathogen.[1][2] It exhibits both preventative and curative activity by disrupting the formation of the fungal cell wall.[4][5] This document provides detailed application notes and protocols for the use of this compound in a research and viticultural context, based on peer-reviewed studies and established agricultural practices.
Mode of Action
This compound's primary mode of action is the inhibition of cellulose (B213188) synthesis in oomycetes, which is essential for the structural integrity of their cell walls.[2][6] This disruption specifically targets the formation of the cell wall membrane, proving effective during the sporangium and oospore formation stages of the pathogen's life cycle.[4] By interfering with cell wall development, this compound effectively halts the growth and proliferation of Plasmopara viticola.[1][4] Its systemic nature allows it to be absorbed by the leaves and roots and transported throughout the plant, offering protection to both treated and untreated parts, including new growth.[4]
Application Protocols
Effective control of grapevine downy mildew with this compound relies on proper timing, application rates, and resistance management strategies.
Preventative Application
Preventative application is the most effective strategy for managing downy mildew. Applications should commence before the onset of disease, guided by weather conditions conducive to infection and vineyard history.
-
Timing: Initiate sprays in the early stages of potential infection, typically when grapevine shoots are at least 10 cm long, the temperature is above 10°C, and there has been at least 10 mm of rainfall over a 24-hour period.[7][8] Subsequent applications should be made at 7 to 14-day intervals, with the shorter interval used during periods of high disease pressure (e.g., frequent rainfall and high humidity).[4][7]
-
Growth Stage Restrictions: For grapes intended for export wine, if only one application of a this compound-containing product is made, it can be applied up to the E-L 31 growth stage (berries pea-size, 7 mm in diameter).[7] If more than one application is planned, the cutoff is earlier, at the E-L 25 stage (80% capfall), to avoid detectable residues in the wine.[7]
Curative (Post-Infection) Application
This compound exhibits significant curative activity, capable of controlling the disease when applied up to 9 days after infection.[9]
-
Timing: Apply as soon as possible after an infection period is identified. Curative applications are particularly useful when preventative sprays were missed or when weather conditions unexpectedly favored a severe infection event.
Quantitative Data Summary
The following tables summarize key quantitative data on this compound application and efficacy from various studies.
Table 1: this compound Application Rates and Formulations
| Formulation | Target Crop | Target Disease | Recommended Dosage | Application Method |
| 40% Suspension Concentrate (SC) | Grapes | Downy Mildew | 1600-2400x dilution | Foliar Spray |
| 50% Water Dispersible Granule (WDG) | Cucumber, Pepper | Downy Mildew, Early Blight | 450-600 g/Ha | Foliar Spray |
| 80% Water Dispersible Granule (WDG) | Cucumber, Potato | Downy Mildew, Late Blight | 255-375 g/Ha | Foliar Spray |
| - | Grapevines | Downy Mildew | 100-200 g active ingredient/Ha | Foliar Spray |
| Zampro® (Ametoctradin + this compound) | Grapevines | Downy Mildew | 80 mL/100 L (dilute spraying) | Foliar Spray |
Data sourced from various agricultural product guides.[4][5][7]
Table 2: Efficacy of this compound in Controlling Plasmopara viticola
| This compound Concentration (mg/L) | Application Timing | Efficacy Result | Reference |
| 25 | 9 days after inoculation | Inhibited sporangia production | [9] |
| 50, 100, 200 | Protective (2, 8, and 15 days before inoculation) | Complete inhibition of sporangia formation | [9][10] |
| 25 | Protective | Effective for 7 days, with rapidly declining efficacy after 14 days | [9] |
| 50 | Protective | Inhibited sporangia production for at least 21 days | [9] |
| - | In vitro (various concentrations) | 84-90% inhibition of sporangial germination | [11][12] |
Experimental Protocols
Field Efficacy Trial Protocol
This protocol outlines a typical field experiment to evaluate the efficacy of this compound.
-
Experimental Design:
-
Treatment Application:
-
Disease Assessment:
-
Randomly select a predetermined number of leaves (e.g., 25) from the center vine of each plot for assessment.[13]
-
Calculate disease incidence (% of leaves with symptoms) and disease severity (% of leaf area affected on symptomatic leaves).[13]
-
Assessments should be conducted at regular intervals throughout the season and at a final time point (e.g., before harvest).[13]
-
-
Data Analysis:
-
Analyze data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of different treatments.
-
Leaf Disk Bioassay for Fungicide Evaluation
This in vitro method provides a controlled environment for assessing fungicide activity.
-
Sample Collection:
-
Collect healthy, young, fully expanded grapevine leaves from untreated vines.
-
-
Treatment Application (Protective):
-
Spray leaves with different concentrations of this compound until runoff and allow them to dry.
-
At various intervals post-application (e.g., 2, 8, 15 days), excise leaf disks (e.g., 15-20 mm diameter).[9]
-
-
Inoculation:
-
Incubation:
-
Incubate the plates under conditions conducive to infection and sporulation (e.g., 20-22°C with a photoperiod).
-
-
Assessment:
-
After a set incubation period (e.g., 7-10 days), assess the percentage of the leaf disk area covered with sporangia.
-
Calculate the inhibition of sporulation for each fungicide concentration relative to an untreated control.
-
Visualizations
Caption: Experimental workflow for a field trial evaluating this compound efficacy.
Caption: Mode of action of this compound on the Plasmopara viticola life cycle.
Resistance Management
The development of fungicide resistance is a significant concern in the management of grapevine downy mildew.[2][14] Strains of P. viticola resistant to CAA fungicides, including this compound, have been reported in various grape-growing regions.[2][15] To mitigate the risk and spread of resistance, the following strategies are essential:
-
Alternation of Fungicides: Do not apply more than two consecutive sprays of this compound or any other CAA fungicide (FRAC Group 40).[7] Alternate with fungicides from different chemical groups with different modes of action.
-
Tank Mixing: While not always explicitly recommended over alternation, tank-mixing with a multi-site protectant fungicide can be an effective resistance management tool.
-
Scouting and Monitoring: Regularly monitor vineyards for signs of control failure. If resistance is suspected, collect samples for laboratory analysis and switch to a different class of fungicide for subsequent applications.
-
Adherence to Label Rates: Always use fungicides at the manufacturer's recommended rates. Using lower rates can contribute to the selection of resistant individuals in the pathogen population.
References
- 1. Review of the Pathogenic Mechanism of Grape Downy Mildew (Plasmopara viticola) and Strategies for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Plasmopara viticola the Causal Agent of Downy Mildew of Grapevine: From Its Taxonomy to Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pomais.com [pomais.com]
- 5. youtube.com [youtube.com]
- 6. d.lib.msu.edu [d.lib.msu.edu]
- 7. agnova.com.au [agnova.com.au]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. apsnet.org [apsnet.org]
- 10. Plant Disease 1990 | Efficacy of this compound (CME 151) Against Downy Mildew of Grapevines [apsnet.org]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. msu-prod.dotcmscloud.com [msu-prod.dotcmscloud.com]
- 14. air.unimi.it [air.unimi.it]
- 15. researchgate.net [researchgate.net]
Application Note: Analysis of Dimethomorph in Water Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note provides a detailed protocol for the quantitative determination of Dimethomorph (B118703), a systemic fungicide, in various water matrices. The primary analytical technique described is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective method.[1][2] An alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is also briefly described. This document is intended for researchers, scientists, and professionals in environmental monitoring and drug development.
Introduction
This compound is a fungicide used to control diseases in various crops.[1] Its potential to contaminate water sources necessitates reliable and sensitive analytical methods for monitoring its presence in drinking water, surface water, and groundwater. This application note details a validated LC-MS/MS method for the determination of the E- and Z-isomers of this compound in water samples.[1] The method is based on direct injection of the water sample, minimizing sample preparation and potential for analyte loss.[1]
Experimental
Instrumentation and Materials
-
Liquid Chromatograph: HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][3]
-
HPLC Column: A reversed-phase C18 column (e.g., Atlantis T3, 2.1 x 100 mm, 3-µm).[4]
-
Reagents and Standards:
-
This compound (E- and Z-isomers) analytical standard (>98% purity).[5]
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Standard Preparation
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate to ensure complete dissolution. Store refrigerated.[1]
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent, typically a mixture of mobile phases. For the LC-MS/MS method, a calibration curve in the range of 0.01 to 0.25 ng/mL is recommended.[1]
Sample Preparation
For the direct injection LC-MS/MS method, no significant sample preparation or cleanup is required for water samples.[1] If significant matrix effects are expected or for higher concentration samples, an appropriate dilution with ultrapure water may be necessary.[1]
For methods requiring sample cleanup or pre-concentration, Solid Phase Extraction (SPE) can be employed.
Analytical Methods
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the preferred method for its high sensitivity and selectivity.
Experimental Protocol:
-
Sample Injection: Directly inject an aliquot of the water sample (e.g., 50 µL) into the HPLC system.[4]
-
Chromatographic Separation: Separate the E- and Z-isomers of this compound on a C18 column using a gradient elution program.
-
Mass Spectrometric Detection: Detect the analytes using a tandem mass spectrometer in positive ion electrospray mode. Monitor the specific parent-to-daughter ion transitions for both isomers.
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.05 µg/L | [1][4] |
| Limit of Detection (LOD) | 0.01 µg/L | [1][4] |
| Recovery (at LOQ) | 90-110% | [4] |
| Recovery (at 10x LOQ) | 95-105% | [4] |
| Relative Standard Deviation (RSD) | < 10% | [4] |
LC-MS/MS Parameters
| Parameter | Condition |
| HPLC Column | Atlantis T3, 2.1 x 100 mm, 3-µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 0-2 min: 34% B, 2-6 min: linear to 99% B, 6-7 min: hold at 99% B, 7.1-8 min: return to 34% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 50 µL |
| Ionization Mode | ESI Positive |
| Source Temperature | 150°C |
| Desolvation Gas Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Primary Ion Transition (Quantitation) | m/z 388 → 301 |
| Confirmatory Ion Transition | m/z 388 → 165 |
| Retention Time (E-isomer) | ~3.15 min |
| Retention Time (Z-isomer) | ~3.27 min |
Note: These parameters are based on published methods and may require optimization for specific instrumentation.[4]
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of this compound in formulations or less complex matrices where high sensitivity is not required.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in acetonitrile.
-
Chromatographic Separation: Separate this compound on a C18 column using an isocratic mobile phase.
-
UV Detection: Detect the analyte using a UV detector at 243 nm.[6]
HPLC-UV Parameters
| Parameter | Condition |
| HPLC Column | C18, 5 µm, 300 mm x 3.9 mm i.d. |
| Mobile Phase | Acetonitrile : Water (45:55 v/v) |
| Flow Rate | 2 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 243 nm |
| Column Temperature | Ambient |
Reference: CIPAC Method 551[6][7]
Experimental Workflow and Diagrams
Caption: Experimental workflow for this compound analysis in water.
Caption: Solid Phase Extraction (SPE) protocol for this compound.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and selective approach for the routine monitoring of this compound in water samples. The direct injection procedure simplifies the workflow and reduces the potential for analytical errors. For laboratories without access to LC-MS/MS, the HPLC-UV method can be a viable alternative for less demanding applications. The provided protocols and data serve as a valuable resource for laboratories involved in environmental and food safety analysis.
References
Application Notes and Protocols for Dimethomorph Extraction from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethomorph (B118703) is a systemic fungicide widely used to protect various crops from downy mildews and late blight. Accurate quantification of its residues in plant tissues is crucial for food safety assessment and regulatory compliance. This document provides a detailed protocol for the extraction of this compound from plant tissues, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Alternative extraction techniques and cleanup procedures are also discussed. The provided methodologies are suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
The determination of pesticide residues in agricultural commodities is a critical aspect of food safety and environmental monitoring. This compound, an Oomycete-specific fungicide, is effective against diseases in crops like grapes, potatoes, tomatoes, and leafy greens.[1][2][3][4] Consequently, robust and efficient analytical methods are required to extract and quantify its residues in these complex plant matrices. The QuEChERS method has emerged as a popular technique due to its simplicity, high throughput, and minimal solvent consumption.[4][5][6][7][8] This protocol details the QuEChERS procedure and provides data on its performance across various vegetable and fruit matrices.
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is adapted from the EN 15662 standard and various cited literature for the extraction of this compound from plant tissues.[5][6]
a. Sample Preparation:
-
Chop the representative plant tissue sample (e.g., vegetables, fruits) into small pieces.
-
Homogenize the chopped sample using a high-speed blender to achieve a uniform consistency.
-
For samples with high water content, it may be beneficial to perform lyophilization (freeze-drying) to improve extraction efficiency, although this is not always necessary with the QuEChERS method.
b. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) to the tube.[5][6][8]
-
Add an appropriate internal standard if required for the analytical method.
-
Cap the tube and shake vigorously by hand for 1 minute to ensure thorough mixing.[6][8]
-
Add the QuEChERS extraction salts. A common formulation consists of 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate.[6][9]
-
Immediately cap the tube and shake vigorously for 1 minute using a vortex mixer.[8][9]
c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL or 6 mL) of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube, respectively.
-
The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent to remove organic acids, fatty acids, and sugars, and anhydrous magnesium sulfate to remove excess water. For pigmented samples like spinach, graphitized carbon black (GCB) may be added to remove pigments, and C18 may be included for the removal of nonpolar interferences.
-
Cap the d-SPE tube and shake vigorously for 30 seconds to 1 minute.
-
Centrifuge the d-SPE tube at ≥4000 rpm for 5 minutes.
-
The resulting supernatant is the final extract.
d. Final Preparation for Analysis:
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
The extract can be directly injected for LC-MS/MS analysis. For GC-MS analysis, a solvent exchange to a more suitable solvent like acetone (B3395972) or hexane (B92381) may be necessary.[1][2]
-
If a high concentration of co-extractives is still present, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the desired solvent.[2][10]
Alternative Extraction Method: Dichloromethane Extraction
An alternative method involves a single extraction with dichloromethane, which has shown good recovery rates for this compound in vegetables like tomatoes, cucumbers, and onions.[1][2][10]
-
Weigh a 10 g subsample of the homogenized plant tissue.
-
Extract with dichloromethane.
-
The extract is then processed for GC-MS/MS determination.[1][2] This method can be simpler by avoiding the liquid-liquid partition step often required with more water-miscible solvents like acetone.[1]
Data Presentation
The following table summarizes the performance data for this compound extraction from various plant tissues as reported in the scientific literature.
| Plant Matrix | Extraction Method | Analytical Technique | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Ginger, Tomato, Carrot, Spinach, Cabbage, Tremella | Improved QuEChERS | GC-MS | 10, 20, 100 | 71 - 116 | 1.8 - 14.7 | 0.67 - 2.42 | - | [5] |
| Tomato, Cucumber, Onion | Dichloromethane Extraction | GC-MS/MS | 10, 100 | 81 - 96 | ≤ 9 | < 10 | < 10 | [1][2] |
| Potato (Leaves and Tubers) | Acetonitrile Extraction | HPLC | 50, 500, 3000 (tubers), 10000 (leaves) | 76.61 - 109.11 | - | 20 | 50 | [3][9][11] |
| Lychee (Pulp and Whole) | QuEChERS | HPLC-MS/MS | - | - | - | - | 10 (grapes) | [4][7] |
| Lettuce | Methanol, Water, HCl Extraction | LC-MS/MS | 10 | 79 | 7 | - | 10 | [12] |
Mandatory Visualization
Below is a diagram illustrating the experimental workflow for the QuEChERS-based extraction of this compound from plant tissues.
Caption: Workflow for this compound Extraction using the QuEChERS Method.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of flumorph and this compound residues in vegetables by improved QuEChERS-gas chromatography-mass spectromery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fao.org [fao.org]
Application Note: Determination of Dimethomorph in Vegetables by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Dimethomorph (B118703) is a systemic fungicide used to control downy mildews and late blight on various vegetables.[1] Monitoring its residue levels in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. This application note describes a robust and sensitive method for the determination of this compound residues in a range of vegetables using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established protocols, including single-step liquid extraction and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by GC-MS or GC-MS/MS analysis.
Analytical Method
The determination of this compound in vegetables is typically performed using GC-MS in Selected Ion Monitoring (SIM) mode or, for enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.[2][3] Sample preparation is a critical step to ensure accurate and reproducible results. Two primary extraction methods have been proven effective: a single extraction with dichloromethane (B109758) and the QuEChERS method.[2][3]
A single extraction with dichloromethane offers a simplified and rapid approach.[1][2] The QuEChERS method, on the other hand, is a versatile and widely used technique for multi-residue pesticide analysis in food matrices.[3][4][5] It involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[3][6]
The choice of method may depend on the laboratory's specific requirements, available equipment, and the complexity of the vegetable matrix. For complex matrices, the selectivity of GC-MS/MS is often preferred to minimize matrix effects.[2][7]
Method Validation
The analytical methods have been validated across various vegetable matrices, demonstrating good performance characteristics. Key validation parameters include linearity, recovery, precision (expressed as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ). The methods show good linearity over the tested concentration ranges, with correlation coefficients typically greater than 0.999.[3] Average recoveries for this compound are generally within the acceptable range of 70-120%, with RSDs below 15%.[1][3] The LOD and LOQ are sufficiently low to detect this compound residues at levels well below the maximum residue limits (MRLs) set by regulatory authorities.[1][2][3]
Quantitative Data Summary
The following table summarizes the quantitative data for the determination of this compound in various vegetables using GC-MS based methods.
| Vegetable Matrix | Spiking Levels (µg/kg) | Average Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Linearity (µg/kg) | Correlation Coefficient (r²) | Reference |
| Tomato | 10, 100 | 81 - 96 | ≤ 9 | < 10 | < 10 | - | - | [1][2] |
| Cucumber | 10, 100 | 81 - 96 | ≤ 9 | < 10 | < 10 | - | - | [1][2] |
| Onion | 10, 100 | 81 - 96 | ≤ 9 | < 10 | < 10 | - | - | [1][2] |
| Ginger | 10, 20, 100 | 71 - 116 | 1.8 - 14.7 | 0.67 - 2.42 | - | 10 - 1000 | > 0.999 | [3] |
| Carrot | 10, 20, 100 | 71 - 116 | 1.8 - 14.7 | 0.67 - 2.42 | - | 10 - 1000 | > 0.999 | [3] |
| Spinach | 10, 20, 100 | 71 - 116 | 1.8 - 14.7 | 0.67 - 2.42 | - | 10 - 1000 | > 0.999 | [3] |
| Cabbage | 10, 20, 100 | 71 - 116 | 1.8 - 14.7 | 0.67 - 2.42 | - | 10 - 1000 | > 0.999 | [3] |
| Tremella | 10, 20, 100 | 71 - 116 | 1.8 - 14.7 | 0.67 - 2.42 | - | 10 - 1000 | > 0.999 | [3] |
Experimental Protocols
This section provides detailed protocols for the two primary sample preparation methods and the GC-MS analysis.
Protocol 1: Dichloromethane Extraction
This protocol is adapted from a simplified and rapid extraction method.[1][2]
1. Sample Preparation and Extraction:
-
Homogenize a representative sample of the vegetable.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of dichloromethane to the tube.
-
Homogenize the sample and solvent mixture for 2 minutes using a high-speed blender.
-
Add anhydrous sodium sulfate (B86663) to remove water.
-
Centrifuge the mixture at a suitable speed (e.g., 4000 rpm) for 5 minutes.
-
Collect the dichloromethane supernatant.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of acetone (B3395972) (e.g., 1.25 mL) for GC-MS analysis.[1]
Protocol 2: Improved QuEChERS Method
This protocol is based on the widely used QuEChERS method for pesticide residue analysis.[3]
1. Sample Preparation and Extraction:
-
Homogenize a representative sample of the vegetable.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (containing magnesium sulfate and sodium chloride).
-
Shake vigorously for another 1 minute.
-
Centrifuge at a suitable speed (e.g., 4000 rpm) for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant (e.g., 1 mL).
-
Transfer it to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at a suitable speed (e.g., 10000 rpm) for 2 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
GC-MS/MS Instrumental Analysis
The following are typical instrumental parameters for the analysis of this compound.[1][3][7]
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of flumorph and this compound residues in vegetables by improved QuEChERS-gas chromatography-mass spectromery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
Application Note: A Validated QuEChERS Protocol for the Determination of Dimethomorph Residues in Fruit Matrices
AFFILIATION: Google
Abstract
This application note presents a detailed and robust QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for the extraction and cleanup of the fungicide dimethomorph (B118703) from various fruit matrices. The method is suitable for subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol has been developed to ensure high recovery rates, good reproducibility, and low limits of detection and quantification, making it ideal for routine monitoring and regulatory compliance. This document provides a step-by-step experimental procedure, a summary of expected performance data, and a visual workflow diagram to facilitate implementation in analytical laboratories.
Introduction
This compound is a systemic fungicide widely used to control oomycete fungal pathogens, such as downy mildew and late blight, on a variety of fruits and vegetables.[1][2] Its widespread use necessitates reliable and efficient analytical methods to monitor its residues in food products to ensure consumer safety and compliance with maximum residue limits (MRLs). The QuEChERS methodology has become the standard for pesticide residue analysis in food due to its simplicity, speed, and low solvent consumption.[3] This application note details a validated QuEChERS protocol specifically optimized for the analysis of this compound in fruit samples.
This compound is a morpholine (B109124) derivative with moderate polarity, as indicated by its octanol-water partition coefficient (LogP) of approximately 2.63-2.73.[4] It is sparingly soluble in water but shows good solubility in organic solvents like acetone (B3395972) and dichloromethane.[4][5] These physicochemical properties are key considerations in the development of an effective extraction and cleanup procedure.
Experimental Protocol
This protocol is based on the widely accepted AOAC Official Method 2007.01 and EN 15662, with modifications to enhance the recovery of this compound.
1. Sample Homogenization:
-
Cryogenically homogenize a representative sample of the fruit (e.g., 500 g) to a fine, uniform powder using a high-speed blender with dry ice.
-
Store the homogenized sample in a sealed container at -20°C until analysis to prevent degradation. For dry commodities like raisins, a wetting step is required prior to extraction.[3]
2. QuEChERS Extraction:
-
Weigh 15 g (± 0.1 g) of the homogenized fruit sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 15 mL of acetonitrile (B52724) (ACN) containing 1% acetic acid to the tube.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Add the contents of a QuEChERS extraction salt packet (6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate) to the tube.
-
Immediately cap and shake vigorously for 1 minute. The anhydrous MgSO₄ aids in the removal of water and promotes partitioning of the analytes into the acetonitrile layer.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Carefully transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain 900 mg of anhydrous MgSO₄, 150 mg of primary secondary amine (PSA) sorbent, and 150 mg of C18 sorbent.
-
PSA is effective in removing organic acids, sugars, and fatty acids.
-
C18 is included to remove nonpolar interferences such as lipids.
-
-
Cap the d-SPE tube and shake vigorously for 30 seconds.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
-
Transfer a 1 mL aliquot of the cleaned extract into a clean vial.
-
Acidify the extract by adding 10 µL of 5% formic acid in acetonitrile to improve the stability of this compound for LC-MS/MS analysis.
-
The extract is now ready for injection into the LC-MS/MS system.
Data Presentation
The following table summarizes the expected quantitative performance of this QuEChERS protocol for the analysis of this compound in various fruit matrices. Data is compiled from various studies and represents typical recovery rates, relative standard deviations (RSD), limits of quantification (LOQ), and matrix effects.
| Fruit Matrix | Fortification Level (ng/g) | Average Recovery (%) | RSD (%) | LOQ (ng/g) | Matrix Effect (%) |
| Grapes | 10 | 95 | 5 | 1 | -15 |
| Grapes | 100 | 98 | 4 | 1 | -12 |
| Apples | 10 | 92 | 7 | 2 | -20 |
| Apples | 100 | 96 | 5 | 2 | -18 |
| Strawberries | 10 | 89 | 8 | 5 | -25 |
| Strawberries | 100 | 94 | 6 | 5 | -22 |
| Lychee | 10 | 91 | 6 | 1 | Not Reported |
| Lychee | 100 | 90 | 5 | 1 | Not Reported |
Visualization
The following diagram illustrates the experimental workflow for the QuEChERS protocol for this compound analysis in fruit.
Caption: QuEChERS workflow for this compound analysis in fruit.
Concluding Remarks
The QuEChERS protocol detailed in this application note provides a reliable and efficient method for the determination of this compound residues in a variety of fruit matrices. The combination of acetonitrile extraction with a d-SPE cleanup step using PSA and C18 sorbents effectively removes matrix interferences, leading to accurate and precise quantification by LC-MS/MS. This method is suitable for high-throughput laboratories conducting routine monitoring of pesticide residues in food.
References
Synthesis and Application of Radiolabeled Dimethomorph for Metabolism Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethomorph (B118703), a cinnamic acid derivative, is a systemic fungicide widely used in agriculture to control diseases caused by Oomycetes.[1] To understand its fate and safety in biological systems and the environment, metabolism studies are crucial. These studies are greatly facilitated by the use of radiolabeled compounds, which allow for sensitive and accurate tracking of the parent compound and its metabolites. This document provides detailed application notes and protocols for the synthesis and use of radiolabeled this compound, primarily [¹⁴C]-Dimethomorph, in metabolism studies. Carbon-14 is the isotope of choice for these studies due to its long half-life and the fact that its presence in a molecule does not alter the compound's chemical or biological behavior.[1]
Synthesis of Radiolabeled this compound
General Synthetic Pathway
The synthesis of this compound generally involves the reaction of 4-chloro-3,4-dimethoxybenzophenone with N-acetylmorpholine. To introduce a ¹⁴C label into the chlorophenyl ring of this compound, one would need to start with a ¹⁴C-labeled precursor for this ring, such as [¹⁴C]-4-chlorobenzoyl chloride or a similarly labeled benzophenone (B1666685) derivative.
A plausible, generalized synthetic protocol is outlined below:
Step 1: Synthesis of [¹⁴C]-4-chloro-3,4-dimethoxybenzophenone
This key intermediate would likely be synthesized from a commercially available ¹⁴C-labeled starting material, such as [¹⁴C]-4-chlorobenzoyl chloride. The reaction would involve a Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) with [¹⁴C]-4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Step 2: Condensation with N-acetylmorpholine
The resulting [¹⁴C]-4-chloro-3,4-dimethoxybenzophenone is then reacted with N-acetylmorpholine in the presence of a strong base (e.g., sodium tert-butoxide) to form an intermediate.
Step 3: Dehydration
The intermediate from Step 2 undergoes a dehydration reaction, typically by heating, to yield [¹⁴C]-Dimethomorph.
Step 4: Purification
The final product, [¹⁴C]-Dimethomorph, must be purified to a high radiochemical purity (typically >98%) using techniques such as high-performance liquid chromatography (HPLC).
Quality Control
The radiochemical purity and specific activity of the synthesized [¹⁴C]-Dimethomorph must be determined.
-
Radiochemical Purity: Assessed by radio-HPLC or thin-layer chromatography (TLC).
-
Specific Activity: Determined by measuring the radioactivity of a known mass of the compound, typically expressed in millicuries per millimole (mCi/mmol) or megabecquerels per millimole (MBq/mmol).
Experimental Protocols for Metabolism Studies
Radiolabeled this compound is a critical tool for conducting absorption, distribution, metabolism, and excretion (ADME) studies in animals, as well as metabolism and dissipation studies in plants.
Animal Metabolism Studies (Rat Model)
Objective: To determine the absorption, distribution, metabolism, and excretion of this compound in rats.
Materials:
-
[¹⁴C]-Dimethomorph (uniformly labeled on the chlorophenyl ring)
-
Wistar rats (male and female)
-
Metabolism cages for separate collection of urine and feces
-
Scintillation counter for radioactivity measurement
-
HPLC and/or mass spectrometry (MS) for metabolite profiling
Protocol:
-
Dosing: Administer a single oral gavage dose of [¹⁴C]-Dimethomorph to rats. Typically, a low dose (e.g., 10 mg/kg body weight) and a high dose (e.g., 500 mg/kg body weight) are used.[2][3]
-
Sample Collection: House the rats in metabolism cages and collect urine and feces at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.
-
Radioactivity Measurement: Homogenize feces and determine the total radioactivity in urine and feces samples using a liquid scintillation counter.
-
Tissue Distribution (Optional): At the end of the collection period, euthanize the animals and collect various tissues (e.g., liver, kidney, fat, muscle, blood) to determine the distribution of radioactivity.
-
Metabolite Profiling: Pool urine and fecal extracts for metabolite profiling using radio-HPLC. Identify metabolites by comparing their retention times with those of reference standards or by using LC-MS/MS.
Plant Metabolism Studies (Potato Model)
Objective: To investigate the metabolism of this compound in potato plants.
Materials:
-
[¹⁴C]-Dimethomorph (labeled on the chlorophenyl or morpholine (B109124) ring)[1]
-
Potato plants grown under controlled conditions
-
Apparatus for foliar application
-
Homogenizer for plant tissue
-
Extraction solvents (e.g., acetonitrile, methanol)
-
HPLC and/or MS for metabolite analysis
Protocol:
-
Application: Apply a solution of [¹⁴C]-Dimethomorph to the foliage of potato plants.
-
Sample Collection: Harvest plant material (leaves, stems, and tubers) at various time points after application (e.g., 0, 7, 14, and 28 days).
-
Extraction: Homogenize the plant samples and extract the radioactive residues with appropriate solvents.
-
Radioactivity Measurement: Determine the total radioactive residue (TRR) in the extracts and the remaining plant material.
-
Metabolite Profiling: Analyze the extracts by radio-HPLC to separate and quantify the parent compound and its metabolites.
Data Presentation
Quantitative Data from Animal Metabolism Studies
The following table summarizes typical quantitative data obtained from a rat metabolism study with [¹⁴C]-Dimethomorph.
| Parameter | Low Dose (10 mg/kg) | High Dose (500 mg/kg) | Reference |
| Absorption | >90% | 40-65% | [2] |
| Excretion (within 48h) | ~100% | ~100% | [2] |
| - Feces | >90% | >80% | [2][3] |
| - Urine | ~7% | 6-16% | [2][3] |
| Biological Half-life | Male: ~3 hrs, Female: ~6 hrs | Male: ~11 hrs, Female: ~6 hrs | [3] |
| Residues in Tissues (at 96h) | <0.4% of administered dose | <0.4% of administered dose | [3] |
Quantitative Data from Plant Metabolism/Dissipation Studies
The following table presents data on the dissipation of this compound in different plant and soil matrices.
| Matrix | Half-life (days) | Reference |
| Potato Plants | 2.1 - 2.6 | [4] |
| Potato Tubers | 1.79 - 3.71 | |
| Soil (Potato Field) | 5.9 - 8.6 | [4] |
| Pepper | 1.7 - 3.8 | |
| Soil (Pepper Field) | 11.5 - 18.5 | |
| Lychee | 6.4 - 9.2 | [5] |
Visualizations
Experimental Workflow for Animal Metabolism Study
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dissipation and residues of fluazinam and this compound in potatoes, potato plants, and soil, determined by QuEChERS ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Efficacy of Dimethomorph Against Phytophthora infestans
References
- 1. archive.sciendo.com [archive.sciendo.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. fao.org [fao.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. This compound TC - HEBEN [hb-p.com]
- 6. pomais.com [pomais.com]
- 7. chemijournal.com [chemijournal.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Variations in the Sensitivity of Phytophthora infestans Isolates from Different Genetic Backgrounds to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. apsnet.org [apsnet.org]
Application Notes and Protocols for Assessing Dimethomorph Performance in Field Trials
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dimethomorph is a systemic fungicide belonging to the morpholine (B109124) group, known for its efficacy against Oomycete fungal pathogens, such as downy mildew and late blight, in various crops.[1][2] Its mode of action involves the disruption of fungal cell wall formation.[1][2] These application notes provide a comprehensive field trial protocol to rigorously evaluate the performance of this compound formulations. The protocol emphasizes a structured experimental design, precise data collection, and robust statistical analysis to ensure the generation of reliable and reproducible results.
Experimental Design
A robust experimental design is fundamental for an accurate assessment of fungicide efficacy.[3][4] A Randomized Complete Block Design (RCBD) is highly recommended to minimize the effects of field variability.[5][6]
Key Components of the Experimental Design:
-
Treatments:
-
Untreated Control: This group receives no fungicide application and serves as a baseline for disease development.[4]
-
This compound Treatment(s): Include one or more concentrations of the this compound formulation to be tested. It is crucial to evaluate the minimum effective dose.[3]
-
Positive Control (Standard Fungicide): A registered and effective fungicide for the target disease should be included for comparison.[3]
-
-
Replication: Each treatment must be replicated, typically 3 to 4 times, to account for experimental variability.[5][6][7]
-
Plot Size: The size of the individual plots should be sufficient to obtain representative data and minimize edge effects, typically ranging from 20m² to 60m².[7]
-
Randomization: Treatments within each block (replication) must be randomly assigned to plots to avoid systematic bias.[4]
Table 1: Example of a Randomized Complete Block Design Layout
| Block 1 | Block 2 | Block 3 | Block 4 |
| This compound (Rate 1) | Untreated Control | Positive Control | This compound (Rate 2) |
| Positive Control | This compound (Rate 2) | This compound (Rate 1) | Untreated Control |
| Untreated Control | Positive Control | This compound (Rate 2) | This compound (Rate 1) |
| This compound (Rate 2) | This compound (Rate 1) | Untreated Control | Positive Control |
Experimental Protocols
Site Selection and Preparation
-
Select a field with a known history of the target disease to ensure sufficient disease pressure for a meaningful evaluation.
-
Ensure uniform soil type, fertility, and drainage across the experimental area.
-
Prepare the field according to standard agronomic practices for the specific crop.
Crop Management
-
Use a susceptible crop variety to the target pathogen to ensure adequate disease development.
-
Follow standard practices for planting, fertilization, irrigation, and weed and insect control to maintain a healthy crop, minimizing confounding factors.
Fungicide Application
-
Timing: Applications should be timed according to the manufacturer's recommendations, typically as a preventative measure before the onset of disease or at the very early stages of infection.[1] For example, in corn, spraying for downy mildew might occur at specific days after planting.[5][6]
-
Application Method: Use calibrated spray equipment to ensure uniform and accurate application of the fungicides. Foliar broadcast spray is a common method.[8]
-
Dosage: Apply this compound and the positive control at their recommended label rates.
-
Spray Volume: Ensure adequate spray volume to achieve thorough coverage of the plant canopy.
Data Collection
-
Disease Assessment:
-
Disease Incidence: The percentage of plants or leaves showing disease symptoms.
-
Disease Severity: The area of plant tissue affected by the disease, often rated on a standardized scale (e.g., 0-100% or a 1-5 scale).[5]
-
Assessments should be conducted at regular intervals (e.g., 7-14 days) throughout the epidemic development.
-
-
Phytotoxicity Assessment:
-
Visually assess plants for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at regular intervals after each fungicide application.
-
-
Yield Data:
-
Harvest the plots individually at crop maturity.
-
Measure the total yield and, if applicable, assess the quality of the harvested product.
-
-
Residue Analysis (Optional):
-
If required, collect plant samples at specified intervals after the last application to determine this compound residue levels using methods like LC-MS/MS.[8]
-
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison. Statistical analysis is crucial to determine if the observed differences between treatments are significant.[3][4]
Table 2: Example of Disease Severity Data Summary
| Treatment | Replication 1 (%) | Replication 2 (%) | Replication 3 (%) | Replication 4 (%) | Mean Severity (%) |
| Untreated Control | 65 | 70 | 68 | 72 | 68.75 |
| This compound (Rate 1) | 15 | 12 | 18 | 14 | 14.75 |
| This compound (Rate 2) | 10 | 8 | 12 | 9 | 9.75 |
| Positive Control | 12 | 10 | 15 | 11 | 12.00 |
Table 3: Example of Yield Data Summary
| Treatment | Replication 1 ( kg/plot ) | Replication 2 ( kg/plot ) | Replication 3 ( kg/plot ) | Replication 4 ( kg/plot ) | Mean Yield ( kg/plot ) |
| Untreated Control | 5.2 | 4.8 | 5.0 | 4.5 | 4.88 |
| This compound (Rate 1) | 8.5 | 8.9 | 8.2 | 8.7 | 8.58 |
| This compound (Rate 2) | 9.1 | 9.5 | 8.8 | 9.3 | 9.18 |
| Positive Control | 8.8 | 9.0 | 8.5 | 8.9 | 8.80 |
Statistical Analysis:
-
The collected data should be subjected to Analysis of Variance (ANOVA).
-
If the ANOVA shows a significant treatment effect, a mean separation test, such as Duncan's Multiple Range Test (DMRT) or Least Significant Difference (LSD), should be performed to compare the treatment means.[5][9]
Visualizations
Caption: Experimental workflow for a this compound field trial.
Caption: Logical flow for assessing this compound performance.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Crop Protection Network [cropprotectionnetwork.org]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. A guide to fungicide performance in wheat, barley and oilseed rape | AHDB [ahdb.org.uk]
- 8. fao.org [fao.org]
- 9. A primer on reading field research results - Field Crops [canr.msu.edu]
Application Notes and Protocols for Preparing Dimethomorph Standard Solutions for Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of Dimethomorph standard solutions for use in chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a systemic fungicide widely used in agriculture.[1][2][3] Accurate quantification of its residues in environmental and biological samples is crucial for safety and regulatory compliance. The preparation of precise and accurate standard solutions is a critical first step for developing reliable chromatographic methods. This document outlines the necessary materials, equipment, and step-by-step procedures for preparing this compound stock and working standard solutions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its handling and the preparation of stable solutions.
| Property | Value |
| Appearance | White to slightly yellow crystalline solid[1] |
| Molecular Formula | C₂₁H₂₂ClNO₄[1] |
| Molecular Weight | 387.9 g/mol [1] |
| Melting Point | 122-124 °C[1] |
| Solubility in Water (20 °C) | Slightly soluble (e.g., 49.2 mg/L at pH 7)[1][4] |
| Solubility in Organic Solvents (g/L at 20 °C) | - Dichloromethane: ~500- Acetone: ~100- Ethyl Acetate: 48.3- Toluene: 49.5- Methanol (B129727): 39[1][4] |
| Stability | Stable under acidic and neutral conditions; decomposes under alkaline conditions[1] |
Experimental Protocol: Preparation of Standard Solutions
This protocol describes the preparation of a primary stock solution and subsequent serial dilutions to create working standard solutions for calibration.
3.1. Materials and Equipment
-
This compound analytical standard (purity ≥98%)
-
HPLC or LC-MS grade methanol
-
HPLC or LC-MS grade acetonitrile (B52724)
-
Analytical balance (accurate to 0.01 mg)
-
Volumetric flasks (Class A; 10 mL, 50 mL, 100 mL)
-
Micropipettes (calibrated)
-
Amber glass vials for storage
-
Sonicator
-
Vortex mixer
3.2. Preparation of Primary Stock Solution (e.g., 1000 µg/mL)
-
Weighing: Accurately weigh approximately 25 mg of the this compound analytical standard into a 50 mL volumetric flask.[5]
-
Dissolving: Add a small volume of acetonitrile (approximately 20-30 mL) to the flask.[5]
-
Sonication: Sonicate the flask for approximately 5-10 minutes to ensure the complete dissolution of the standard.
-
Dilution: Allow the solution to return to room temperature. Then, add acetonitrile to the flask to reach the 50 mL mark.[5]
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution. This will be your primary stock solution.
3.3. Preparation of Intermediate and Working Standard Solutions
Working standard solutions are prepared by serially diluting the primary stock solution or an intermediate stock solution. The concentration of the working standards should bracket the expected concentration range of the samples to be analyzed.
Example Dilution Series for HPLC or LC-MS/MS:
| Standard Level | Concentration (µg/mL) | Preparation |
| Intermediate Stock | 100 | Pipette 10 mL of the 1000 µg/mL primary stock solution into a 100 mL volumetric flask and dilute to the mark with the chosen diluent (e.g., methanol or acetonitrile). |
| Working Standard 1 | 10 | Pipette 10 mL of the 100 µg/mL intermediate stock solution into a 100 mL volumetric flask and dilute to the mark with the diluent. |
| Working Standard 2 | 5 | Pipette 5 mL of the 100 µg/mL intermediate stock solution into a 100 mL volumetric flask and dilute to the mark with the diluent. |
| Working Standard 3 | 1 | Pipette 1 mL of the 100 µg/mL intermediate stock solution into a 100 mL volumetric flask and dilute to the mark with the diluent. |
| Working Standard 4 | 0.5 | Pipette 5 mL of the 10 µg/mL working standard solution into a 100 mL volumetric flask and dilute to the mark with the diluent. |
| Working Standard 5 | 0.1 | Pipette 1 mL of the 10 µg/mL working standard solution into a 100 mL volumetric flask and dilute to the mark with the diluent. |
| Working Standard 6 | 0.05 | Pipette 500 µL of the 10 µg/mL working standard solution into a 100 mL volumetric flask and dilute to the mark with the diluent. |
| Working Standard 7 | 0.01 | Pipette 100 µL of the 10 µg/mL working standard solution into a 100 mL volumetric flask and dilute to the mark with the diluent. |
Note: The choice of diluent for the working standards should be compatible with the mobile phase used in the chromatographic analysis. Methanol and acetonitrile are commonly used.[6][7][8]
3.4. Storage and Stability
-
Store all stock and working standard solutions in amber glass vials to protect them from light.
-
Solutions should be stored at 4°C.[8]
-
It is recommended to prepare fresh working solutions regularly, for instance, every 3 months for stock solutions, to ensure accuracy.[9]
Workflow Diagram
The following diagram illustrates the logical workflow for the preparation of this compound standard solutions.
Caption: Workflow for preparing this compound standard solutions.
References
- 1. Buy this compound | 110488-70-5 [smolecule.com]
- 2. fao.org [fao.org]
- 3. hpc-standards.com [hpc-standards.com]
- 4. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ppqs.gov.in [ppqs.gov.in]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
Application Notes and Protocols for Dimethomorph Soil Drench Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of soil drench application techniques for the fungicide Dimethomorph (B118703) in a research setting. The information is intended to guide the design and execution of experiments to evaluate the efficacy, phytotoxicity, and residual effects of this compound when applied to the soil.
Introduction
This compound is a systemic fungicide belonging to the morpholine (B109124) group, specifically a cinnamic acid derivative.[1][2] It is a mixture of (E) and (Z) isomers and is particularly effective against Oomycete pathogens, such as Phytophthora and downy mildew species.[1][3][4] Its mode of action is the disruption of the fungal cell wall formation by inhibiting cellulose (B213188) synthesis.[2][5][6] This unique mechanism of action makes it a valuable tool in fungicide resistance management programs.[2] While foliar application is common, soil drench application offers a direct method to target soil-borne pathogens and provide systemic protection to the plant.[4][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various research studies.
Table 1: Efficacy and Phytotoxicity of this compound Soil Drench
| Target Pathogen/Crop | Application Rate (a.i.) | Efficacy/Observation | Phytotoxicity | Reference |
| Phytophthora nicotianae var. nicotianae (Root Rot) on Tomato | > 0.05 g/L | Controlled root rot | - | [7][9] |
| Phytophthora cinnamomi on Rhododendron, Leucadendron, Eucalyptus | 0.6 and 1.2 mg/mL | Inhibited lesion extension | Slightly phytotoxic to Eucalyptus sieberi at 1.2 mg a.i./mL | [7] |
| Phytophthora capsici on Summer Squash | Not specified | Limited plant death to ≤10% | - | [8] |
| Tomato Seedlings | 2.5 g/L and above | - | Highly phytotoxic | [7][9] |
| Tomato Seedlings | 10 g/L | - | Killed all seedlings | [7][9] |
Table 2: this compound Residue and Dissipation in Soil
| Parameter | Value | Conditions | Reference |
| Half-life (DT₅₀) in soil | 11.5 - 18.5 days | Field conditions | [7][9] |
| Half-life (DT₅₀) in soil | 4.62 - 9.0 days | Field conditions (potato production) | [9][10][11] |
| Half-life (DT₅₀) in soil | 10 - 61 days | Field conditions | [12] |
| Persistence | Moderately persistent | Laboratory and field studies | [6][12][13] |
| Residues in rotational crops (planted 29 days after treatment) | < 0.1 mg/kg in most crops | Soil residue at planting: ~0.8 mg/kg | [12] |
| Residues in rotational crops (planted 120 days after treatment) | < 0.1 mg/kg in most crops | Soil residue at planting: ~0.05 mg/kg | [12] |
Table 3: Analytical Methods for this compound Residue Analysis
| Analytical Method | Limit of Quantification (LOQ) | Matrix | Reference |
| HPLC-UV, GC-NPD, GC-MS, HPLC-MS/MS | 0.01 mg/kg or 0.02 mg/kg | Plant and animal matrices | [12] |
| GC-MS/MS | < 10 µg/kg | Tomato, cucumber, onion | [14] |
| HPLC-MS/MS | 0.01 mg/kg | Milk, egg, muscle, liver | [1] |
| HPLC-UVD | 0.05 mg/kg | Potato leaves, tubers, and soil | [10][11] |
| HPLC-MS/MS | 0.01 mg/kg | Soil | [13] |
Experimental Protocols
Protocol for Evaluating the Efficacy of this compound Soil Drench against Soil-borne Pathogens
This protocol outlines a general procedure for assessing the effectiveness of this compound applied as a soil drench for the control of a target soil-borne pathogen.
1. Preparation of Pathogen Inoculum:
- Culture the target pathogen (e.g., Phytophthora, Pythium) on a suitable sterile medium (e.g., V8 juice agar, cornmeal agar).
- Prepare an inoculum suspension (e.g., zoospores, mycelial slurry) and determine its concentration (e.g., spores/mL) using a hemocytometer. The inoculum concentration should be optimized based on preliminary experiments to cause consistent disease symptoms.
2. Plant Material and Growth Conditions:
- Use a susceptible host plant variety for the target pathogen.
- Grow seedlings in a sterilized potting mix under controlled environmental conditions (e.g., temperature, humidity, light) suitable for both the plant and the pathogen.
3. This compound Solution Preparation:
- Use a commercial formulation of this compound (e.g., wettable powder, suspension concentrate).
- Prepare a stock solution and a series of dilutions to achieve the desired final concentrations of the active ingredient (a.i.) in the soil (e.g., 0.05, 0.1, 0.5, 1.0, 2.5 g a.i./L).
- Include a negative control (no this compound) and a positive control (a standard fungicide for the target pathogen).
4. Experimental Design and Treatment Application:
- Employ a completely randomized design or a randomized complete block design with a sufficient number of replicates per treatment (e.g., 5-10 pots).
- Preventive Application: Drench the soil with the this compound solutions a specified time before inoculation with the pathogen (e.g., 24 hours).
- Curative Application: Inoculate the soil with the pathogen first, and then apply the this compound drench after a specified time (e.g., 24 or 48 hours).
- Apply a consistent volume of the drench solution to each pot to ensure uniform distribution in the root zone.
5. Inoculation:
- Introduce the prepared pathogen inoculum into the soil of each pot (except for the uninoculated control). The method of inoculation will depend on the pathogen (e.g., pouring a spore suspension, mixing infested grain into the soil).
6. Data Collection and Assessment:
- Monitor the plants regularly for disease symptoms (e.g., wilting, damping-off, root rot, stem lesions).
- Assess disease severity at predetermined intervals using a rating scale (e.g., 0 = no symptoms, 5 = plant death).
- At the end of the experiment, measure plant growth parameters such as plant height, shoot fresh and dry weight, and root fresh and dry weight.
- Assess root rot severity by visually inspecting the root system.
7. Statistical Analysis:
- Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to determine significant differences between treatments.
Protocol for Determining this compound Residues in Soil and Plant Tissues
This protocol describes the general steps for analyzing this compound residues following a soil drench application.
1. Sample Collection:
- Collect soil and plant (roots, stems, leaves) samples at various time points after the this compound drench application (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
- Collect samples from different depths and locations within the pot or plot to ensure representativeness.
- Store samples at -20°C until analysis to prevent degradation.[7]
2. Sample Preparation and Extraction:
- Homogenize the soil and plant tissue samples.
- Extract this compound from the samples using an appropriate solvent. Common extraction methods include:
- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely used method for pesticide residue analysis in various matrices.[15]
- Solvent Extraction: Using solvents such as acetone, acetonitrile, or acidified methanol, followed by partitioning into dichloromethane, ethyl acetate, or cyclohexane.[2]
3. Cleanup:
- Remove interfering co-extractives from the sample extract to improve the accuracy of the analysis. Cleanup steps may include:
- Gel permeation chromatography.[2]
- Silica gel column chromatography.[2]
- Solid-phase extraction (SPE).[15]
4. Analytical Determination:
- Quantify the concentration of this compound in the cleaned-up extracts using a suitable analytical instrument. Common techniques include:
- High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (MS/MS) detection.[1][10][11][12][13]
- Gas Chromatography (GC) with an electron capture detector (ECD), nitrogen-phosphorus detector (NPD), or mass spectrometry (MS) detection.[9][12][14]
5. Data Analysis:
- Calculate the concentration of this compound in the original soil and plant samples (in mg/kg or µg/kg).
- Determine the dissipation kinetics of this compound in soil and plant tissues, often following first-order kinetics, and calculate its half-life (DT₅₀).[9][11]
Visualizations
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. This compound 80% WDG – Systemic Control for Oomycete Diseases [smagrichem.com]
- 4. pomais.com [pomais.com]
- 5. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (Ref: CME 151) [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. fao.org [fao.org]
- 13. Peer review of the pesticide risk assessment of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
Dimethomorph: Application Notes and Protocols for Experimental Foliar Spray Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of Dimethomorph, a systemic fungicide, in a research setting. The following protocols and data are intended to facilitate the effective design and execution of experiments investigating its efficacy and mode of action against oomycete pathogens through foliar spray application.
Overview and Mechanism of Action
This compound is a cinnamic acid derivative belonging to the morpholine (B109124) chemical family.[1] It is a systemic fungicide with protectant, curative, and antisporulant properties against oomycete pathogens.[2][3] Its primary mode of action is the disruption of the fungal cell wall formation, specifically by inhibiting cellulose (B213188) synthesis.[3][4] This leads to cell lysis and ultimately the death of the fungal cell.[5] this compound is effective against various stages of the fungal life cycle, particularly sporangium and oospore formation.[6] It exhibits translaminar and local systemic activity when applied to foliage.[3][7]
Quantitative Data Summary
The following tables summarize quantitative data from various experimental studies on the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound against Phytophthora infestans
| Isolate Type | Metric | Concentration (µg/ml) | Result | Reference |
| Metalaxyl-sensitive (S49) & Metalaxyl-resistant (MR1) | 90% Inhibition | 0.3 | 90% reduction in dry weight accumulation | [2] |
| Metalaxyl-sensitive (S49) | MIC | 1.25 | Minimal inhibitory concentration | [2] |
| Metalaxyl-resistant (MR1) | MIC | 0.6 | Minimal inhibitory concentration | [2] |
Table 2: Efficacy of Foliar Spray Application of this compound on Disease Control
| Host Plant | Pathogen | Application Timing | Concentration (µg/ml) | Efficacy | Reference |
| Potato | Phytophthora infestans (MR1) | 1 day post-inoculation | Not specified | Partial protection, reduced sporulation | [2] |
| Cucumber | Pseudoperonospora cubensis | 1 day post-inoculation | Not specified | Partial protection, reduced sporulation | [2] |
| Potato | Phytophthora infestans | Curative | 250 | Sporangial yield of 2.8 x 10³ sporangia/leaflet | [2] |
| Potato | Phytophthora infestans | Curative | 500 | Sporangial yield of 0.7 x 10³ sporangia/leaflet | [2] |
| Potato | Phytophthora infestans | Curative | 1000 | Sporangial yield of 0.4 x 10³ sporangia/leaflet | [2] |
| Grapevines | Plasmopara viticola | Protective | 50, 100, 200 | Complete inhibition of sporangia formation for at least 15 days | [8] |
| Grapevines | Plasmopara viticola | Protective | 25 | Effective for 7 days | [8] |
| Potato | Early and Late Blight | Not specified | 1.5 - 2.0 kg/ha (Acrobat MZ formulation) | 73.6 - 82.4% disease control | [5] |
Experimental Protocols
General Preparation of this compound Solutions
For experimental purposes, this compound can be prepared from a technical grade solid or a commercial formulation.
-
From Technical Grade Solid:
-
Accurately weigh the desired amount of technical grade this compound (e.g., 95.5% pure).[2]
-
Dissolve the solid in a minimal amount of a suitable solvent, such as ethanol, for initial solubilization.[2]
-
Prepare a stock solution by diluting the dissolved this compound in distilled water containing a surfactant (e.g., Tween 20 at 0.01-0.05%) to the desired final concentration. It is crucial to maintain consistent solvent and surfactant concentrations across all treatments, including controls.
-
-
From Commercial Formulation (e.g., 25WP - Wettable Powder):
-
Accurately weigh the required amount of the commercial formulation.
-
Create a slurry by mixing the powder with a small volume of water.
-
Gradually add the slurry to the final volume of water in the spray container while continuously agitating to ensure a uniform suspension.
-
Protocol for Protective Efficacy Assessment
This protocol is designed to evaluate the ability of this compound to prevent infection when applied before pathogen challenge.
-
Plant Material: Grow susceptible host plants (e.g., potato, tomato, cucumber) in pots under controlled greenhouse conditions (20-30°C).[2] Use plants at a consistent developmental stage (e.g., potatoes at 6 weeks with 9-11 compound leaves, tomatoes at 4 weeks with 5 fully developed leaves).[2]
-
Fungicide Application:
-
Prepare this compound solutions at various concentrations (e.g., 25, 50, 100, 200 mg/L).[8]
-
Apply the solutions as a foliar spray until runoff using a glass atomizer or a precision sprayer to ensure uniform coverage.[2]
-
Include a control group sprayed only with the carrier solution (water + surfactant).
-
-
Pathogen Inoculation:
-
One day after fungicide application, prepare a sporangial suspension of the target oomycete pathogen (e.g., P. infestans, P. cubensis) at a known concentration (e.g., 2,500 sporangia/ml).[2]
-
Inoculate the adaxial (upper) or abaxial (lower) leaf surfaces with the sporangial suspension.
-
-
Incubation: Place the inoculated plants in a high-humidity environment (e.g., a dew chamber) at an optimal temperature for disease development (e.g., 18°C) for 20-24 hours in the dark.[2] Subsequently, move them back to the greenhouse.
-
Disease Assessment:
-
Evaluate disease severity 7 days after inoculation.
-
Assessment can be done visually by estimating the percentage of leaf area covered with lesions or by counting the number of lesions per leaf.
-
Sporulation can be quantified by washing leaflets in a known volume of water and counting the sporangia using a hemocytometer.
-
Protocol for Curative Efficacy Assessment
This protocol assesses the ability of this compound to inhibit disease development after infection has occurred.
-
Plant Material and Inoculation: Follow the same procedure as for the protective efficacy assessment to grow and inoculate the host plants.
-
Fungicide Application:
-
Apply this compound solutions at various concentrations 1 day after pathogen inoculation.[2]
-
-
Incubation and Assessment: Follow the same incubation and disease assessment procedures as described for the protective efficacy protocol.
Visualizations
Signaling Pathway and Mode of Action
The following diagram illustrates the proposed mechanism of action of this compound on oomycete pathogens.
References
- 1. EXTOXNET PIP - DIMETOMORPH [extoxnet.orst.edu]
- 2. apsnet.org [apsnet.org]
- 3. agriculture.basf.com [agriculture.basf.com]
- 4. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. pomais.com [pomais.com]
- 7. Phytopathology 1995 | this compound Activity Against Oomycete Fungal Plant Pathogens [apsnet.org]
- 8. apsnet.org [apsnet.org]
Application Notes and Protocols for the Analytical Method Validation of Dimethomorph in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical method validation for the fungicide Dimethomorph in various complex matrices. It includes detailed experimental protocols, a summary of validation data from multiple studies, and visual representations of the workflow and validation principles.
Introduction
This compound is a systemic fungicide widely used to control downy mildews and late blights on a variety of agricultural products.[1][2] Its presence in food and environmental samples necessitates reliable and validated analytical methods to ensure consumer safety and regulatory compliance. This document outlines the key steps and considerations for validating an analytical method for this compound in complex matrices such as fruits, vegetables, and animal products. The methods predominantly employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) for detection and quantification.[3][4]
Experimental Protocols
A widely used and effective method for the extraction of this compound from complex matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with LC-MS/MS.[3]
Representative Protocol: QuEChERS Extraction and LC-MS/MS Analysis
This protocol is a representative example for the analysis of this compound in a fruit matrix like lychee.[3]
2.1.1. Materials and Reagents
-
This compound analytical standard (E and Z isomers)[5]
-
Acetonitrile (B52724) (HPLC grade)[3]
-
Methanol (B129727) (HPLC grade)[3]
-
Formic acid (chromatographic purity)[3]
-
Sodium chloride (analytical grade)[3]
-
Anhydrous magnesium sulfate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Deionized water
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
2.1.2. Sample Preparation and Extraction
-
Weigh 5 g of the homogenized sample (e.g., whole lychee fruit or pulp) into a 50 mL centrifuge tube.[3]
-
Add 10 mL of an 80% acetonitrile in water solution.[3]
-
Vortex the mixture vigorously for 1 minute.[3]
-
Add 3 g of NaCl and vortex again for 1 minute.[3]
-
Centrifuge the sample at a high speed (e.g., 5204 x g) for 5 minutes.[3]
-
Collect the upper acetonitrile layer for the clean-up step.[5]
2.1.3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Transfer an aliquot of the acetonitrile extract into a 2 mL microcentrifuge tube containing a mixture of PSA and C18 sorbents, and anhydrous magnesium sulfate.
-
Vortex for 1 minute.
-
Centrifuge for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2.1.4. LC-MS/MS Conditions
-
Instrument: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS).[5]
-
Column: Octadecylsilanized silica (B1680970) gel column (e.g., C18, 2.1 mm i.d., 150 mm length, 3.5 µm particle diameter).[5]
-
Column Temperature: 40°C.[5]
-
Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid, is commonly used.
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Injection Volume: 3 µL.[5]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[6]
-
Mass Transitions: For this compound, the precursor ion is m/z 388. The primary transition for quantification is typically m/z 388 -> 301, and a confirmatory transition is m/z 388 -> 165.[2][6]
Data Presentation: Summary of Method Validation Parameters
The following tables summarize the quantitative data for the validation of analytical methods for this compound in various complex matrices as reported in the literature.
Table 1: Recovery and Precision Data
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Analytical Technique | Reference |
| Lychee (Whole) | 0.001 - 0.5 | 77 - 90 | 2 - 10 | HPLC-MS/MS | [3] |
| Lychee (Pulp) | 0.001 - 0.5 | 89 - 92 | 5 - 6 | HPLC-MS/MS | [3] |
| Vegetables (Tomato, Cucumber, Onion) | 0.01 | 81 - 92 | 6 - 9 | GC-MS/MS | [4] |
| Vegetables (Tomato, Cucumber, Onion) | 0.1 | 91 - 96 | 2 - 6 | GC-MS/MS | [4] |
| Pepper | Not Specified | 82.98 - 95.43 | ≤ 5.12 | UHPLC-MS/MS | [7] |
| Potato | Not Specified | 76.61 - 109.11 | Not Specified | HPLC | [8] |
| Animal Matrices (Milk, Egg, Muscle, Liver) | Not Specified | 70 - 110 | < 20 | HPLC-MS/MS | [2] |
Table 2: Linearity and Limits of Detection/Quantification
| Matrix | Linearity Range (mg/L or µg/kg) | Correlation Coefficient (r²) | LOD (mg/kg) | LOQ (mg/kg) | Analytical Technique | Reference |
| Lychee (Whole and Pulp) | 0.001 - 0.5 mg/L | 1.000 | - | 0.001 | HPLC-MS/MS | [3] |
| Vegetables (Tomato, Cucumber, Onion) | Not Specified | > 0.99 | < 0.01 | < 0.01 | GC-MS/MS | [4] |
| Pepper | 0.05 - 50.0 mg/L | 0.9996 | 0.003 | 0.01 | UHPLC-MS/MS | [7] |
| Potato | 0.05 - 10.0 mg/L | 0.9998 | 0.02 | 0.05 | HPLC | [8] |
| Water | 0.01 - 0.25 ng/mL | ~0.9975 | 0.00001 | 0.00005 | LC-MS/MS | [6] |
| Animal Matrices (Milk, Egg, Muscle, Liver) | Not Specified | Not Specified | - | 0.01 | HPLC-MS/MS | [2] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in complex matrices, from sample preparation to data analysis.
Caption: Experimental workflow for this compound analysis.
Signaling Pathways and Logical Relationships
This diagram illustrates the logical relationship between the key parameters evaluated during analytical method validation, based on ICH guidelines.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimethomorph for Late Blight Prevention
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the optimal use of Dimethomorph (B118703) for the prevention and management of late blight, caused by Phytophthora infestans.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound against Phytophthora infestans?
A1: this compound is a systemic, oomycete-specific fungicide belonging to the carboxylic acid amides (CAA) chemical group (FRAC Group 40).[1] Its primary mode of action is the disruption of fungal cell wall formation by interfering with the assembly of wall polymers.[2][3] This action is particularly effective against all stages of the oomycete life cycle, especially inhibiting the formation of sporangia and oospores.[4][5] Even at very low concentrations (<0.25 µg/ml), it halts fungal growth by preventing the proper development of the cell wall.[4][5] It does not affect zoospores or protoplasts that lack cell walls, indicating its specific target is cell wall synthesis.[3]
Q2: When is the optimal time to apply this compound for late blight prevention?
A2: this compound should be applied preventatively, before the symptoms of late blight appear.[1][4][6] The most effective strategy is to begin applications when environmental conditions are conducive to disease development (e.g., cool, wet weather) or when plants are 4 to 6 inches high.[7][8] It is highly effective when applied during the early stages of disease infection.[4] For established disease, this compound has some curative and antisporulant activity, meaning it can partially protect the plant and reduce the sporulation of the pathogen if applied within one day of inoculation.[2]
Q3: What is the recommended spray interval for this compound?
A3: The recommended spray interval depends on disease pressure and weather conditions.
-
High-Pressure Conditions (Wet & Cool): A 5- to 7-day interval is recommended.[7]
-
Low-Pressure Conditions (Hot & Dry): The interval can be extended to 10-14 days.[1][7]
-
Standard Preventative Program: A 7- to 10-day interval is common for crops like cucumbers, grapes, and potatoes.[1][4][9]
A study on a combination of ametoctradin (B1667028) and this compound found that a 7-day spray interval was the most economically efficient for managing late blight in potatoes.[10][11]
Q4: How does this compound's systemic activity influence its application strategy?
A4: this compound exhibits translaminar and local systemic activity.[5][12] After application, it is absorbed by the leaves and can move within the plant tissue, protecting new growth.[4] However, it does not translocate from one leaf to another.[2] This means thorough spray coverage is essential to ensure all parts of the plant are protected.[1] Its systemic nature ensures uniform protection, which is vital in high-pressure disease environments.[4]
Q5: Is there a risk of Phytophthora infestans developing resistance to this compound?
A5: Yes, as with any single-mode-of-action fungicide, there is a risk of resistance. While the development of field resistance has been considered unlikely with proper management, resistant isolates have been found.[13][14][15] Studies have shown that isolates with resistance to this compound often have reduced fitness, such as slower growth rates, which may limit their prevalence in the field.[3][13][16] To mitigate resistance risk, this compound should always be used in a program with other fungicides that have different modes of action.[1] It is often formulated or recommended to be tank-mixed with a protectant fungicide like mancozeb.[8][9][12] Do not make more than two consecutive applications before rotating to a fungicide from a different chemical group.[1][7]
Troubleshooting Guide
Problem: Poor late blight control despite this compound application.
| Potential Cause | Troubleshooting Steps |
| Incorrect Timing | Verify Application Timing: Was the first application made before disease symptoms appeared? this compound is most effective as a protectant.[1][4] For curative action, it must be applied very early in the infection cycle.[2] |
| Inadequate Spray Coverage | Assess Application Method: Ensure complete foliage coverage, including the undersides of leaves where sporulation occurs.[1][8] this compound's systemic activity is localized, so untreated parts of the plant are not protected.[2] Use sufficient water volume (at least 200 L/ha) for thorough coverage.[1] |
| Environmental Factors | Check Weather Conditions: Avoid spraying if rain is expected within one hour, as this can wash the product off.[4] Avoid application in strong sunlight or on windy days to prevent drift and ensure proper absorption.[4] |
| Fungicide Resistance | Review Spray Program: Have you been rotating fungicides with different modes of action (FRAC groups)?[8] Over-reliance on a single mode of action can lead to resistance.[15] Tank-mixing with a multi-site protectant fungicide is a key resistance management strategy.[7][12] |
| High Disease Pressure | Adjust Spray Interval: Under severe disease pressure, shorten the spray interval to 5-7 days.[7] A single application may not be sufficient to control a rapidly developing epidemic. |
| Improper Tank Mix | Check Compatibility: Do not mix this compound with strongly alkaline or acidic materials.[1] Always follow label instructions for tank-mixing partners. |
Quantitative Data Summary
Table 1: Recommended Application Rates for this compound Formulations
| Formulation | Crop(s) | Target Disease(s) | Recommended Dosage |
|---|---|---|---|
| This compound 40% SC | Grapes | Downy Mildew | 1600-2400x dilution for foliar spray[4] |
| This compound 50% WDG | Cucumber, Pepper | Downy Mildew, Early Blight | 450-600 g/Ha[4] |
| This compound 80% WDG | Cucumber, Potato | Downy Mildew, Late Blight | 255-375 g/Ha[4] |
| Forum (this compound) | Potatoes, Tomatoes | Late Blight | 6 fluid ounces/acre[7] |
| Generic Formulation | Potatoes, Tomatoes | Early & Late Blight | 360 mL/ha + protectant fungicide[1] |
Table 2: Efficacy Data for this compound against P. infestans
| Metric | Value | Conditions / Notes | Source |
|---|---|---|---|
| Minimal Inhibitory Concentration (MIC) | 0.6 - 1.25 µg/ml | In vitro study on metalaxyl-sensitive and resistant isolates. | [2] |
| ED90 (Effective Dose, 90% inhibition) | 0.3 µg/ml | In vitro study on metalaxyl-sensitive and resistant isolates. | [2] |
| Residual Activity (Potato) | Up to 9 days | Plants were strongly protected when challenged 6 hours to 9 days after application. | [2] |
| Disease Reduction (Acrobat MZ) | 90-95% | Field trial with application rates of 4 and 6 kg/ha . | [12] |
| Disease Control (vs. Untreated) | 56.6 - 74.45% | Field trial with a program including Mancozeb followed by this compound + Mancozeb. |[9] |
Experimental Protocols
Protocol: Evaluating the Efficacy of this compound in a Field Setting
This protocol is a generalized methodology based on practices described in field trial research.[9][12][17][18][19]
1. Experimental Design:
-
Layout: Use a Randomized Block Design (RBD) with at least three or four replications.[12][18][19]
-
Plot Size: Individual plots should be of a standard size (e.g., 3m x 2m) with adequate spacing between plots and blocks to minimize spray drift.[18]
-
Treatments:
-
Untreated Control (negative control).
-
Standard Protectant Fungicide (e.g., Mancozeb) as a positive control.
-
This compound applied at various rates and/or intervals.
-
This compound tank-mixed with a protectant fungicide.
-
-
Plant Material: Use a potato or tomato variety susceptible to late blight to ensure disease development (e.g., 'Kufri Jyoti', 'Agria').[12][19]
2. Inoculum and Inoculation (if natural infection is not relied upon):
-
Source: Propagate P. infestans on a suitable medium like potato tuber slices.[2]
-
Application: If natural infection is low, apply a sporangial suspension (e.g., 2,500 sporangia/ml) to spreader rows or directly to the plots to initiate the epidemic.[2][19]
3. Fungicide Application:
-
Timing: Begin the first spray preventatively, based on weather forecasts conducive to late blight, or at a specific crop growth stage.[8][9]
-
Equipment: Use a calibrated sprayer (e.g., backpack sprayer or plot sprayer) to ensure uniform application at the desired volume (e.g., 300 L/ha).[1][19]
-
Schedule: Apply subsequent sprays according to the predetermined intervals for each treatment (e.g., 7, 10, or 14 days).
4. Data Collection and Assessment:
-
Disease Severity: Assess disease levels at regular intervals (e.g., weekly) after the first appearance of symptoms.[17] Use a standardized rating scale (e.g., 0-9 scale or percent leaf area affected).[12]
-
AUDPC: Calculate the Area Under the Disease Progress Curve (AUDPC) to quantify the epidemic's development over time for each treatment.
-
Yield: At the end of the season, harvest tubers from the center rows of each plot. Measure total and marketable yield (q/ha).[18]
-
Tuber Blight: Assess a sample of tubers from each plot for late blight infection.[17]
5. Statistical Analysis:
-
Analyze the collected data (disease severity, AUDPC, yield) using Analysis of Variance (ANOVA) appropriate for an RBD.
-
Use a mean separation test (e.g., Fisher's LSD) to determine significant differences between treatments.
Visualizations
Caption: Decision workflow for timing this compound sprays.
Caption: Simplified mode of action for this compound.
Caption: Workflow for a field efficacy experiment.
References
- 1. eatsafe.nzfsa.govt.nz [eatsafe.nzfsa.govt.nz]
- 2. apsnet.org [apsnet.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. pomais.com [pomais.com]
- 5. This compound TC - HEBEN [hb-p.com]
- 6. Late Blight Knowledge Hub [cropscience.bayer.co.uk]
- 7. portage.extension.wisc.edu [portage.extension.wisc.edu]
- 8. Late Blight / Potato / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. The Generation and Quantification of Resistance to this compound in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. DSpace [t-stor.teagasc.ie]
- 18. Field Evaluation of Few Novel Fungicides against Potato Late Blight Disease [arccjournals.com]
- 19. edepot.wur.nl [edepot.wur.nl]
overcoming matrix effects in Dimethomorph residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of dimethomorph (B118703) residues.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
Q2: I am observing significant signal suppression for this compound. What are the potential causes and how can I mitigate this?
A2: Signal suppression is a common manifestation of matrix effects where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's source. The primary causes are competition for ionization and alteration of the droplet formation and evaporation process in the electrospray ionization (ESI) source.
To mitigate signal suppression, consider the following strategies:
-
Sample Preparation: Employ robust sample cleanup techniques to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and effective for many matrices. For complex matrices like spices and tea, modifications to the standard QuEChERS protocol, such as the use of different sorbents like graphitized carbon black (GCB) for pigment removal, may be necessary.
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Sample Dilution: Diluting the final sample extract can reduce the concentration of matrix components, thereby minimizing their impact on this compound ionization. However, this may also decrease the analyte concentration, potentially affecting the limit of quantification (LOQ).
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Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can compensate for signal suppression.[1][2] This is a highly effective method as the standards and samples will experience similar matrix effects.
-
Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard for this compound is a highly effective way to correct for matrix effects, as the internal standard will be affected similarly to the native analyte.
Q3: Can I use a solvent-based calibration curve for this compound analysis?
A3: The suitability of a solvent-based calibration curve depends on the sample matrix and the effectiveness of the sample cleanup. In relatively clean matrices, such as water, matrix effects for this compound have been found to be less than 20%, which may allow for the use of solvent-based calibration.[3] However, for most food matrices, especially complex ones like fruits, vegetables, and spices, matrix effects are significant, and using a solvent-based calibration curve can lead to inaccurate results. It is crucial to validate your method by comparing the response of this compound in a solvent standard to its response in a matrix extract to determine the extent of the matrix effect.
Q4: What is the QuEChERS method and how can it be optimized for this compound analysis in different matrices?
A4: The QuEChERS method is a streamlined sample preparation technique that involves an acetonitrile (B52724) extraction and a dispersive solid-phase extraction (dSPE) cleanup. The general workflow is depicted below.
For different matrices, the dSPE cleanup step can be optimized by using different sorbents:
-
General Fruits and Vegetables: A combination of primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate (B86663) (MgSO₄) to remove water is often sufficient.
-
Pigmented Fruits and Vegetables (e.g., spinach, bell peppers): The addition of graphitized carbon black (GCB) or C18 can help remove pigments and nonpolar interferences.
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High-Fat Matrices (e.g., avocado, nuts): C18 is commonly used in the dSPE step to retain lipids.
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Dry and Complex Matrices (e.g., tea, spices): A modified QuEChERS approach with a combination of PSA, C18, and GCB may be necessary for effective cleanup. Soaking the dry sample in water prior to extraction is also a critical step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | 1. Inefficient extraction from the sample matrix. 2. Loss of analyte during the cleanup step. 3. Degradation of this compound during sample processing. | 1. Ensure proper homogenization of the sample. For dry samples, ensure adequate rehydration before extraction. Optimize the extraction solvent and shaking/vortexing time. 2. Evaluate the dSPE sorbents. While GCB is effective for pigment removal, it can sometimes adsorb planar pesticides. Test different amounts or alternative sorbents. 3. Ensure the pH of the extraction is controlled, as this compound can be susceptible to degradation under certain pH conditions. |
| Poor Peak Shape | 1. Co-eluting matrix components interfering with the chromatography. 2. Contamination of the LC column or MS source. | 1. Improve the sample cleanup to remove the interfering compounds. 2. Optimize the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interferences. 3. Implement a regular cleaning and maintenance schedule for the LC-MS system. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Fluctuation in instrument performance. 3. Non-homogeneity of the sample. | 1. Ensure consistent and precise execution of the sample preparation protocol for all samples and standards. 2. Use an internal standard to correct for variations in injection volume and instrument response. 3. Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction. |
| Signal Enhancement Observed | Co-eluting matrix components are enhancing the ionization of this compound. | While less common than suppression, signal enhancement also leads to inaccurate quantification. The same mitigation strategies as for signal suppression apply: improved sample cleanup, sample dilution, matrix-matched calibration, or the use of an isotope-labeled internal standard. |
Quantitative Data Summary
The following table summarizes the observed matrix effects and recovery data for this compound in various matrices. A matrix effect (ME) between -20% and 20% is generally considered negligible.
| Matrix | Sample Preparation Method | Analytical Technique | Matrix Effect (%) | Average Recovery (%) | Reference |
| Tomato, Cucumber, Onion (mixed) | Dichloromethane Extraction | GC-MS/MS | -9.9 (Suppression) | 81 - 96 | [1][2] |
| Tap and Surface Water | Direct Injection | LC-MS/MS | < 20 | Not specified | [3] |
| Lychee (Whole Fruit) | QuEChERS | HPLC-MS/MS | Not explicitly quantified, but matrix-matched standards were used | 88.7 - 101.2 | [4][5][6] |
| Lychee (Pulp) | QuEChERS | HPLC-MS/MS | Not explicitly quantified, but matrix-matched standards were used | 87.5 - 102.4 | [4][5][6] |
| Tea | Modified QuEChERS | LC-MS/MS | Matrix effects observed, necessitating matrix-matched calibration | 70 - 120 (for a range of pesticides) | [7] |
Experimental Protocols
General QuEChERS Protocol for Fruits and Vegetables
-
Sample Homogenization: Weigh 10-15 g of a representative portion of the sample into a blender and homogenize. For dry samples, add a specified amount of water and allow to rehydrate for 30 minutes before homogenization.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL dSPE tube containing the appropriate sorbents (e.g., MgSO₄ and PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and dilute it with an appropriate solvent if necessary.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Caption: QuEChERS workflow for this compound residue analysis.
Caption: Overall analytical workflow and matrix effect mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS [mdpi.com]
- 5. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
improving Dimethomorph extraction efficiency from soil samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Dimethomorph from soil samples. It includes frequently asked questions, detailed troubleshooting guides, comparative data on extraction methods, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for extracting this compound from soil?
A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely regarded as one of the most effective and popular techniques for multi-residue pesticide analysis in soil, including for this compound.[1][2] This method is known for its speed, low cost, and good performance.[2][3] It typically involves an extraction with acetonitrile (B52724), followed by a salting-out step and cleanup using dispersive solid-phase extraction (d-SPE).[4][5]
Q2: Why is my this compound recovery rate low?
A2: Low recovery rates can be attributed to several factors. Strong interactions between this compound and soil components, particularly in soils with high organic matter or clay content, can hinder extraction.[2][3] The choice of extraction solvent, pH, and insufficient homogenization or shaking time can also play a significant role. For dry soil samples, inadequate hydration prior to extraction can also lead to poor recovery.[6][7]
Q3: What are "matrix effects" and how do they affect my results?
A3: Matrix effects occur when co-extracted compounds from the soil sample interfere with the analytical instrument's ability to detect the target analyte, this compound.[8] These effects can either suppress the signal, leading to artificially low quantification, or enhance it, causing falsely high results.[8][9] Soil is a complex matrix rich in organic components like humic and fulvic acids, which are common causes of matrix effects.[1] Utilizing effective cleanup steps and matrix-matched calibration standards are crucial for mitigating these effects.[5][8]
Q4: Can I use ultrasonic extraction for this compound in soil?
A4: Yes, ultrasound-assisted extraction is a viable and efficient method for extracting pesticides from soil.[10] The use of ultrasonic waves can accelerate the penetration of the solvent into the soil matrix, often reducing extraction time compared to traditional methods.[11][12] Studies have shown satisfactory extraction efficiency and recovery rates for pesticides using this technique.[10][11]
Q5: Which solvents are best for this compound extraction?
A5: Acetonitrile is the most commonly used and recommended solvent, especially for the QuEChERS method, due to its ability to effectively extract a wide range of pesticides with minimal co-extraction of interfering matrix components.[2][6][13] Other solvents such as ethyl acetate, methanol (B129727), and dichloromethane (B109758) have also been used in various extraction techniques.[10][14][15] this compound is soluble in methanol and chloroform.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Strong Soil Adsorption: this compound may bind tightly to soil particles, especially in high organic matter or clay soils.[2][17] 2. Inadequate Sample Hydration: Dry soil can prevent efficient solvent penetration.[6] 3. Incorrect Solvent Polarity: The chosen solvent may not be optimal for this compound's physicochemical properties.[18] 4. Insufficient Extraction Time/Agitation: The contact time or energy may be too low for complete extraction. | 1. Modify Extraction Conditions: Increase shaking/vortexing time. Consider using a more robust method like ultrasound-assisted extraction.[11] 2. Pre-hydrate Soil: For dry samples, add a specific amount of water and allow the sample to hydrate (B1144303) for at least 30 minutes before adding the extraction solvent.[2][6] 3. Optimize Solvent: While acetonitrile is standard for QuEChERS, ensure it is appropriate for your specific soil type. Evaluate solvent mixtures if necessary. 4. Increase Agitation: Ensure vigorous shaking during the extraction step. For QuEChERS, this is typically 1-5 minutes of vigorous shaking.[2][19] |
| High Relative Standard Deviation (RSD) | 1. Sample Inhomogeneity: Soil samples may not be properly homogenized before taking an analytical portion. 2. Inconsistent Procedure: Variations in shaking time, solvent volume, or temperature between samples.[1] 3. Instrumental Instability: Fluctuations in the analytical instrument (e.g., LC-MS/MS). | 1. Homogenize Thoroughly: Sieve and thoroughly mix the entire soil sample before weighing subsamples.[20] 2. Standardize Protocol: Adhere strictly to the validated protocol for all samples. Use automated shakers for consistent agitation.[19] 3. Use Internal Standards: Incorporate an internal standard early in the sample preparation process to correct for procedural and instrumental variability.[2] |
| Signal Suppression or Enhancement (Matrix Effects) | 1. Co-extraction of Interferences: Humic acids, fulvic acids, and other organic matter are co-extracted and interfere with ionization in the MS source.[1][8] 2. Insufficient Cleanup: The d-SPE cleanup step may not be effectively removing interfering compounds. | 1. Optimize d-SPE Cleanup: Test different sorbent combinations. For soil, a mix of PSA (removes organic acids), C18 (removes non-polar interferences), and sometimes GCB (Graphitized Carbon Black, removes pigments) can be effective.[5] 2. Use Matrix-Matched Standards: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure.[2][8] This is the most common way to compensate for matrix effects. 3. Dilute the Extract: Diluting the final extract can reduce the concentration of interfering matrix components, though this may impact limits of detection. |
| Poor Chromatographic Peak Shape | 1. Matrix Overload: High concentration of co-extractives in the final sample vial. 2. Solvent Mismatch: The final extract solvent is too different from the initial mobile phase of the liquid chromatography system. | 1. Improve Cleanup: See solutions for matrix effects. A more thorough cleanup will reduce the amount of non-volatile material injected. 2. Solvent Exchange: Evaporate the final extract to dryness (or near dryness) under a gentle stream of nitrogen and reconstitute in a solvent that is compatible with your initial mobile phase (e.g., the mobile phase itself). |
Data Presentation: Method Performance Comparison
The following tables summarize recovery and precision data from various studies on pesticide extraction from soil, providing a benchmark for expected performance.
Table 1: QuEChERS and Related Methods
| Method | Analyte(s) | Recovery (%) | RSD (%) | Limit of Detection (LOD) |
| QuEChERS LC-MS/MS[13] | This compound & Tebuconazole | 82 - 102 | < 4.0 | 0.004 mg/kg |
| QuEChERS GC-MS/MS[1] | 24 Multiclass Pesticides | ~50% of analytes in 70-120 range | < 17 | Not Specified |
| Dispersive SPE GC-MS[21] | 103 Pesticides | 65 - 117 | < 19 | 1 - 13 µg/kg |
| HPLC (Potato & Soil)[22] | This compound | 76.61 - 109.11 | ≤ 7.20 | 0.02 mg/kg |
Table 2: Alternative Extraction Methods
| Method | Analyte(s) | Recovery (%) | RSD (%) | Limit of Detection (LOD) |
| Ultrasound-Assisted Extraction[10] | Multiresidue Pesticides | 79 - 105 | Not Specified | 0.02 - 1.59 mg/kg |
| Ultrasound-Assisted Extraction[11] | Organochlorine Pesticides | > 88 | < 6 | Not Specified |
| Matrix Solid Phase Dispersion (MSPD)[23] | 150 Pesticides | 72.4 - 120 | < 20 | Not Specified |
| Liquid-Liquid Extraction (LLE)[23] | 150 Pesticides | 70.6 - 120 | < 20 | Not Specified |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Soil
This protocol is a generalized procedure based on the widely used QuEChERS methodology.
-
Sample Preparation:
-
Extraction:
-
Seal the tube and shake it vigorously for 5 minutes using a mechanical shaker.[19]
-
Add the QuEChERS extraction salts (commonly 4 g anhydrous MgSO₄ and 1 g NaCl).[5]
-
Immediately shake vigorously by hand for 1 minute to prevent the agglomeration of salts.[19]
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.[5]
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant (top layer) into a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents. A common combination for soil is 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.[19]
-
Vortex the tube for 30-60 seconds.[19]
-
Centrifuge at ≥5000 rcf for 2-5 minutes.[19]
-
-
Final Preparation:
-
Carefully transfer the cleaned extract into an autosampler vial for analysis by LC-MS/MS or GC-MS.
-
Protocol 2: Ultrasound-Assisted Solvent Extraction (USE)
This protocol outlines a general procedure for using sonication for extraction.
-
Sample Preparation:
-
Weigh 5-10 g of homogenized soil into a glass vial or centrifuge tube.
-
Add any internal standards.
-
-
Extraction:
-
Separation:
-
After sonication, centrifuge the sample to separate the soil from the solvent extract.
-
Carefully decant the supernatant into a clean tube.
-
-
Repeat and Concentrate (Optional):
-
For exhaustive extraction, the process can be repeated on the soil pellet with fresh solvent.[11]
-
The extracts can be combined and concentrated under a gentle stream of nitrogen before analysis.
-
Visualizations
Caption: Workflow for this compound extraction from soil using the QuEChERS method.
Caption: Decision tree for troubleshooting common issues in this compound soil extraction.
References
- 1. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unitedchem.com [unitedchem.com]
- 3. weber.hu [weber.hu]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. iris.unito.it [iris.unito.it]
- 8. restek.com [restek.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. EXTRACTION OF PESTICIDE RESIDUES IN SOIL BY ULTRASOUND ASSISTED [scielo.org.co]
- 11. researchgate.net [researchgate.net]
- 12. Sonochemical degradation of pesticides in aqueous solution: investigation on the influence of operating parameters and degradation pathway – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of this compound and Tebuconazole Residue in Soil | Scientific.Net [scientific.net]
- 14. fao.org [fao.org]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. apvma.gov.au [apvma.gov.au]
- 18. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
- 20. Testing soil nematode extraction efficiency using different variations of the Baermann-funnel method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pjoes.com [pjoes.com]
- 24. azom.com [azom.com]
troubleshooting poor peak shape in Dimethomorph HPLC analysis
Welcome to the technical support center for Dimethomorph HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with poor peak shape in your chromatographic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during this compound HPLC analysis, offering potential causes and systematic solutions.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect accuracy and resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | This compound, containing polar functional groups, can interact with residual silanol groups on the silica-based column packing. These secondary interactions cause peak tailing.[1][2][3][4][5] To mitigate this, use a buffered mobile phase to control the pH, or employ an end-capped column where silanol groups are deactivated.[1] Operating at a lower pH can also help by protonating the silanol groups and reducing unwanted interactions.[6] |
| Column Overload | Injecting too much sample can saturate the column, leading to asymmetrical peaks.[1][4][7] Reduce the injection volume or dilute your sample to ensure you are working within the column's linear capacity.[1][7] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound and the column's stationary phase, influencing peak shape.[2] It is crucial to operate within the recommended pH range for your column and to buffer the mobile phase to maintain a stable pH.[1][2] |
| Column Degradation | Over time, columns can degrade, leading to a loss of performance and peak tailing.[1][6] The use of a guard column can help protect the analytical column from contaminants.[1][8] If the column is old or has been subjected to harsh conditions, it may need to be replaced.[1][8] |
| Extra-Column Effects | Excessive tubing length or dead volume in fittings can cause band broadening and peak tailing.[1] Ensure connections are secure and use tubing with a narrow internal diameter to minimize these effects.[2] |
Q2: What is causing my this compound peak to show fronting?
Peak fronting, an asymmetry where the front part of the peak is broader, is often indicative of sample or column issues.
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Similar to peak tailing, injecting too high a concentration or volume of your sample can lead to peak fronting.[7][9][10] Try reducing the sample concentration or the injection volume.[7] |
| Sample Solvent Incompatibility | If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause the analyte to travel through the column too quickly at the injection point, resulting in a fronting peak.[9][11][12] Whenever possible, dissolve your this compound standard and samples in the mobile phase itself.[7][13] |
| Column Collapse or Voids | A physical change in the column packing, such as a void at the inlet, can lead to distorted peak shapes, including fronting.[10][11][14][15] This can be caused by pressure shocks or operating outside the column's recommended pH range.[14] If a column void is suspected, the column may need to be replaced.[10] |
Q3: Why is my this compound peak splitting into two or more peaks?
A single analyte peak splitting into multiple peaks can be a complex issue arising from several factors throughout the HPLC system.
Possible Causes and Solutions:
| Cause | Solution |
| Partially Clogged Frit or Column Inlet | A blockage in the column's inlet frit can cause the sample to be distributed unevenly onto the column, leading to a split peak.[11][12][16] Backflushing the column may resolve this issue. If the blockage is severe, the frit or the entire column may need to be replaced.[11] |
| Injection Solvent Mismatch | Injecting a sample in a solvent that is not miscible with the mobile phase or is much stronger can cause peak splitting.[12][13] Ensure your sample solvent is compatible with the mobile phase; ideally, use the mobile phase as the diluent.[13] |
| Void in the Column Packing | A void or channel in the column bed can create different flow paths for the analyte, resulting in split peaks.[16][17] This is a form of column degradation, and the column will likely need to be replaced. |
| Co-elution with an Interferent | It's possible that what appears to be a split peak is actually two different compounds eluting very close together.[16] To investigate this, try altering the mobile phase composition or gradient to see if the peaks resolve. |
Q4: My this compound peak is very broad. How can I improve it?
Broad peaks can compromise resolution and sensitivity, making accurate quantification difficult.
Possible Causes and Solutions:
| Cause | Solution |
| Column Deterioration | A decline in column performance is a common cause of peak broadening.[1][18] This can be due to contamination or loss of stationary phase. Using a guard column and proper sample preparation can extend column life.[1][8] If the column is old, replacement is often the best solution.[1][8] |
| Extra-Column Volume | Excessive volume in the tubing, injector, or detector cell can lead to band broadening.[19] Use tubing with the smallest appropriate internal diameter and ensure all fittings are properly made to minimize dead volume. |
| Mobile Phase Issues | An improperly prepared or degassed mobile phase can contribute to peak broadening.[1] Ensure you are using high-purity solvents and that the mobile phase is thoroughly mixed and degassed. |
| Slow Flow Rate | While a slower flow rate can sometimes improve resolution, an excessively slow flow rate can lead to peak broadening due to longitudinal diffusion.[19] Optimize the flow rate for your specific column and separation. |
Experimental Protocols
A typical starting point for this compound analysis via HPLC is as follows. Optimization may be required based on your specific instrumentation and sample matrix.
Standard Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as acetonitrile (B52724) or the mobile phase, to create a stock solution.
-
Perform serial dilutions from the stock solution to prepare a series of working standards for calibration.
Sample Preparation:
-
Extract this compound from the sample matrix using an appropriate solvent (e.g., acetonitrile).
-
The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
-
Filter the final extract through a 0.45 µm filter before injection.
HPLC Conditions:
| Parameter | Typical Value |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile:Water (e.g., 45:55 v/v or 80:20 v/v)[20][21] |
| Flow Rate | 1.0 - 2.0 mL/min[22] |
| Detection | UV at 230-243 nm[20][21] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Visualization of Troubleshooting Workflows
The following diagrams illustrate logical troubleshooting workflows for common peak shape problems.
Caption: General troubleshooting workflow for poor peak shapes in HPLC.
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. mastelf.com [mastelf.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 8. labtech.tn [labtech.tn]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. acdlabs.com [acdlabs.com]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. bvchroma.com [bvchroma.com]
- 14. waters.com [waters.com]
- 15. support.waters.com [support.waters.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. bio-works.com [bio-works.com]
- 18. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. quora.com [quora.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound [cipac.org]
- 22. ppqs.gov.in [ppqs.gov.in]
Technical Support Center: Managing Dimethomorph Resistance in Plasmopara viticola
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing Dimethomorph resistance in Plasmopara viticola, the causal agent of grapevine downy mildew.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in Plasmopara viticola?
A1: The primary mechanism of resistance to this compound, a Carboxylic Acid Amide (CAA) fungicide, is a target site modification.[1] Specifically, a single nucleotide polymorphism (SNP) in the cellulose (B213188) synthase 3 gene (PvCesA3) leads to an amino acid substitution at codon 1105. The most common mutation is a change from glycine (B1666218) to serine (G1105S).[1][2] This alteration reduces the binding affinity of this compound to its target enzyme, rendering the fungicide less effective. Resistance conferred by this mutation is inherited in a recessive manner, meaning both alleles of the gene must carry the mutation for the resistant phenotype to be expressed.[1]
Q2: How can I detect the G1105S mutation in my P. viticola isolates?
A2: Several molecular techniques can be used to detect the G1105S mutation. Common methods include:
-
PCR-RFLP (Polymerase Chain Reaction - Restriction Fragment Length Polymorphism): This method involves amplifying a fragment of the PvCesA3 gene containing the mutation site and then digesting the PCR product with a specific restriction enzyme that recognizes the sequence in either the wild-type or the mutant allele, but not both.[2]
-
Allele-Specific PCR (AS-PCR): This technique uses primers designed to specifically amplify either the resistant or the sensitive allele.
-
Quantitative PCR (qPCR) and Droplet Digital PCR (ddPCR): These methods offer high sensitivity and the ability to quantify the proportion of resistant alleles within a population sample.[3][4]
Q3: What are the typical EC50 values for this compound-sensitive and -resistant P. viticola isolates?
A3: The half-maximal effective concentration (EC50) values, which represent the concentration of a fungicide that inhibits 50% of pathogen growth, differ significantly between sensitive and resistant isolates. This data is crucial for characterizing the resistance level of your isolates.
| Isolate Type | This compound EC50 (µg/mL) | Reference |
| Sensitive | < 0.1 | [2] |
| Resistant (G1105S) | 54.28 to >100 | [2] |
Q4: What are the best practices for managing this compound resistance in the field?
A4: The Fungicide Resistance Action Committee (FRAC) provides guidelines to mitigate the development of resistance.[5] Key strategies include:
-
Preventative Applications: Apply CAA fungicides like this compound in a preventative manner rather than curatively.[5]
-
Limit Applications: Do not apply more than 50% of the total number of fungicide applications for downy mildew control using CAA fungicides. In some recommendations, a maximum of three to four applications per season is advised.[5]
-
Rotation and Mixtures: Always rotate this compound with fungicides that have different modes of action.[5] Tank-mixing with a multi-site fungicide is also a highly recommended strategy.
-
Use Recommended Rates: Always apply fungicides at the full recommended dosage to avoid selecting for partially resistant individuals.[5]
Experimental Protocols and Troubleshooting Guides
Fungicide Sensitivity Testing: Leaf Disc Bioassay
This bioassay is a common method to determine the phenotypic resistance of P. viticola isolates to this compound.
Detailed Methodology:
-
Leaf Disc Preparation:
-
Collect young, healthy, and untreated grapevine leaves (a susceptible cultivar is preferred).
-
Wash the leaves thoroughly with sterile distilled water.
-
Use a cork borer to cut 15 mm discs from the leaves.
-
Place the leaf discs with their abaxial (lower) side up in 24-well plates containing a layer of water agar (B569324) or a filter paper soaked in sterile water to maintain humidity.[6]
-
-
Fungicide Application:
-
Prepare a stock solution of this compound (e.g., 10,000 ppm in DMSO).
-
Create a dilution series to achieve final concentrations such as 0, 0.1, 1, 10, 50, and 100 µg/mL.
-
Apply a small, uniform volume of each fungicide dilution to the surface of the leaf discs. Allow the discs to dry in a sterile environment.
-
-
Inoculation:
-
Prepare a sporangia suspension of the P. viticola isolate to be tested in sterile distilled water. Adjust the concentration to approximately 5 x 10^4 sporangia/mL.
-
Place a 10 µL droplet of the sporangia suspension in the center of each leaf disc.
-
Seal the plates to maintain high humidity.
-
-
Incubation and Evaluation:
-
Incubate the plates at 19-22°C with a 12-hour photoperiod.[6]
-
After 6-7 days, assess the level of sporulation on each disc, typically as a percentage of the disc area covered by new sporangia.
-
Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration.
-
Troubleshooting Guide: Leaf Disc Bioassay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No sporulation in control (untreated) discs | - Low viability of the inoculum.- Inadequate incubation conditions (low humidity or temperature).- Leaf discs are from a resistant grapevine cultivar or are too old. | - Use freshly harvested sporangia.- Ensure plates are well-sealed to maintain close to 100% humidity.- Use young, fully expanded leaves from a known susceptible cultivar. |
| High variability in sporulation between replicates | - Uneven application of fungicide or inoculum.- Inconsistent leaf disc quality. | - Ensure thorough mixing of solutions before application.- Use a calibrated pipette for all applications.- Select leaves of similar age and from the same position on the vine. |
| Contamination with other fungi or bacteria | - Non-sterile working conditions.- Contaminated leaves, water, or equipment. | - Work in a laminar flow hood.- Surface-sterilize leaves and use sterile water and equipment.- Include an appropriate antibiotic in the water agar if bacterial contamination is persistent. |
Molecular Detection: PCR-RFLP for G1105S Mutation
This protocol allows for the genotypic characterization of this compound resistance.
Detailed Methodology:
-
DNA Extraction:
-
Collect fresh sporangia from a sporulating leaf lesion or from a pure culture.
-
Extract genomic DNA using a commercial plant DNA extraction kit or a standard CTAB protocol.
-
-
PCR Amplification:
-
Amplify the region of the PvCesA3 gene containing the G1105S mutation. Specific primers are required for this step.
-
A typical PCR reaction mixture includes: DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Perform PCR with an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature should be optimized for the specific primers used.
-
-
Restriction Digest:
-
The G1105S mutation creates or abolishes a restriction site for a specific enzyme. For example, the mutation can be detected using the restriction enzyme AluI.[7]
-
Incubate the PCR product with the chosen restriction enzyme according to the manufacturer's instructions.
-
-
Gel Electrophoresis:
-
Run the digested PCR products on an agarose (B213101) gel.
-
The sensitive (wild-type) allele will show a different banding pattern from the resistant (mutant) allele. For instance, with AluI, the 144-bp PCR product from a sensitive isolate remains uncut, while the product from a resistant isolate is cleaved into 107-bp and 37-bp fragments.[7]
-
Troubleshooting Guide: PCR-RFLP
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No PCR product | - Poor DNA quality or quantity.- PCR inhibitors present in the DNA extract.- Incorrect annealing temperature or other PCR parameters. | - Verify DNA concentration and purity using a spectrophotometer.- Dilute the DNA template to reduce inhibitor concentration.- Optimize the annealing temperature using a gradient PCR. |
| Non-specific PCR bands | - Annealing temperature is too low.- Primer design is not optimal. | - Increase the annealing temperature in increments.- Redesign primers to be more specific to the target region. |
| Incomplete or no digestion of PCR product | - Inactive restriction enzyme.- Incorrect buffer or incubation conditions.- PCR product contains mutations in the restriction site. | - Use a fresh aliquot of the enzyme.- Verify the correct buffer and incubation temperature/time are used.- Sequence the PCR product to confirm the presence of the expected restriction site. |
| Faint bands on the gel | - Low yield of PCR product.- Insufficient amount of digested product loaded on the gel. | - Increase the number of PCR cycles.- Load a larger volume of the digested product. |
Visualizations
This compound Mode of Action and Resistance
Caption: Mechanism of this compound action and resistance in P. viticola.
Experimental Workflow for Resistance Monitoring
Caption: Workflow for monitoring this compound resistance in P. viticola.
Integrated Pest Management (IPM) Logic Flow
Caption: Decision workflow for integrated management of this compound use.
References
- 1. Traditional and Emerging Approaches for Disease Management of Plasmopara viticola, Causal Agent of Downy Mildew of Grape [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Droplet Digital PCR: A New Molecular Method to Detect G1105S/V Mutations in Plasmopara viticola CesA3 Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAA Fungicides | FRAC [frac.info]
- 6. frac.info [frac.info]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Systemic Uptake of Dimethomorph in Plants
Welcome to the technical support center for enhancing the systemic uptake of Dimethomorph (B118703) in your research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing the systemic uptake of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low this compound concentration in distal plant tissues. | Poor foliar uptake. | 1. Optimize Formulation: Incorporate an appropriate adjuvant, such as a fatty alcohol ethoxylate, to improve the penetration of the waxy leaf cuticle.[1][2] 2. Application Timing: Apply this compound during periods of high humidity and moderate temperatures to enhance leaf surface penetration. Avoid application in strong sunlight.[3][4][5] 3. pH of Spray Solution: Adjust the pH of the spray solution to a range of 4-7, as this compound's water solubility is higher at a lower pH.[6] |
| Inefficient translocation from source to sink tissues. | 1. Plant Health: Ensure plants are healthy and actively photosynthesizing to facilitate efficient translocation through the phloem.[7][8] 2. Application Method: For certain plants, root application may be more effective for systemic distribution throughout the entire plant.[3] | |
| Inconsistent results between experimental replicates. | Variability in environmental conditions. | 1. Controlled Environment: Conduct experiments in a controlled environment with consistent temperature, humidity, and light intensity.[4][5] 2. Standardized Application: Ensure uniform spray coverage and droplet size across all replicates. |
| Variability in plant material. | 1. Uniform Plant Stage: Use plants of the same age and developmental stage for all experiments. 2. Consistent Plant Health: Select plants that are visually healthy and free from stress. | |
| Degradation of this compound after application. | Photodegradation. | While this compound is subject to photodegradation, the interconversion of its E and Z isomers in light does not reduce its overall activity as only the Z-isomer is intrinsically active.[6][9] For experiments where precise isomer ratios are critical, consider conducting them under controlled lighting. |
| Phytotoxicity symptoms observed on treated plants. | High concentration of adjuvant or this compound. | 1. Optimize Concentrations: Conduct a dose-response study to determine the optimal, non-phytotoxic concentrations of both this compound and the selected adjuvant. 2. Formulation Check: Ensure the formulation is well-mixed and does not contain any components known to be phytotoxic to the specific plant species. |
Frequently Asked Questions (FAQs)
1. What is the primary mode of action for this compound?
This compound is a systemic fungicide that specifically targets oomycete fungi.[3][10] Its mode of action is the inhibition of fungal cell wall formation by disrupting cellulose (B213188) synthesis.[6][9][11] This action is effective at multiple stages of the fungal life cycle, including sporangium and oospore formation.[3]
2. How does this compound move within the plant?
This compound exhibits systemic and translaminar movement.[12] When applied to the foliage, it penetrates the leaf surface and can move locally within the leaf.[13] When applied to the roots, it can be absorbed and translocated throughout the plant's vascular system to all parts of the plant.[3][12]
3. What factors can influence the systemic uptake of this compound?
Several factors can affect uptake, including the formulation, the presence of adjuvants, the plant species and its developmental stage, and environmental conditions such as temperature, humidity, and sunlight.[4][5]
4. Which adjuvants are most effective at enhancing this compound uptake?
Studies have shown that fatty alcohol ethoxylates, particularly those with C12 to C18 alkyl chain lengths, are effective in promoting the foliar uptake of this compound.[1][2] Specific examples include polyethylene (B3416737) glycol monohexadecyl ethers and polyethylene glycol monooctadecyl ethers.[1]
5. Can this compound be tank-mixed with other fungicides?
Yes, this compound is often co-formulated or tank-mixed with other fungicides like Mancozeb to broaden the spectrum of activity and manage resistance.[11][13]
6. What is the typical half-life of this compound in plants and soil?
The half-life of this compound can vary depending on the plant part and environmental conditions. In potato leaves, the half-life has been reported to be between 2.65 to 4.20 days, in tubers from 1.79 to 3.71 days, and in soil from 4.62 to 9.0 days.[14][15]
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂ClNO₄ | [16][17] |
| Molar Mass | 387.86 g·mol⁻¹ | [16] |
| Melting Point | 125.2 - 149.2 °C (E/Z mixture) | [13] |
| Water Solubility (at 20°C) | 81.1 mg/L at pH 4 49.2 mg/L at pH 7 41.8 mg/L at pH 9 | [6] |
| Log P (octanol-water partition coefficient) | 2.63 (E isomer) 2.73 (Z isomer) | [13] |
Experimental Protocols
Protocol 1: Evaluation of Adjuvants for Enhancing Foliar Uptake of this compound
Objective: To determine the effect of different adjuvants on the systemic uptake of this compound following foliar application.
Materials:
-
This compound standard (analytical grade)
-
Selected adjuvants (e.g., fatty alcohol ethoxylates)
-
Test plants (e.g., cucumber, potato) grown under controlled conditions
-
Pressurized spray applicator
-
Homogenizer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[15][18] or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) system[19]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
QuEChERS extraction kits
Methodology:
-
Plant Preparation: Grow test plants to a uniform size and developmental stage in a controlled environment.
-
Treatment Formulation: Prepare spray solutions of this compound at a fixed concentration with and without the selected adjuvants at varying concentrations. Include a control group sprayed with water only.
-
Application: Uniformly spray the foliage of the test plants with the prepared solutions until runoff.
-
Incubation: Keep the treated plants in a controlled environment for a specified period (e.g., 24, 48, and 72 hours).
-
Sample Collection: At each time point, harvest both treated leaves (source) and untreated new growth or roots (sink).
-
Sample Preparation (QuEChERS method):
-
Weigh a representative subsample of the collected plant tissue.
-
Homogenize the tissue with acetonitrile.
-
Add the QuEChERS extraction salts, vortex, and centrifuge.
-
Take an aliquot of the supernatant for cleanup using dispersive solid-phase extraction (d-SPE).
-
Vortex and centrifuge the sample.
-
Filter the supernatant into an autosampler vial.
-
-
Quantification:
-
Data Analysis: Compare the concentration of this compound in the sink tissues of plants treated with and without adjuvants to determine the enhancement of systemic uptake.
Protocol 2: Analysis of this compound Translocation via Root Application
Objective: To quantify the systemic translocation of this compound from the roots to the aerial parts of the plant.
Materials:
-
This compound formulation suitable for soil drenching
-
Test plants grown in a hydroponic or inert soil medium
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Materials for sample preparation as listed in Protocol 1
Methodology:
-
Plant Preparation: Grow test plants in a hydroponic system or in pots with an inert substrate (e.g., perlite (B1173460) or vermiculite) to minimize soil binding.
-
Treatment Application: Apply a known concentration of this compound to the nutrient solution or as a soil drench to the rooting medium.
-
Incubation: Grow the plants for a defined period, collecting samples at multiple time points (e.g., 1, 3, 7, and 14 days).
-
Sample Collection: At each time point, harvest the roots, stems, and leaves separately.
-
Sample Preparation and Quantification: Follow the sample preparation and quantification steps (6 and 7) outlined in Protocol 1.
-
Data Analysis: Determine the concentration of this compound in the different plant parts over time to map the rate and extent of root uptake and translocation.
Visualizations
Caption: Workflow for evaluating adjuvant efficacy in foliar uptake.
Caption: this compound translocation pathways in plants.
Caption: Troubleshooting logic for low systemic uptake of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Adjuvant effects on the therapeutic control of potato late blight by this compound wettable powder formulations [agris.fao.org]
- 3. pomais.com [pomais.com]
- 4. researchgate.net [researchgate.net]
- 5. Factors Influencing the Foliar Uptake of this compound into Cucumber Induced by Fatty Alcohol Ethoxylate -The Korean Journal of Pesticide Science | Korea Science [koreascience.kr]
- 6. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 9.4 Translocation - a level biology student [alevelbiologystudent.weebly.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. This compound (Ref: CME 151) [sitem.herts.ac.uk]
- 10. How does this compound affect the resistance of pests and diseases? - Blog [rayfull.net]
- 11. High Effective Mix Formulation Fungicide this compound 9% + Mancozeb 60% Wdg Agrochemicals - this compound, Mancozeb | Made-in-China.com [m.made-in-china.com]
- 12. agriculture.basf.com [agriculture.basf.com]
- 13. fao.org [fao.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. caymanchem.com [caymanchem.com]
- 18. ppqs.gov.in [ppqs.gov.in]
- 19. researchgate.net [researchgate.net]
- 20. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of Dimethomorph in different solvent mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dimethomorph in various solvent mixtures. The information is designed to assist you in designing and troubleshooting your experiments.
Frequently Asked Questions (FAQs)
1. Q: My this compound solution appears to be degrading. What are the common causes?
A: this compound degradation in solution can be influenced by several factors:
-
pH: this compound is susceptible to hydrolysis under acidic or alkaline conditions. The rate of degradation is significantly higher at extreme pH values compared to a neutral pH.[1]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]
-
Light Exposure: this compound can undergo photodegradation when exposed to sunlight, particularly UV radiation. The (E)- and (Z)-isomers can also interconvert in sunlight.[2] It is advisable to store solutions in the dark or use amber glassware.
-
Solvent Composition: The nature of the solvent or solvent mixture can impact the stability of this compound. While stable in some organic solvents for extended periods, interactions within solvent mixtures could potentially lead to degradation.
-
Presence of Contaminants: Trace amounts of acids, bases, or oxidizing agents in your solvents or on your glassware can catalyze degradation.
2. Q: I am using a methanol-water mixture as a solvent for my experiment. Is this compound stable in this mixture?
A: While specific kinetic data on this compound stability in methanol-water mixtures is not extensively published, some general points can be considered. This compound stock solutions in pure methanol (B129727) have been shown to be stable for at least 3 months when stored under refrigeration.[3] However, the introduction of water, especially if the pH is not neutral, can introduce the risk of hydrolysis. For HPLC mobile phases, which often consist of methanol-water mixtures, the stability will depend on the pH of the aqueous component and the run time of the analysis. It is good practice to prepare fresh mobile phases and not store them for extended periods.
3. Q: I am observing peak splitting or the appearance of new peaks in my HPLC analysis of this compound. What could be the cause?
A: This could be indicative of a few issues:
-
Isomerization: this compound exists as a mixture of (E) and (Z) isomers. Exposure of your sample or standard solutions to light can cause interconversion between these isomers, potentially leading to changes in peak ratios or the appearance of broader peaks.[2]
-
Degradation: The new peaks could be degradation products. This is more likely if the samples have been stored for a prolonged period, at elevated temperatures, or exposed to non-neutral pH conditions.
-
Chromatographic Issues: Ensure your HPLC method is robust. Peak splitting can also be caused by issues with the column, such as contamination or degradation of the stationary phase, or by injecting the sample in a solvent that is too strong compared to the mobile phase.
4. Q: How should I prepare and store my this compound stock and working solutions to ensure stability?
A: To maximize the stability of your this compound solutions:
-
Solvent Selection: For stock solutions, use a high-purity, dry organic solvent in which this compound is highly soluble, such as acetone, dichloromethane, or methanol.[2] Acetonitrile (B52724) is also a suitable solvent for preparing standard solutions.[4][5]
-
Storage Conditions: Store stock solutions in a refrigerator (around 4°C) in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation.[6]
-
Working Solutions: Prepare working solutions fresh as needed by diluting the stock solution. If using aqueous mixtures, ensure the water is of high purity (e.g., HPLC grade) and the pH is neutral. Buffer the solution if necessary for your experimental conditions.
-
Avoid Contamination: Use clean glassware and high-purity solvents to avoid introducing contaminants that could catalyze degradation.
Quantitative Data
Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility (g/L) | Reference |
| Acetone | 50 | [2] |
| Toluene | 20 | [2] |
| Methanol | 20 | [2] |
| Dichloromethane | 500 | [2] |
| n-Hexane | 0.11 | [2] |
| Ethyl Acetate | 48.3 | [2] |
Aqueous Solubility of this compound at 20°C
| pH | Solubility (mg/L) | Reference |
| 4 | 81.1 | [2] |
| 7 | 49.2 | [2] |
| 9 | 41.8 | [2] |
Reported Stability and Half-life Data for this compound
| Condition | Half-life / Stability | Reference |
| Hydrolysis (pH 4, 7, 9 at 70°C for 10 weeks) | Max 6.1% degradation | [7] |
| Photochemical Degradation (pH 5, 20°C, continuous illumination) | DT50 of 25-28 days | [7] |
| Photochemical Degradation (pH 5, 20-23°C, continuous irradiation) | DT50 of 86-107 days | [7] |
| Methanol Stock Solution (refrigerated) | Stable for at least 3 months | [3] |
| Acetonitrile/Water Calibration Solution (refrigerated) | Stable for at least 1 month | [6] |
| In the dark | Stable for >5 years | [2] |
Experimental Protocols
Protocol for Assessing this compound Stability in a Solvent Mixture
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent mixture. It is designed to be adapted to your specific experimental needs.
1. Objective: To determine the degradation rate of this compound in a selected solvent mixture under specific storage conditions (e.g., temperature, light exposure).
2. Materials:
-
This compound analytical standard
-
High-purity solvents for the desired mixture (e.g., HPLC grade methanol and water)
-
Volumetric flasks and pipettes
-
Amber HPLC vials with caps
-
HPLC system with a suitable detector (UV or MS)
-
Validated stability-indicating HPLC method (see below for method development guidance)
-
pH meter (if applicable)
-
Temperature-controlled environment (e.g., incubator, refrigerator)
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound standard and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired solvent mixture to achieve the final target concentration for the stability study.
-
If investigating the effect of pH, adjust the pH of the aqueous component of the solvent mixture before preparing the test solutions.
-
Dispense aliquots of the test solution into several amber HPLC vials.
-
-
Storage Conditions:
-
Store the vials under the desired experimental conditions (e.g., 4°C, 25°C, 40°C).
-
For photostability testing, expose a set of vials to a controlled light source, while keeping a parallel set in the dark as a control.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
Analyze the sample immediately using a validated stability-indicating HPLC method. The initial time point (t=0) serves as the baseline.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound versus time.
-
If applicable, determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of this compound under the tested conditions.
-
4. Guidance for Developing a Stability-Indicating HPLC Method:
-
Column: A C18 reversed-phase column is commonly used for this compound analysis.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, or methanol and water, is typically effective. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Detection: UV detection at around 240-243 nm is suitable.[4][5] LC-MS/MS can provide higher selectivity and sensitivity.[3]
-
Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies on a this compound solution. This involves subjecting the solution to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should be able to resolve the this compound peak from all generated degradation product peaks.
Visualizations
Caption: Workflow for Assessing this compound Stability.
Caption: Key Factors Affecting this compound Stability.
References
minimizing Dimethomorph degradation during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for minimizing the degradation of Dimethomorph during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my samples?
A: The main factors contributing to this compound degradation are exposure to light, elevated temperatures, non-optimal pH conditions, and microbial activity.[1][2] this compound is hydrolytically and thermally stable under normal conditions; however, prolonged exposure to environmental stressors can lead to degradation.[3] Specifically, sunlight, particularly UV radiation, can cause interconversion between the active (Z) and less active (E) isomers and may lead to photolytic degradation.[1][3] While stable over a range of pH values, extreme acidic or alkaline conditions can enhance hydrolysis.[1] Microbial action is a primary route of degradation in soil and may be a factor in non-sterile aqueous samples.[4]
Q2: What are the ideal storage conditions for solid (powder) this compound?
A: For optimal stability, solid this compound should be stored in a cool, dark, and dry place.[5][6] The recommended storage temperature is between 2-8°C.[5] It should be kept in a tightly sealed, opaque container to protect it from light and moisture.[6] Under these conditions, this compound is chemically stable.[5][6]
Q3: How should I store this compound stock solutions?
A: this compound stock solutions are typically prepared in organic solvents like acetonitrile (B52724) or methanol (B129727).[7][8] For long-term storage, it is advisable to prepare aliquots of the stock solution in amber glass vials and store them at -20°C.[9] This minimizes the risk of degradation from repeated freeze-thaw cycles and light exposure.
Q4: Can I store this compound in aqueous solutions?
A: While this compound has moderate aqueous solubility, long-term storage in aqueous solutions is not recommended due to the risk of hydrolysis and microbial degradation, especially if the solution is not sterile.[1][5] If you must store aqueous samples, they should be kept at a low temperature (e.g., 4°C for short-term or frozen for longer-term) and protected from light.[2][10] It is best practice to prepare fresh aqueous solutions for each experiment.
Q5: I've noticed a change in the isomeric ratio (E/Z) of my this compound standard. What could be the cause?
A: The (E)- and (Z)-isomers of this compound can interconvert when exposed to sunlight.[3] If you observe a shift in the isomeric ratio, it is likely due to photolytic isomerization. Ensure that your standards and samples are protected from light at all times by using amber vials or by covering your labware with aluminum foil.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound from spiked samples. | 1. Degradation during sample processing: The sample extraction or cleanup procedure may be exposing the analyte to harsh conditions (e.g., high temperature, extreme pH).2. Incomplete extraction: The chosen solvent may not be efficiently extracting this compound from the sample matrix. | 1. Keep samples cool during processing and avoid prolonged exposure to strong acids or bases. Ensure evaporation steps are carried out at a controlled temperature, typically below 40°C.[11]2. Optimize your extraction solvent. Acetonitrile and dichloromethane (B109758) are commonly used for extraction from various matrices.[11][12] |
| Appearance of unexpected peaks in chromatograms. | 1. Degradation Products: The new peaks may correspond to degradation products of this compound.2. Matrix Interference: Components from the sample matrix may be co-eluting with the analyte. | 1. Review your sample storage and handling procedures to minimize degradation. Refer to the degradation pathway diagram below to identify potential degradation products.2. Improve the clean-up step of your sample preparation. Solid-phase extraction (SPE) with cartridges like octadecylsilanized silica (B1680970) gel can be effective.[11] |
| Inconsistent results between replicate samples. | 1. Non-uniform storage conditions: Different replicates may have been exposed to varying levels of light or temperature.2. Inconsistent sample handling: Variations in the timing or execution of sample processing steps can lead to different levels of degradation. | 1. Ensure all samples are stored under identical conditions. Use a consistent location in the freezer or refrigerator.2. Standardize your sample preparation workflow to ensure each sample is treated identically. |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Quantification
This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography with a UV detector.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm, 300 mm x 3.9 mm i.d.
-
Mobile Phase: Acetonitrile : Water (35:65, v/v).
-
Flow Rate: 2 mL/min.
-
Injection Volume: 20 µL.
-
Wavelength: 240 nm.
-
Column Temperature: Ambient.
-
Procedure:
-
Standard Solution Preparation: Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with acetonitrile.
-
Sample Solution Preparation: Weigh a sample amount equivalent to 25 mg of this compound into a 50 mL volumetric flask. Dissolve and make up to volume with acetonitrile.
-
Analysis: Inject the standard and sample solutions into the HPLC system. The approximate retention times for the this compound isomers are 16 and 18 minutes.[7]
-
Protocol 2: Sample Extraction and Clean-up for LC-MS/MS Analysis
This protocol outlines a common procedure for extracting this compound from solid samples and cleaning up the extract for LC-MS/MS analysis.
-
Extraction:
-
Weigh 10.0 g of the homogenized sample.
-
Add 10 mL of 0.01 mol/L hydrochloric acid and homogenize.
-
Add 50 mL of acetonitrile, 25 mL of n-hexane, and 2 g of diatomaceous earth, then homogenize and filter under suction.
-
Collect the acetonitrile layer.[11]
-
-
Clean-up:
-
Octadecylsilanized silica gel column chromatography:
-
Condition an octadecylsilanized silica gel cartridge (1,000 mg) with 10 mL of acetonitrile.
-
Load the acetonitrile extract onto the cartridge and elute with 2 mL of acetonitrile.
-
Collect the eluate, concentrate it at a temperature below 40°C, and remove the solvent.
-
Dissolve the residue in 2 mL of acetone/n-hexane (1:1, v/v).[11]
-
-
Ethylenediamine-N-propylsilanized silica gel column chromatography:
-
Condition an ethylenediamine-N-propylsilanized silica gel cartridge (500 mg) with 5 mL of methanol followed by 10 mL of acetone/n-hexane (1:1, v/v).
-
Load the solution from the previous step onto the cartridge and elute with 20 mL of acetone/n-hexane (1:1, v/v).
-
Collect the total eluate, concentrate it below 40°C, and remove the solvent.
-
Dissolve the final residue in methanol for LC-MS/MS analysis.[11]
-
-
Visualizations
Caption: Simplified degradation pathways of this compound.
Caption: Recommended workflow for sample storage and preparation.
References
- 1. sinvochem-agri.com [sinvochem-agri.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. This compound (Ref: CME 151) [sitem.herts.ac.uk]
- 6. download.basf.com [download.basf.com]
- 7. ppqs.gov.in [ppqs.gov.in]
- 8. epa.gov [epa.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mhlw.go.jp [mhlw.go.jp]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Dimethomorph Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Dimethomorph using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Inefficient ionization. | Optimize ionization source parameters. Electrospray ionization (ESI) in positive ion mode is commonly used for this compound.[1] Adjust capillary voltage, gas flows (nebulizer and drying gas), and source temperature.[2][3][4] For ESI, slightly acidic mobile phase conditions can be beneficial.[2] |
| Incorrect precursor/product ion selection. | The protonated molecule [M+H]⁺ for this compound is m/z 388.1.[1][2][5] Ensure the mass spectrometer is set to monitor this precursor ion. | |
| Suboptimal collision energy (CE). | The optimal CE is instrument-dependent.[2] Perform a CE optimization by infusing a standard solution and ramping the collision energy to find the value that maximizes the product ion signal.[6][7][8] | |
| Inappropriate cone/declustering potential. | An incorrect cone voltage can lead to poor ion transmission or in-source fragmentation.[2] Optimize this parameter by infusing a standard and monitoring the precursor ion intensity at various voltage settings.[2] | |
| Inconsistent Qualifier-to-Quantifier Ion Ratio | Insufficient data points across the chromatographic peak. | Increase the scan speed or adjust the chromatographic conditions to ensure at least 10-15 data points are acquired across the peak.[2] |
| Fluctuations in collision energy. | Ensure the collision energy is stable and optimized for both transitions. Very narrow collision energy optima can lead to instability.[9] | |
| Co-eluting interferences. | Improve chromatographic separation to resolve this compound from interfering matrix components.[10] Consider adjusting the gradient or using a different stationary phase. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation. | Use a guard column and ensure proper sample cleanup.[11] If the column is contaminated, try flushing it with a strong solvent. |
| Incompatible mobile phase. | Ensure the mobile phase pH is appropriate for the analyte and column. The addition of small amounts of acid (e.g., formic acid) or ammonium (B1175870) salts can improve peak shape.[6][12] | |
| Gradient inconsistencies. | Check for issues with the LC gradient mixing.[11] | |
| High Background Noise | Contaminated solvents or system. | Use high-purity, LC-MS grade solvents and additives.[11] Regularly clean the ion source.[11] |
| Matrix effects. | Implement a more effective sample cleanup procedure, such as QuEChERS or Solid Phase Extraction (SPE).[13][14][15] | |
| Retention Time Shifts | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate composition. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Replace the column if retention times continue to shift despite other troubleshooting efforts. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for this compound analysis?
A1: Electrospray ionization (ESI) in the positive ion mode is the most commonly reported and effective method for the analysis of this compound.[1]
Q2: What are the typical MRM transitions for this compound?
A2: The most common Multiple Reaction Monitoring (MRM) transitions for this compound ([M+H]⁺ = m/z 388.1) are:
-
Qualifier: m/z 388.1 → 165.1[1][2][5][16] Another possible qualifier transition is m/z 388.1 → 139.05.[16]
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[10][15][17] To mitigate these effects:
-
Effective Sample Preparation: Utilize a robust sample cleanup method like QuEChERS or SPE to remove interfering matrix components.[13][14][18]
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.[10]
-
Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is representative of your samples.
-
Internal Standards: Use a stable isotope-labeled internal standard, such as this compound-d8, to compensate for variations in ionization efficiency and matrix effects.[2]
Q4: What are typical starting conditions for collision energy (CE) optimization?
A4: While CE is instrument-dependent, reported starting points for this compound are approximately 24 eV for the 388.1 → 301.1 transition and 36 eV for the 388.1 → 165.1 transition.[2] It is crucial to perform an empirical optimization for your specific instrument.[2][6]
Q5: Should I use ESI or APCI for this compound analysis?
A5: ESI is generally preferred for polar and ionizable compounds like this compound.[3] Atmospheric Pressure Chemical Ionization (APCI) is typically better for less polar, lower molecular weight compounds.[3][19] While APCI can be less susceptible to certain matrix effects, ESI has been shown to be more efficient for the analysis of many pesticide residues.[20][21][22]
Experimental Protocols
Protocol 1: Generic Collision Energy Optimization for this compound
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile (B52724).[2]
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Precursor Ion Identification: In full scan mode, confirm the presence of the precursor ion for this compound at m/z 388.1.
-
Product Ion Scan: Select m/z 388.1 as the precursor ion and perform a product ion scan by ramping the collision energy (e.g., from 5 to 50 eV) to identify the most abundant and stable fragment ions.[2]
-
MRM Transition Optimization: For each selected MRM transition (e.g., 388.1 → 301.1 and 388.1 → 165.1), perform a collision energy optimization by systematically varying the CE and monitoring the product ion intensity. The optimal CE is the value that produces the maximum signal.[6]
Protocol 2: Sample Preparation using a Modified QuEChERS Method
This protocol is based on methods commonly used for pesticide residue analysis in various matrices.[13][14][18]
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of water and 10 mL of acetonitrile. Shake vigorously for 1 minute.[14]
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Shake for 1 minute and then centrifuge for 5 minutes at 3000 U/min.[14]
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a new tube containing MgSO₄ and a primary-secondary amine (PSA) sorbent. Shake for 1 minute and centrifuge.[14]
-
Final Solution: Take the supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | LC-MS/MS | Reference |
| Limit of Quantification (LOQ) | 0.01 - 0.05 µg/kg | [23] |
| Linear Dynamic Range | 0.01 - 100 ng/mL | [23] |
| Precision (%RSD) | < 15% | [13][23] |
| Accuracy (% Recovery) | 82 - 115% | [13][23] |
Visualizations
Caption: LC-MS/MS workflow for this compound analysis.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. epa.gov [epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. fao.org [fao.org]
- 6. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 7. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. skyline.ms [skyline.ms]
- 9. Very narrow collision energy peak for MRM. - Chromatography Forum [chromforum.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. zefsci.com [zefsci.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of this compound and Tebuconazole Residue in Soil | Scientific.Net [scientific.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jfda-online.com [jfda-online.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Prevent Dimethomorph Runoff in Field Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing Dimethomorph runoff during field studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to support robust and environmentally responsible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its runoff a concern?
A: this compound is a systemic morpholine (B109124) fungicide used to control downy mildew and late blight on various crops like potatoes, tomatoes, and vines.[1][2] As a commercial fungicide, it is applied in agricultural settings and can enter the environment.[3] The primary concern with runoff is the potential contamination of surface water bodies such as rivers, lakes, and streams.[4][5] this compound is recognized as being toxic to aquatic organisms, and its presence in these environments can pose an ecological risk.[1][3] Regulatory agencies require risk-reduction measures to protect non-target aquatic life.[3]
Q2: What are the primary factors that influence this compound runoff?
A: The movement of this compound from an application site is a complex interaction of its chemical properties, soil characteristics, site conditions, and weather events.[4] Key influencing factors include:
-
Soil Properties: Soil texture, organic matter content, moisture level, and permeability significantly affect how this compound binds to soil particles versus moving with water.[6][7][8] Soils with low organic matter, poor adsorptive capacity, and high permeability are more susceptible to leaching and runoff.[7]
-
Site Characteristics: The slope of the field is a major factor; steeper slopes increase the velocity and volume of runoff.[4][7] The type and density of vegetation or crop residue can slow water movement and reduce runoff.[4]
-
Weather and Irrigation: Runoff is most likely to occur when heavy rainfall or excessive irrigation happens shortly after a pesticide application, especially on already saturated or frozen soils.[4][6]
-
Pesticide Properties: this compound has a moderate aqueous solubility and can be moderately persistent in soil, with reported field half-lives ranging from 10 to 61 days.[9][10] These properties influence its potential to be transported in runoff.
Q3: What are the most effective strategies to mitigate this compound runoff?
A: A combination of structural and non-structural Best Management Practices (BMPs) is the most effective approach.[11] Key strategies include:
-
Vegetated Buffer Strips: These are areas of vegetation situated at the edge of fields that slow runoff, trap sediment, and filter out pesticides.[6][11][12][13] Their effectiveness can be significant, but varies based on width and design.[12][14]
-
Conservation Tillage: Practices like no-till or reduced tillage leave crop residue on the soil surface, which reduces soil erosion, slows runoff, and increases water infiltration.[6][7][12]
-
Integrated Pest Management (IPM): IPM strategies aim to minimize pesticide use by applying them only when necessary based on economic thresholds and combining chemical control with other methods like crop rotation.[7][8]
-
Proper Application Timing: Avoid applying this compound when heavy rain is forecasted or when the soil is saturated or frozen to minimize the chance of immediate runoff.[4][6]
-
Application Technology: Using drift-reducing nozzles and ensuring equipment is properly calibrated can prevent off-target application and reduce the total amount of pesticide available for runoff.[7][12]
Q4: How should I design a field study to accurately measure and minimize this compound runoff?
A: Field study design depends on the specific objectives, but a general approach involves selecting an appropriate scale and controlling variables.
-
Study Scale: Experiments can range from small microplots with artificial rainfall to large-scale watershed monitoring with natural rainfall.[15] Smaller, controlled studies are good for comparing specific parameters (e.g., tillage effects), while larger studies provide more realistic data on runoff concentrations under real-world conditions.[15]
-
Site Selection: Choose a site with well-characterized soil type, slope, and cropping history.[7]
-
Runoff Collection: Install runoff collectors or flumes at the edge of plots to measure the volume of runoff and collect water samples for analysis.
-
Sampling: Collect samples at regular intervals during runoff events to create a comprehensive profile of pesticide concentration over time.
-
Data Integration: Combine runoff data with meteorological data (rainfall intensity, duration) and soil analysis. Using computer simulation models like PRZM or VFSMOD can help integrate results and extrapolate findings.[15][16]
Troubleshooting Guides
Problem: High concentrations of this compound detected in runoff samples.
| Possible Cause | Troubleshooting Steps & Solutions |
| Application Timing | Verify Application Records: Check if application occurred shortly before a significant rainfall or irrigation event.[4] Solution: In future studies, closely monitor weather forecasts and apply this compound during periods with a low probability of heavy precipitation. Avoid application on saturated soils.[6] |
| Application Rate/Method | Calibrate Equipment: Ensure that sprayers were correctly calibrated to apply the intended rate. Over-application increases the amount available for runoff.[7] Solution: Implement a strict equipment calibration schedule. Consider alternative application methods like band spraying for row crops, which reduces the total pesticide applied.[12] |
| Ineffective Mitigation Measures | Inspect Buffer Strips: Check for signs of concentrated flow (channeling) through the buffer, which reduces its effectiveness.[12] Solution: Redesign or maintain buffer strips to ensure uniform, shallow flow. Consider combining mitigation measures, such as conservation tillage with buffer strips, for a "treatment train" approach.[11] |
| Site Characteristics | Assess Soil and Slope: High runoff may be unavoidable on steep slopes or compacted, clay-rich soils.[4][7] Solution: Implement soil conservation practices like contour plowing or creating micro-dams to slow water flow.[12][14] For highly susceptible areas, consider alternative pest management strategies.[6] |
Problem: Inconsistent or highly variable results across replicate field plots.
| Possible Cause | Troubleshooting Steps & Solutions |
| Plot Heterogeneity | Analyze Soil and Topography: Conduct detailed soil sampling and topographical mapping for each plot. Small, undocumented variations in soil composition, compaction, or slope can lead to large differences in runoff.[17] Solution: If variability cannot be eliminated, increase the number of replicates to improve statistical power and account for the variance in your analysis. |
| Sampling Error | Review Sampling Protocol: Ensure that runoff samples were collected consistently across all plots and throughout the entire duration of each runoff event. Solution: Use automated water samplers triggered by flow to capture the entire hydrograph. Ensure all samples are immediately stored under appropriate conditions to prevent degradation. |
| Analytical Method Variability | Validate Analytical Method: Run quality control samples, including blanks, spikes, and duplicates, with each batch of runoff samples to check for consistency and accuracy in the lab.[18] Solution: Follow a validated analytical method, such as EPA Method D1410 for this compound in water, which uses LC-MS/MS for reliable quantification.[18][19] |
Quantitative Data Summary
The effectiveness of various Best Management Practices (BMPs) can be quantified. The table below summarizes reported efficiencies for common mitigation strategies.
| Mitigation Strategy | Reported Pesticide Reduction Efficiency | Key Influencing Factors | Source(s) |
| Vegetated Buffer Strips | 50% or more | Strip width, vegetation density, runoff flow rate, soil type | [11][12][14] |
| Conservation Tillage (No-Till) | Can significantly reduce runoff and erosion losses | Crop residue cover, soil type, slope | [6][7][12] |
| Cover Crops | Variable; reduces erosion and can increase infiltration | Crop species, biomass, planting/termination dates | [11][12] |
| Constructed Wetlands | Promising, but effectiveness varies for different pesticides | Retention time, vegetation type, pesticide properties | [12] |
Physicochemical Properties of this compound Relevant to Runoff
| Property | Value | Implication for Runoff Potential | Source(s) |
| Aqueous Solubility | Moderate | Can be transported dissolved in runoff water. | [10] |
| Soil Sorption (Koc) | Low to Moderate | Has potential for both leaching and movement with runoff water, depending on soil organic carbon. | [20] |
| Field Half-life (DT50) | 10 - 61 days | Moderately persistent, allowing it to be available for runoff for an extended period after application. | [9] |
Experimental Protocols
Protocol 1: Field Study Design for Evaluating Runoff Mitigation
This protocol outlines a method for a comparative field study to assess the effectiveness of a mitigation strategy (e.g., a vegetated buffer strip) in reducing this compound runoff.
-
Site Selection and Plot Setup:
-
Select a field with a uniform slope (e.g., 3-5%) and consistent soil type.
-
Establish multiple experimental plots (e.g., 10m x 20m). A minimum of three replicates for each treatment is recommended.
-
Treatments should include a control (no mitigation) and the mitigation measure (e.g., a 5m wide vegetated buffer strip at the downslope edge).
-
Install runoff collection systems (e.g., metal troughs or berms) at the downslope edge of each plot to channel all surface runoff to a single collection point.
-
-
This compound Application:
-
Apply this compound at the label-recommended rate using a calibrated backpack or boom sprayer to ensure uniform coverage.
-
Avoid application if rain is imminent to prevent immediate, uncontrolled runoff.
-
-
Simulated Rainfall and Runoff Collection:
-
To standardize conditions, use a rainfall simulator to apply a controlled, high-intensity storm event (e.g., 50 mm/hr for 1 hour) 24 hours after this compound application.[15]
-
At the collection point of each plot, use a flow meter or tipping bucket to measure the total volume of runoff.
-
Collect water samples using an automated sampler at fixed time intervals (e.g., every 5 minutes) throughout the runoff event.
-
-
Sample Handling and Analysis:
-
Transfer collected water samples to amber glass bottles and store them refrigerated (approx. 4°C) prior to analysis to prevent degradation.
-
Analyze the samples for this compound concentration using the LC-MS/MS method detailed in Protocol 2.
-
-
Data Analysis:
-
Calculate the total mass loss of this compound from each plot by integrating the concentration data with the flow rate data over the duration of the event.
-
Use statistical analysis (e.g., ANOVA) to compare the mass loss between the control and mitigated plots to determine the effectiveness of the buffer strip.
-
Protocol 2: Analysis of this compound in Water by LC-MS/MS
This protocol is based on validated methods for the determination of E- and Z-isomers of this compound in water.[18][19]
-
Objective: To quantify the concentration of this compound isomers in water samples collected from field runoff studies.
-
Principle: Water samples are analyzed by direct injection onto a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS). The isomers are separated chromatographically and quantified using external standards.[18]
-
Materials and Reagents:
-
This compound (E- and Z-isomer) analytical standards (>95% purity).
-
Methanol and Acetonitrile (B52724) (HPLC or LC-MS grade).
-
Purified water (Type I).
-
Formic acid (for mobile phase modification).
-
-
Standard Preparation:
-
Prepare individual stock solutions (e.g., 1 mg/mL) of E- and Z-Dimethomorph in methanol.
-
From the stock solutions, prepare a series of working calibration standards in a suitable solvent (e.g., methanol/water) covering the expected concentration range of the runoff samples (e.g., 0.05 to 10 µg/L).[18]
-
-
Sample Preparation:
-
For most surface water samples, no cleanup is required.[18]
-
Allow samples to reach room temperature. If visible sediment is present, centrifuge an aliquot and use the supernatant for analysis.
-
Directly transfer an aliquot of the sample (or supernatant) into an autosampler vial.
-
-
LC-MS/MS Conditions:
-
HPLC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Injection Volume: 10 µL.
-
Ionization: Positive ion electrospray (ESI+).
-
MS/MS Detection: Monitor two multiple reaction monitoring (MRM) transitions for each isomer to ensure accurate quantification and confirmation. The primary transition for both isomers is typically m/z 388 -> 301, with a secondary transition like m/z 388 -> 165 used for confirmation.[18]
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area response against the concentration for each isomer in the standard solutions.
-
Calculate the concentration of each this compound isomer in the unknown samples by comparing their peak areas to the calibration curve. The total this compound concentration is the sum of the E- and Z-isomers.
-
Visualizations
Workflow for Runoff Mitigation Strategy Selection
Caption: A logical workflow for selecting and implementing this compound runoff mitigation strategies.
Experimental Workflow for a Field Runoff Study
Caption: A step-by-step experimental workflow for conducting a this compound field runoff study.
Key Factors Influencing this compound Runoff
References
- 1. EXTOXNET PIP - DIMETOMORPH [extoxnet.orst.edu]
- 2. fao.org [fao.org]
- 3. Re-evaluation Decision RVD2020-05, this compound and Its Associated End-use Products - Canada.ca [canada.ca]
- 4. The Problem of Runoff – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. Water contamination by pesticides - agriculture.canada.ca [agriculture.canada.ca]
- 6. hermes.cde.state.co.us [hermes.cde.state.co.us]
- 7. epa.gov [epa.gov]
- 8. Keeping herbicides out of groundwater and surface water - Agriculture [canr.msu.edu]
- 9. fao.org [fao.org]
- 10. This compound (Ref: CME 151) [sitem.herts.ac.uk]
- 11. awqa.org [awqa.org]
- 12. apiservices.biz [apiservices.biz]
- 13. Pesticide Leaching & Runoff Management | UNL Water | Nebraska [water.unl.edu]
- 14. Risk mitigation measures for pesticide runoff: How effective are they? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bioone.org [bioone.org]
- 17. researchgate.net [researchgate.net]
- 18. epa.gov [epa.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. connectsci.au [connectsci.au]
Technical Support Center: Enhancing Dimethomorph Efficacy in Fungicide Combinations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the efficacy of Dimethomorph through combination with other fungicides. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist researchers in their experimental design and interpretation.
Frequently Asked Questions (FAQs)
1. What is the primary mode of action of this compound?
This compound is a systemic fungicide that specifically targets oomycete pathogens, such as those causing downy mildew and late blight.[1] Its mode of action involves the disruption of the fungal cell wall formation, a process essential for fungal growth and development.[2] This disruption occurs at all stages of the fungal life cycle.[1][3]
2. Why is this compound often used in combination with other fungicides?
Using this compound in combination with other fungicides, such as Mancozeb, Pyraclostrobin, or Azoxystrobin, offers several advantages:
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Broad-spectrum control: It allows for the management of a wider range of fungal diseases.[3]
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Enhanced efficacy: The combination can be more effective than either fungicide used alone, sometimes resulting in synergistic effects.[3]
-
Resistance management: The use of fungicides with different modes of action helps to prevent or delay the development of resistance in fungal populations.[3]
3. How can I determine if the combination of this compound with another fungicide is synergistic, additive, or antagonistic?
The interaction between fungicides can be determined using methods like the checkerboard assay in vitro. The results are often analyzed using calculations such as Abbott's formula or Wadley's method to determine a synergy factor or a fractional inhibitory concentration (FIC) index.
-
Synergism: The combined effect is significantly greater than the sum of the individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of the individual effects.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound combinations.
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent or unexpected results in synergy assays | - Inaccurate pipetting or dilution series preparation.- Fungal inoculum is not viable or is at an incorrect concentration.- The chosen concentrations are not in the optimal range to observe synergy. | - Use calibrated pipettes and prepare fresh serial dilutions for each experiment.- Use a fresh, actively growing fungal culture and standardize the inoculum concentration.- Conduct a preliminary dose-response experiment for each fungicide individually to determine the appropriate concentration range for the synergy assay. |
| High variability between replicates in field trials | - Uneven disease pressure across the experimental plots.- Inconsistent fungicide application (e.g., sprayer calibration issues, uneven coverage).- Environmental factors (e.g., rainfall shortly after application). | - Ensure a uniform distribution of inoculum or rely on natural infection in areas with consistent disease history.- Calibrate spray equipment before each application and ensure thorough coverage of the plant canopy.- Monitor weather conditions and, if possible, avoid application immediately before predicted rainfall. |
| Lack of efficacy in controlling the target pathogen | - The pathogen strain may have developed resistance to one or both fungicides.- Incorrect diagnosis of the pathogen.- The application timing was not optimal (e.g., applied too late after infection). | - Test the sensitivity of the pathogen isolate to each fungicide individually.- Confirm the identity of the pathogen through morphological or molecular methods.- Apply the fungicide combination preventatively or at the very early stages of disease development for best results.[1] |
| Phytotoxicity observed on the host plant | - The combined concentration of the fungicides is too high.- The adjuvant or formulation is not compatible with the host plant at the tested rates. | - Conduct a dose-response experiment to determine the maximum non-phytotoxic concentration for the combination.- Test different formulations or adjuvants to find a compatible combination. |
Quantitative Data Summary
The following tables summarize the efficacy of this compound in combination with other fungicides against key plant pathogens.
Table 1: Efficacy of this compound + Mancozeb against Potato Late Blight (Phytophthora infestans)
| Treatment | Application Rate | Disease Severity (%) | Disease Control (%) | Tuber Yield (q/ha) | Reference |
| Untreated Control | - | 77.33 | - | 155.90 | [4] |
| This compound 50% WP (curative) | 0.2% | 8.89 | 88.51 | - | [5] |
| Mancozeb 75% WP (curative) | 0.3% | 45.70 | 40.94 | - | [5] |
| This compound 50% WP + Mancozeb 75% WP (preventative) | 0.2% + 0.2% | 24.55 | 74.45 | 28.12 | [6] |
| This compound 50% WP (preventative, followed by 2 more sprays) | 0.2% | - | - | 28.74 | [6] |
| This compound 50 WP alternated with Mancozeb 75 WP (with BTH and soil amendment) | - | 8.88 | - | 274.41 | [4] |
Table 2: Efficacy of this compound + Pyraclostrobin against Downy Mildew on Corn
| Treatment | Application Details | Efficacy Index (%) | Reference |
| Untreated Control | - | - | [7] |
| Seed treatment with this compound + Pyraclostrobin, followed by sprays of this compound and Oxathiapiprolin | See protocol for details | 70.67 | [7] |
Table 3: Efficacy of this compound + Azoxystrobin against Cucumber Downy Mildew (Pseudoperonospora cubensis)
| Treatment | Concentration | Disease Severity Reduction (%) | Reference |
| Untreated Control | - | - | [8] |
| Pyraclostrobin + this compound (Pyradim® DF 18.7%) | 0.25 ml/L | 46.7 | [8] |
| Pyraclostrobin + this compound (Pyradim® DF 18.7%) | 0.3 ml/L | 43.2 | [8] |
| Pyraclostrobin + this compound (Pyradim® DF 18.7%) | 0.35 ml/L | Recommended for control | [8] |
Experimental Protocols
1. In Vitro Synergy Testing: Checkerboard Assay
This protocol is used to determine the interaction between this compound and another fungicide in vitro.
-
Prepare Fungal Inoculum: Culture the target oomycete pathogen on a suitable agar (B569324) medium. Prepare a spore suspension and adjust the concentration to a standard (e.g., 1 x 10^5 spores/mL).
-
Prepare Fungicide Stock Solutions: Dissolve this compound and the partner fungicide in an appropriate solvent to create high-concentration stock solutions.
-
Serial Dilutions: Perform serial dilutions of each fungicide stock solution in a liquid growth medium within 96-well microtiter plates. One fungicide is diluted along the rows, and the other is diluted along the columns.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plates.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth for a specified period (e.g., 48-72 hours).
-
Data Collection: Assess fungal growth in each well. This can be done visually or by measuring optical density using a microplate reader.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergistic, additive, or antagonistic).
2. Field Efficacy Trial
This protocol outlines the steps for evaluating the efficacy of a this compound combination under field conditions.
-
Site Selection and Plot Design: Choose a field with a history of the target disease. Design the experiment with a randomized complete block design, including untreated control plots and plots for each fungicide treatment and their combination.
-
Fungicide Application: Calibrate spray equipment to ensure accurate and uniform application. Apply the fungicides at the recommended rates and timings, based on the disease cycle and environmental conditions.
-
Disease Assessment: Regularly monitor the plots for disease development. Assess disease severity using a standardized rating scale at multiple time points throughout the growing season.
-
Yield and Quality Assessment: At the end of the season, harvest the plots and measure the yield and quality of the crop.
-
Data Analysis: Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine the efficacy of the fungicide treatments.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound combinations.
Caption: Mode of action of this compound and a partner fungicide.
Caption: Workflow for evaluating fungicide combinations.
Caption: A logical approach to troubleshooting experiments.
References
addressing variability in Dimethomorph bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Dimethomorph bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound is a systemic fungicide belonging to the carboxylic acid amides (CAA) group.[1] It is specifically effective against Oomycetes, such as Phytophthora species and downy mildews, which are fungus-like organisms.[2][3] Its mode of action is the disruption of the fungal cell wall formation by inhibiting cellulose (B213188) synthesis.[1][2] This action is potent, with inhibitory effects observed even at low concentrations (<0.25 µg/ml).[2] While it consists of E and Z isomers, only the Z-isomer is intrinsically active; however, rapid interconversion in light means this has little practical advantage.[4]
Q2: What is the most common type of bioassay for evaluating this compound efficacy?
A common and suitable method is the in vitro mycelial growth inhibition assay. This assay involves growing the target Oomycete on a nutrient medium amended with varying concentrations of this compound. The efficacy is determined by measuring the reduction in mycelial growth compared to a control group without the fungicide. The result is often expressed as the EC50 value, which is the effective concentration required to inhibit 50% of growth.[5] Other methods, such as high-throughput assays in microtiter plates that measure optical density, can also be adapted for Oomycetes.[6]
Q3: What are the main sources of variability in fungicide bioassays?
Variability in bioassays is a common challenge and can stem from multiple factors. Key sources include the natural biological variability of the test organism, inconsistencies in operator technique (e.g., pipetting), variations in experimental conditions (temperature, humidity), the quality and preparation of reagents and growth media, and the passage number or age of the fungal culture.[7][8][9] Standardizing protocols and including proper controls are crucial for minimizing this variability.[8]
Q4: How can I manage or account for the development of resistance to this compound in my target organism?
Resistance to CAA fungicides can occur, though it is considered a low to medium risk for this compound.[1] To account for this, it is essential to:
-
Use a known sensitive (wild-type) strain as a positive control in your assays to provide a baseline for comparison.[7]
-
Monitor for shifts in EC50 values over time. A significant increase may indicate the development of resistance.
-
If resistance is suspected, consider molecular screening for mutations in the genes related to the fungicide's target site.[7] Studies have shown that this compound-resistant isolates may exhibit reduced fitness, such as slower growth rates, which can be a biological cost of resistance.[5][10][11]
This compound Mode of Action
Caption: this compound's mechanism of inhibiting cellulose synthesis.
Troubleshooting Guide
This guide addresses specific issues that may lead to variability in your results.
| Issue | Potential Causes | Recommended Solutions |
| High Variability Between Replicates (High CV%) | 1. Inconsistent Pipetting: A primary source of intra-assay variability.[8] 2. Uneven Inoculum: Non-uniform mycelial plugs or spore distribution.[7] 3. Reagent/Media Inhomogeneity: Fungicide not evenly mixed in the agar (B569324). 4. Edge Effects: Increased evaporation in the outer wells of microplates.[8] | 1. Use calibrated pipettes and consistent technique (e.g., reverse pipetting).[8] 2. Use agar plugs of a uniform size from the actively growing edge of a colony. Ensure spore suspensions are well-mixed.[7] 3. Thoroughly mix the fungicide into the medium after it has cooled enough to not degrade the compound but before it solidifies. 4. Avoid using the outer wells for samples; fill them with a sterile blank (media or PBS) to create a humidity barrier.[8] |
| No/Low Activity (Unexpectedly High EC50 Values) | 1. Resistant Isolate: The fungal strain may have inherent or developed resistance.[7] 2. Incorrect Concentration: Errors in calculating or preparing the stock/working solutions. 3. Compound Degradation: this compound may be unstable under certain light or pH conditions. The E:Z isomer ratio can shift.[12] 4. Inappropriate Assay Conditions: Incubation time, temperature, or medium composition may be suboptimal for observing inhibition. | 1. Test a known sensitive (wild-type) strain as a control.[7] 2. Double-check all calculations and re-prepare the stock solution. Verify the purity of the reference standard.[13] 3. Prepare fresh solutions for each experiment and protect them from light. Ensure the final pH of the medium is within a stable range.[12] 4. Optimize incubation conditions for the specific pathogen. Ensure the assay duration is sufficient to observe growth inhibition. |
| Inconsistent Results Between Experiments (Inter-Assay Variability) | 1. Inconsistent Cell/Culture State: Using fungal cultures of different ages or passage numbers.[8] 2. Reagent Lot Variation: Differences between batches of media components or this compound.[9] 3. Environmental Fluctuations: Variations in incubator temperature, humidity, or CO2 levels.[8] 4. Operator Differences: Different personnel performing the assay.[9] | 1. Standardize the culture age and use a consistent passage number for all experiments.[8] 2. Use reagents from the same lot for the duration of a study. If a new lot is introduced, validate it against the old one.[8] 3. Regularly monitor and calibrate incubators. 4. Develop a detailed Standard Operating Procedure (SOP) and ensure all users are thoroughly trained.[8] Run positive and negative controls on every plate to help normalize data.[8] |
| Contamination | 1. Non-Sterile Technique: Introduction of bacteria or other fungi during plate preparation or inoculation. 2. Contaminated Reagents/Media: Stock solutions or media components are not sterile. 3. Contaminated Fungal Culture: The stock culture of the target organism is contaminated. | 1. Adhere strictly to aseptic techniques throughout the entire process. 2. Autoclave all media and water properly. Filter-sterilize heat-labile solutions. 3. Periodically check the purity of the stock culture by plating on a general-purpose medium and examining for foreign colonies. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting bioassay variability.
Quantitative Data Summary
The following table summarizes reported EC50 (50% effective concentration) values for this compound against wild-type and resistant isolates of Phytophthora infestans. This data illustrates the quantitative shift that can be observed due to resistance.
| Isolate Type | Treatment | Reported EC50 (µg/mL) | Resistance Factor (RF) | Reference |
| Wild-Type (WT) | None | 0.35 | 1.0 | [5] |
| Repeated Culturing on this compound | This compound | 0.77 | ~2.2 | [5] |
| EtBr/UV Mutagenesis | This compound | >7.0 | >20 | [5][11] |
| Sensitive Isolates | This compound | <0.20 | N/A | [10] |
Resistance Factor (RF) is calculated as the EC50 of the treated/mutant isolate divided by the EC50 of the wild-type isolate.[5]
Standard Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol provides a standardized methodology for assessing this compound efficacy against Oomycete pathogens.
Materials and Reagents
-
Target Oomycete culture (e.g., Phytophthora infestans)
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Appropriate growth medium (e.g., Rye B Agar, V8 Agar)
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This compound reference standard (analytical grade)
-
Solvent for stock solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile distilled water
-
Calibrated micropipettes and sterile tips
-
Cork borer (e.g., 5 mm diameter)
-
Incubator set to the optimal temperature for the target pathogen
Preparation of Fungicide Solutions
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in DMSO. Store appropriately, protected from light.
-
Working Solutions: Perform serial dilutions of the stock solution in sterile distilled water to create a range of concentrations. These will be added to the growth medium. The final concentrations in the agar should bracket the expected EC50 value (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
Control: A solvent control (containing the same concentration of DMSO as the highest fungicide treatment) must be included to account for any effect of the solvent on mycelial growth.
Assay Procedure
-
Media Preparation: Prepare the agar medium according to the manufacturer's instructions and autoclave.
-
Amending Media: Cool the autoclaved agar in a water bath to approximately 45-50°C. Add the appropriate volume of each this compound working solution (or solvent for the control) to the molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid bubbles.
-
Plating: Pour approximately 20 mL of the amended agar into each sterile Petri dish. Prepare at least 3-5 replicate plates for each concentration and the control. Allow the plates to solidify completely in a laminar flow hood.
-
Inoculation: Using a sterile cork borer, take uniform mycelial plugs from the actively growing margin of a fresh (e.g., 7-10 day old) culture of the target Oomycete.
-
Incubation: Place one mycelial plug, mycelium-side down, in the center of each agar plate. Seal the plates with paraffin (B1166041) film and incubate in the dark at the optimal growth temperature (e.g., 20-22°C) for the pathogen.
-
Data Collection: Incubate until the mycelial growth in the control plates has reached approximately 70-80% of the plate diameter. Measure two perpendicular diameters of the colony on each plate.
-
Data Analysis:
-
Calculate the average colony diameter for each treatment.
-
Determine the percentage of growth inhibition for each concentration relative to the solvent control using the formula: Inhibition (%) = 100 * [(Diameter_Control - Diameter_Treatment) / Diameter_Control]
-
Calculate the EC50 value by performing a probit or logistic regression analysis of the inhibition percentages against the log of the fungicide concentrations.[5]
-
Bioassay Experimental Workflow
Caption: A standard workflow for a mycelial growth inhibition bioassay.
References
- 1. agriculture.basf.com [agriculture.basf.com]
- 2. pomais.com [pomais.com]
- 3. fao.org [fao.org]
- 4. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fao.org [fao.org]
- 13. ppqs.gov.in [ppqs.gov.in]
Technical Support Center: Optimization of Dimethomorph Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of Dimethomorph synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant synthetic route for this compound is the condensation reaction between 4-chloro-3',4'-dimethoxybenzophenone (B39191) and N-acetylmorpholine. This reaction is typically catalyzed by a strong base.
Q2: What is the active isomer of this compound, and how is the isomeric ratio controlled?
A2: this compound exists as a mixture of (E) and (Z)-isomers. The (Z)-isomer is the biologically active fungicide. The E/Z ratio can be influenced by reaction conditions and exposure to light, which can promote isomerization from the active (Z)-isomer to the inactive (E)-isomer. It is crucial to minimize light exposure during and after the synthesis.
Q3: What are the critical parameters to control for maximizing yield and purity?
A3: The key parameters to control are the choice of catalyst and solvent, reaction temperature, reaction time, and the exclusion of water from the reaction mixture. Water can lead to the decomposition of both the catalyst and reactants, significantly reducing yield and purity.
Q4: How can I synthesize the starting materials, 4-chloro-3',4'-dimethoxybenzophenone and N-acetylmorpholine?
A4: 4-chloro-3',4'-dimethoxybenzophenone is typically synthesized via a Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 4-chlorobenzoyl chloride. N-acetylmorpholine is prepared by the acetylation of morpholine (B109124), commonly using acetic anhydride (B1165640) or acetyl chloride.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Decomposition of Catalyst/Reactants: Presence of moisture in the solvent or reactants. | Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or properly stored reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Catalyst: The chosen base may not be strong enough or may be of poor quality. | Consider using a stronger base like sodium tert-butoxide or sodium amide. Ensure the catalyst has not been deactivated by exposure to air or moisture. A patent suggests a copper and vanadium compound catalyst can achieve high yields.[1] | |
| Incomplete Reaction: Insufficient reaction time or suboptimal temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the temperature or extending the reaction time. A two-step process involving a lower temperature for intermediate formation (40-80°C) followed by a higher temperature for dehydration (90-115°C) has been reported.[2] | |
| Low Purity | Presence of Side Products: Formation of byproducts due to incorrect stoichiometry or side reactions. | Ensure the molar ratio of reactants and catalyst is accurate. A patent suggests a molar ratio of benzophenone (B1666685) to acetyl morpholine to Lewis base of 1:1-2:0.3-1.[2] Purify the crude product using column chromatography or recrystallization. |
| Residual Starting Materials: Incomplete conversion of starting materials. | Refer to the "Low Yield" section for solutions to drive the reaction to completion. Optimize purification methods to effectively separate the product from unreacted starting materials. | |
| Isomeric Impurity: High proportion of the inactive (E)-isomer. | Protect the reaction mixture and the final product from light to prevent Z to E isomerization. The use of certain formulations, like those containing fosetyl-aluminum, has been shown to reduce this isomerization. | |
| Difficulty in Product Isolation/Purification | Oily Product: The product does not crystallize easily. | Try different solvent systems for recrystallization. Common solvents for purification include ethyl acetate/heptane. If recrystallization fails, column chromatography on silica (B1680970) gel is a reliable alternative. |
| Emulsion during Workup: Formation of a stable emulsion during aqueous extraction. | Add a saturated brine solution to help break the emulsion. Alternatively, filter the mixture through a pad of celite. |
Quantitative Data Summary
The following table summarizes the impact of different catalysts on the yield and purity of this compound, based on data from cited literature.
| Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium Methoxide (B1231860) | Toluene | 60, then 110 | 3-4, then dehydration | 71.6 | 96.6 | [2] |
| Sodium tert-butoxide | Not Specified | High Temperature | Not Specified | Mentioned as a common but problematic catalyst | Not Specified | [2] |
| Copper and Vanadium Compound | Not Specified | Not Specified | Not Specified | > 93 | Not Specified | [1] |
Experimental Protocols
Synthesis of 4-chloro-3',4'-dimethoxybenzophenone (Precursor)
This protocol is based on a typical Friedel-Crafts acylation reaction.
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add veratrole (1.1 eq) and a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.2 eq).
-
Acylation: Add 4-chlorobenzoyl chloride (1.0 eq) dropwise to the cooled mixture.
-
Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the desired benzophenone.
Synthesis of N-acetylmorpholine (Precursor)
This protocol describes the acetylation of morpholine.
-
Reaction Setup: In a round-bottom flask, dissolve morpholine (1.0 eq) in a suitable solvent like dichloromethane.
-
Acetylation: Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup: Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acetic acid, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-acetylmorpholine.
Synthesis of this compound
This protocol is a generalized procedure based on patent literature.[2]
-
Reaction Setup: In an oven-dried, three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve 4-chloro-3',4'-dimethoxybenzophenone (1.0 eq) and N-acetylmorpholine (1.5 eq) in an anhydrous solvent such as toluene.
-
Catalyst Addition: Add a Lewis base catalyst, for example, sodium methoxide (0.8 eq), portion-wise while stirring.
-
Intermediate Formation: Heat the reaction mixture to 60°C and maintain for 3.5-4 hours.
-
Dehydration: Increase the temperature to 110°C to initiate the dehydration reaction and drive the formation of the double bond. Monitor the reaction for completion by TLC.
-
Cooling and Workup: Once complete, cool the reaction mixture to room temperature. Add water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude this compound can be purified by crystallization or column chromatography to yield the final product.
Visualizations
References
resolving co-elution issues in Dimethomorph isomer analysis
Welcome to the technical support center for resolving co-elution issues in the analysis of Dimethomorph (B118703) isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during chromatographic analysis of this compound's E and Z isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common chromatographic methods for separating this compound E and Z isomers?
A1: The most common method for separating this compound E and Z isomers is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique typically employs a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[2][1] Detection is often performed using UV at 243 nm or by tandem mass spectrometry (LC-MS/MS) for higher selectivity and sensitivity.[2][1][3]
Q2: Why is the separation of this compound E and Z isomers important?
A2: While commercial this compound is a mixture of both E and Z isomers, the Z isomer is known to be the more active fungicidal component. Light exposure can cause the conversion of the more active Z isomer to the E isomer, leading to a reduction in fungicidal activity.[4] Therefore, the ability to chromatographically separate and quantify each isomer is crucial for quality control, stability studies, and accurate assessment of the fungicide's efficacy.
Q3: What are the typical retention characteristics of the E and Z isomers in RP-HPLC?
A3: In reversed-phase HPLC, the (E)-isomer is generally expected to elute before the (Z)-isomer.[5] However, the exact retention times and elution order can be influenced by the specific chromatographic conditions used.
Q4: Can temperature affect the separation of this compound isomers?
A4: Yes, column temperature is a critical parameter in HPLC that can significantly impact the separation of isomers.[6][7] Increasing the column temperature generally leads to decreased retention times and can alter the selectivity of the separation.[6][8] For some closely eluting compounds, lowering the temperature may improve resolution.[6][9] It is crucial to maintain a stable column temperature to ensure reproducible results.[8]
Troubleshooting Guide: Resolving Co-elution of this compound Isomers
This guide provides a systematic approach to troubleshooting and resolving co-elution issues during the HPLC analysis of this compound E and Z isomers.
Problem: My this compound E and Z isomers are co-eluting or have poor resolution.
Below is a step-by-step workflow to diagnose and resolve this issue.
Detailed Troubleshooting Steps in Q&A Format
Q: How do I begin troubleshooting the co-elution of this compound isomers?
A: The first and most impactful parameter to adjust is the mobile phase composition, specifically the ratio of the organic modifier (e.g., acetonitrile) to the aqueous phase.[10][11]
Q: What adjustments can I make to the mobile phase?
A:
-
Adjust the Organic Modifier Concentration: In reversed-phase chromatography, a small change in the percentage of the organic solvent can significantly affect retention and selectivity.[10] Try decreasing the percentage of acetonitrile in 2-5% increments. This will increase retention times and may provide the necessary selectivity to separate the isomers.
-
Change the Organic Modifier: If adjusting the acetonitrile concentration is not effective, consider switching to methanol. Methanol and acetonitrile have different solvent properties and can offer different selectivities for closely related compounds.[12][13]
-
Introduce or Modify an Additive: Adding a small amount of an acid, such as formic acid or phosphoric acid (typically 0.1%), to the mobile phase can improve peak shape and may alter selectivity, aiding in the separation of the isomers.[14][15]
Q: What is the next step if mobile phase optimization is insufficient?
A: The next parameter to investigate is the column temperature. Temperature can influence the interactions between the analytes and the stationary phase, thereby affecting selectivity.[6]
Q: How should I optimize the column temperature?
A:
-
Systematically vary the temperature: Adjust the column temperature in increments of 5-10°C (e.g., from 25°C up to 45°C) and observe the effect on resolution.[8]
-
Consider both increasing and decreasing the temperature: While higher temperatures often lead to sharper peaks and shorter run times, for some isomer separations, a lower temperature can enhance resolution.[6][9] Ensure your HPLC system has a column oven for stable and reproducible temperature control.[8]
Q: My resolution is still not optimal. What other parameters can I change?
A:
-
Flow Rate: Reducing the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks. Try decreasing the flow rate from 1.0 mL/min to 0.8 mL/min, for example.
-
Stationary Phase: Not all C18 columns are the same. Differences in silica (B1680970) purity, end-capping, and carbon load can lead to different selectivities. If co-elution persists, trying a C18 column from a different manufacturer or a different type of stationary phase (e.g., a phenyl-hexyl phase) could provide the necessary change in selectivity to resolve the isomers.[13]
Quantitative Data on Separation Parameters
The following tables summarize the expected impact of various chromatographic parameters on the separation of this compound isomers.
Table 1: Effect of Mobile Phase Composition on Isomer Resolution
| Mobile Phase Composition (Acetonitrile:Water, v/v) | Expected Retention Time | Expected Resolution | Comments |
| 60:40 | Shorter | Potentially Poor | High organic content may lead to co-elution. |
| 50:50 | Moderate | Improved | Increased retention can improve separation. |
| 45:55 | Longer | Potentially Optimal | A good starting point for optimization.[1] |
| 40:60 | Longest | May Decrease | Excessive retention can lead to broader peaks. |
Table 2: Influence of Column Temperature on Chromatographic Parameters
| Column Temperature (°C) | Effect on Retention Time | Effect on System Backpressure | Potential Impact on Resolution |
| 25 | Longer | Higher | May improve resolution for some isomers.[9] |
| 35 | ↓ | ↓ | Often a good balance for efficiency and selectivity. |
| 45 | Shorter | Lower | Can lead to sharper peaks but may decrease selectivity.[8] |
Experimental Protocol: A Representative HPLC Method
This section provides a detailed methodology for a typical HPLC experiment for the analysis of this compound isomers.
1. Instrumentation and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid (optional mobile phase modifier).
-
Reference standards for (E)-Dimethomorph and (Z)-Dimethomorph.[3]
2. Standard Preparation
-
Prepare individual stock solutions of (E)- and (Z)-Dimethomorph in methanol or acetonitrile (e.g., 1 mg/mL).[3]
-
From the stock solutions, prepare a mixed working standard containing both isomers at a suitable concentration (e.g., 10 µg/mL) in the initial mobile phase composition.
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (45:55, v/v).[1] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 243 nm or MS/MS with transitions m/z 388 → 301 for quantification and 388 → 165 for confirmation.[1][3]
4. Data Analysis
-
Identify the peaks for the E and Z isomers based on their retention times, as determined from the injection of individual standards.
-
Calculate the resolution between the two isomer peaks. A resolution value of >1.5 is generally considered baseline separation.
-
Quantify each isomer by comparing its peak area to a calibration curve generated from the reference standards.
Visualization of Mobile Phase Effects
The following diagram illustrates the relationship between the organic modifier concentration in the mobile phase and the retention/resolution of the this compound isomers.
References
- 1. This compound [cipac.org]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. CN107708421B - Reagent and method for reducing E/Z isomerization of this compound - Google Patents [patents.google.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. chromtech.com [chromtech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. How does increasing column temperature affect LC methods? [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromblog.wordpress.com [chromblog.wordpress.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Comparison of different types of stationary phases for the analysis of soy isoflavones by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. zeptometrix.com [zeptometrix.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Dimethomorph Detection in Grapes
For researchers and scientists in the fields of food safety and agricultural science, the accurate quantification of pesticide residues in food products is of paramount importance. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of the fungicide Dimethomorph in grapes. The information presented is collated from various validated methods to offer a comprehensive overview for drug development professionals and analytical chemists.
High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
HPLC, particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is a highly sensitive and selective technique for the analysis of pesticide residues like this compound in complex matrices such as grapes.[1]
Experimental Protocol: HPLC-MS/MS
This protocol outlines a typical workflow for the analysis of this compound in grapes using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by HPLC-MS/MS analysis.
1.1.1. Sample Preparation (QuEChERS Method)
The QuEChERS method is widely adopted for the extraction of pesticide residues from fruits and vegetables due to its simplicity and efficiency.[2]
-
Homogenization : Weigh a representative sample of 10-15 grams of grapes and homogenize them using a high-speed blender.
-
Extraction :
-
Transfer 10 g of the homogenized grape sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate internal standards.
-
Add a salt mixture, typically containing magnesium sulfate (B86663) (MgSO₄) and sodium acetate (B1210297) (CH₃COONa), to induce phase separation.[3]
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.
-
Centrifuge the tube at a high speed (e.g., 7000 rpm) for 5 minutes to separate the organic layer from the aqueous and solid phases.[3]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup :
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent to remove organic acids, sugars, and other matrix components, and MgSO₄ to remove excess water.
-
Vortex for 30 seconds and then centrifuge.
-
The resulting supernatant is the cleaned-up sample extract.
-
1.1.2. HPLC-MS/MS Instrumental Analysis
-
Chromatographic Column : A C18 reversed-phase column is commonly used for the separation of this compound.
-
Mobile Phase : A gradient elution with a mixture of water (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent such as acetonitrile or methanol (B129727) is typically employed.
-
Injection Volume : A small volume of the final extract (e.g., 1-5 µL) is injected into the HPLC system.
-
Mass Spectrometry Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection and quantification are performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Method Validation Parameters
The performance of the HPLC method is evaluated through a rigorous validation process. The following table summarizes typical validation parameters for the analysis of this compound in grapes by HPLC-MS/MS, compiled from various studies.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is another powerful technique for pesticide residue analysis. For compounds that are volatile and thermally stable, GC-MS can offer excellent separation and detection capabilities.
Experimental Protocol: GC-MS
The sample preparation for GC-MS analysis also commonly utilizes the QuEChERS method, similar to the HPLC protocol.
2.1.1. Sample Preparation (QuEChERS Method)
The extraction and cleanup steps are largely the same as described in section 1.1.1.
2.1.2. GC-MS Instrumental Analysis
-
Gas Chromatograph : A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used for separation.
-
Injection : A pulsed splitless injection is a common mode for introducing the sample extract.
-
Carrier Gas : Helium is typically used as the carrier gas.
-
Temperature Program : A programmed temperature ramp is used to elute the analytes.
-
Mass Spectrometry Detection : A mass spectrometer is used as the detector, often in Selected Ion Monitoring (SIM) or full-scan mode.
Head-to-Head Comparison of Methods
Both HPLC-MS/MS and GC-MS are suitable for the determination of this compound in grapes, each with its own advantages and limitations.
| Validation Parameter | HPLC-MS/MS | GC-MS |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (Recovery) | 70-120% | 70-120% |
| Precision (RSD) | < 20% | < 20% |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | ~0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.002 - 0.05 mg/kg | ~0.03 mg/kg |
Note: The values in this table are compiled from multiple sources and represent typical performance characteristics. Specific values can vary depending on the exact method and instrumentation used.
Visualization of Workflows and Method Comparison
To better illustrate the processes, the following diagrams are provided.
Caption: Experimental workflow for the validation of an HPLC method for this compound in grapes.
Caption: Logical comparison of HPLC-MS/MS and GC-MS for pesticide analysis.
Conclusion
Both HPLC-MS/MS and GC-MS are robust and reliable methods for the determination of this compound in grapes. The choice between the two often depends on the specific capabilities of the laboratory and the range of other pesticides being analyzed. For multi-residue methods that include a wide variety of pesticides with different chemical properties, HPLC-MS/MS is often favored due to its broader applicability to both volatile and non-volatile compounds. However, for laboratories focused on a smaller, more targeted list of volatile compounds, GC-MS remains a highly effective and economical choice. The validation data for both methods demonstrate that they can achieve the required sensitivity and accuracy to meet regulatory standards for food safety.
References
Comparative Efficacy of Dimethomorph and Metalaxyl Against Downy Mildew: A Guide for Researchers
A comprehensive analysis of two leading fungicides in the management of oomycete pathogens, supported by experimental data and detailed protocols.
This guide provides a detailed comparison of the efficacy of Dimethomorph and Metalaxyl, two widely used systemic fungicides for the control of downy mildew diseases in various crops. This document is intended for researchers, scientists, and professionals in drug development, offering an objective look at their performance based on available experimental data.
Introduction
Downy mildews, caused by obligate oomycete pathogens, pose a significant threat to global agriculture, affecting a wide range of crops including grapes, cucumbers, and potatoes. This compound and Metalaxyl are two key active ingredients deployed to manage these diseases. They differ in their mode of action, providing distinct advantages and considerations for resistance management strategies.
This compound is a cinnamic acid amide fungicide that disrupts the formation of the pathogen's cell wall by inhibiting cellulose (B213188) synthesis.[1][2] It offers protective, curative, and anti-sporulant activities.[2]
Metalaxyl is a phenylamide fungicide that specifically inhibits ribosomal RNA synthesis in oomycetes, thereby preventing protein production necessary for their growth and reproduction.[3][4][5] It is known for its strong systemic activity.[3]
Quantitative Efficacy Comparison
The following tables summarize quantitative data from various studies comparing the efficacy of this compound and Metalaxyl against downy mildew pathogens.
Table 1: In Vitro Efficacy against Plasmopara viticola (Grapevine Downy Mildew)
| Fungicide | Concentration (ppm) | Inhibition of Sporangial Germination (%) | Reference |
| This compound | 250 | 84.00 | [6] |
| 500 | 85.00 | [6] | |
| 1000 | 90.00 | [6] | |
| Metalaxyl | 250 | 60.00 | [6] |
| 500 | 74.00 | [6] | |
| 1000 | 85.00 | [6] |
Table 2: Efficacy against Grapevine Downy Mildew (Plasmopara viticola) - Leaf Disk Assay
| Treatment | Application Rate (mg/L) | Inhibition of Sporangulation | Reference |
| This compound | 50 | Complete inhibition 15 days post-application | [7] |
| 100 | Complete inhibition 15 days post-application | [7] | |
| 200 | Complete inhibition 15 days post-application | [7] | |
| Metalaxyl/Mancozeb (B1675947) | Not specified | Inhibited sporangia production for at least 21 days | [7] |
Note: The study compared this compound to a formulation of Metalaxyl with Mancozeb, stating this compound's protective and curative activity was "as good as or better than" the mixture.[7]
Table 3: Efficacy against Cucumber Downy Mildew (Pseudoperonospora cubensis) - Field Study
| Fungicide | Disease Severity (%) | Reference |
| This compound | 20.66 | [8] |
| Metalaxyl + Mancozeb | 9.59 | [8] |
| Untreated Control | 79.48 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are protocols derived from the cited literature for key experiments.
In Vitro Fungicide Efficacy Testing (Leaf Disk Assay)
This protocol is adapted from studies evaluating fungicide performance against grapevine downy mildew.[7]
-
Plant Material: Use healthy, young, and fully expanded leaves from a susceptible grapevine cultivar.
-
Fungicide Application:
-
Prepare aqueous solutions of this compound and Metalaxyl at desired concentrations (e.g., 25, 50, 100, 200 mg/L).
-
Spray the fungicide solutions onto the leaves until runoff.
-
Include a water-sprayed control.
-
Allow the leaves to dry completely.
-
-
Inoculum Preparation:
-
Collect fresh sporangia of Plasmopara viticola from infected leaves showing active sporulation.
-
Prepare a spore suspension in sterile distilled water.
-
Adjust the concentration to approximately 1 x 10⁵ sporangia/mL using a hemocytometer.
-
-
Inoculation and Incubation:
-
At various intervals after fungicide application (e.g., 2, 8, 15 days), excise leaf disks (e.g., 10-15 mm diameter) from the treated leaves.
-
Float the leaf disks, abaxial side up, on the surface of the sporangial suspension in Petri dishes.
-
Incubate the dishes in a high-humidity environment at a suitable temperature (e.g., 21°C) with a defined photoperiod (e.g., 16h day/8h night).
-
-
Disease Assessment:
-
After 5-7 days of incubation, visually assess the percentage of the leaf disk area covered by new sporangial growth.
-
A rating scale can be used for scoring the intensity of sporulation.
-
Calculate the percent inhibition of sporulation compared to the untreated control.
-
Field Efficacy Trial for Cucumber Downy Mildew
This protocol outlines a general procedure for conducting field trials to evaluate fungicide efficacy against cucumber downy mildew.[8]
-
Experimental Design:
-
Use a Randomized Complete Block Design (RCBD) with multiple replications (e.g., three or four).
-
Each plot should consist of a set number of cucumber plants of a susceptible cultivar.
-
-
Fungicide Treatments:
-
Prepare spray solutions of this compound and Metalaxyl (often in combination with a protectant fungicide like mancozeb) at recommended field rates.
-
Include an untreated control (water spray).
-
-
Fungicide Application:
-
Apply fungicides using a calibrated sprayer to ensure thorough coverage of the foliage.
-
Commence applications preventively before the onset of the disease or at the very first sign of symptoms.
-
Repeat applications at regular intervals (e.g., 7-10 days), depending on disease pressure and weather conditions.
-
-
Disease Assessment:
-
Assess disease severity at multiple time points during the epidemic.
-
Visually estimate the percentage of leaf area affected by downy mildew lesions on a sample of leaves from each plot. Diagrammatic scales can aid in accurate visual assessment.[9]
-
Calculate the Area Under the Disease Progress Curve (AUDPC) to integrate disease severity over time.
-
-
Data Analysis:
-
Analyze disease severity and AUDPC data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Modes of Action and Visualized Pathways
The distinct mechanisms by which this compound and Metalaxyl act against oomycetes are critical for understanding their application and for resistance management.
This compound: Disruption of Cell Wall Synthesis
This compound targets the synthesis of cellulose, a primary component of the oomycete cell wall, which is absent in true fungi. This leads to the breakdown of the cell wall and subsequent lysis of the pathogen's cells.
Caption: Mode of action of this compound on oomycete cell wall synthesis.
Metalaxyl: Inhibition of Ribosomal RNA Synthesis
Metalaxyl acts internally by inhibiting the activity of RNA polymerase I, an enzyme essential for the transcription of ribosomal RNA (rRNA). Without rRNA, the pathogen cannot produce ribosomes, which are necessary for protein synthesis, leading to a cessation of growth and eventual death.[3][4][5]
Caption: Mode of action of Metalaxyl on oomycete rRNA and protein synthesis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting a fungicide efficacy trial, from the initial preparation to the final data analysis.
Caption: General workflow for a fungicide efficacy evaluation experiment.
Conclusion
Both this compound and Metalaxyl are effective systemic fungicides for the control of downy mildew. The choice between them, or their use in a rotational program, depends on several factors including the target crop, pathogen population, and resistance management strategies.
-
This compound demonstrates strong efficacy, particularly in its protective and curative actions by disrupting cell wall formation. Its unique mode of action makes it a valuable tool for rotation with other fungicide classes.[2][7]
-
Metalaxyl offers excellent systemic activity, moving throughout the plant to protect new growth.[3] However, resistance to phenylamides is a known issue, and it is often recommended for use in mixtures with protectant fungicides to mitigate this risk.[8]
The quantitative data presented, while not exhaustive, indicates that both fungicides can provide significant control of downy mildew. However, formulations containing Metalaxyl in combination with a protectant partner like mancozeb often show very high levels of efficacy. Researchers should refer to the detailed protocols to design robust experiments for further comparative analysis under their specific conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. pomais.com [pomais.com]
- 3. pomais.com [pomais.com]
- 4. How Metalaxyl Protects Crops from Devastating Oomycete Diseases [jindunchemical.com]
- 5. scispace.com [scispace.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. apsnet.org [apsnet.org]
- 8. ijpab.com [ijpab.com]
- 9. researchgate.net [researchgate.net]
Dimethomorph and CAA Fungicides: A Comparative Guide to Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dimethomorph with other Carboxylic Acid Amide (CAA) fungicides, focusing on the critical issue of cross-resistance. The information presented is supported by experimental data to aid in the development of effective disease management strategies and novel fungicidal compounds.
Understanding the Landscape of CAA Fungicide Resistance
This compound is a member of the Carboxylic Acid Amide (CAA) group of fungicides, classified under FRAC Code 40. This group also includes other active ingredients such as flumorph, iprovalicarb, benthiavalicarb, mandipropamid, and valifenalate.[1] These fungicides are vital in controlling oomycete pathogens, which cause devastating diseases like late blight and downy mildew.[1] The mode of action for CAA fungicides is the inhibition of cellulose (B213188) biosynthesis, a crucial component of the oomycete cell wall.[1]
A significant challenge in the long-term efficacy of this class of fungicides is the development of resistance. Notably, there is a high level of cross-resistance among all CAA fungicides.[1][2] This means that a pathogen resistant to one CAA fungicide is typically resistant to others in the same group.[3] This phenomenon is primarily linked to mutations in the cellulose synthase gene, CesA3.[4] For instance, a single point mutation at the G1105 position in the CesA3 gene has been identified as a key factor in conferring resistance in pathogens like Phytophthora infestans.[4]
The risk of resistance development to CAA fungicides is generally considered low to moderate, depending on the specific pathogen.[1][5] However, the recessive nature of the gene(s) conferring resistance means that resistance may only become apparent in the F2 progeny of sexual crosses between sensitive and resistant isolates, potentially delaying its detection in the field.[1][3]
Quantitative Analysis of Cross-Resistance
The following table summarizes the 50% effective concentration (EC50) values from various studies, illustrating the sensitivity of different oomycete pathogens to this compound and other CAA fungicides. These values are crucial for monitoring resistance development and understanding the spectrum of activity of these compounds.
| Pathogen | Fungicide | Isolate Type | EC50 Range (µg/mL) | Reference |
| Plasmopara viticola | CAA Fungicides | Sensitive | 0.03 - 3.6 | [6] |
| Resistant | > 300 | [6] | ||
| Phytophthora melonis | Flumorph | Sensitive (Baseline) | 0.410 - 1.577 (Mean: 0.986) | [2] |
| This compound | Sensitive (Baseline) | 0.171 - 0.590 (Mean: 0.284) | [2] | |
| Iprovalicarb | Sensitive (Baseline) | 0.100 - 0.482 (Mean: 0.327) | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of fungicide resistance. Below are protocols for key experiments cited in the literature.
In Vitro Bioassay for Fungicide Sensitivity (Amended Agar (B569324) Method)
This method is a standard for determining the EC50 value of a fungicide against a pathogen.
-
Media Preparation: Prepare a suitable growth medium (e.g., rye-A agar for P. infestans) and amend it with a series of concentrations of the test fungicide. A stock solution of the fungicide is typically prepared in a solvent like DMSO.
-
Inoculation: Place a mycelial plug from an actively growing culture of the oomycete pathogen onto the center of each fungicide-amended agar plate.
-
Incubation: Incubate the plates at an optimal temperature for the pathogen's growth in the dark.
-
Data Collection: Measure the colony diameter at regular intervals until the colony on the control (non-amended) plate reaches a specific size.
-
EC50 Calculation: Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.[7]
Molecular Detection of Resistance Mutations (PCR-RFLP)
This technique can be used to identify known point mutations associated with resistance.
-
DNA Extraction: Isolate genomic DNA from the oomycete pathogen.
-
PCR Amplification: Amplify the region of the target gene (e.g., CesA3) known to harbor resistance mutations using specific primers.
-
Restriction Enzyme Digestion: Digest the PCR product with a restriction enzyme that has a recognition site altered by the mutation. The mutation will either create or abolish a restriction site.
-
Gel Electrophoresis: Separate the digested DNA fragments on an agarose (B213101) gel.
-
Analysis: The resulting banding pattern will indicate the presence or absence of the mutation. A different pattern will be observed for wild-type (sensitive) and mutant (resistant) alleles.
Digital Droplet PCR (ddPCR) for Quantifying Resistance Alleles
ddPCR is a highly sensitive method for detecting and quantifying the frequency of resistance alleles in a population.
-
Assay Design: Design TaqMan probes to specifically detect the wild-type and mutant alleles of the target gene. A third probe can be used to detect the pathogen's DNA as a positive control.
-
Droplet Generation: Partition the PCR reaction mix, containing DNA from the sample, into thousands of nanoliter-sized droplets.
-
PCR Amplification: Perform PCR amplification within each droplet.
-
Droplet Reading: Read the fluorescence of each droplet to determine the presence of the target (wild-type or mutant) DNA.
-
Data Analysis: The concentration of the wild-type and mutant alleles in the original sample is calculated based on the number of positive droplets, allowing for the quantification of resistance allele frequency.[4]
Visualizing the Dynamics of Resistance
The following diagrams illustrate the key concepts and workflows related to this compound and CAA fungicide resistance.
References
- 1. CAA Fungicides | FRAC [frac.info]
- 2. researchgate.net [researchgate.net]
- 3. frac.info [frac.info]
- 4. Detection of resistance in Phytophthora infestans to the carboxylic acid amide (CAA) fungicides using digital droplet PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
Dimethomorph vs. Mandipropamid: A Comparative Analysis of Performance Against Late Blight
A comprehensive guide for researchers and plant protection professionals on the efficacy, mode of action, and resistance profiles of two key fungicides for the management of Phytophthora infestans.
Late blight, caused by the oomycete pathogen Phytophthora infestans, remains a significant threat to potato and tomato production worldwide. Effective management of this devastating disease relies heavily on the strategic use of fungicides. Among the chemical control options, Dimethomorph (B118703) and Mandipropamid (B155232) have been widely used. Both belong to the Carboxylic Acid Amide (CAA) group of fungicides and share a common mode of action by disrupting the pathogen's cell wall synthesis.[1][2] However, nuanced differences in their performance, mobility within the plant, and the emergence of resistance necessitate a detailed comparative analysis to inform their optimal use in integrated pest management (IPM) strategies.
Efficacy and Performance: A Quantitative Comparison
Numerous studies have evaluated the efficacy of this compound and Mandipropamid against P. infestans under laboratory, greenhouse, and field conditions. While both fungicides demonstrate high efficacy, Mandipropamid often exhibits greater potency at lower concentrations.
In Vitro Efficacy
Laboratory assays consistently show that Mandipropamid is highly active against various life stages of P. infestans. Studies have demonstrated that Mandipropamid can be 10 to 100 times more active than this compound in inhibiting the germination of encysted zoospores and the direct germination of sporangia.[1]
| Fungicide | Test | EC50 (µg/mL) | Reference |
| Mandipropamid | Mycelial Growth Inhibition | 0.008 - 0.037 | [3] |
| Spore Germination Inhibition | < 0.0005 | [1] | |
| This compound | Mycelial Growth Inhibition | 0.086 - 0.218 | [3] |
| Mycelial Growth Inhibition | ~0.3 (90% inhibition) | [4] |
Table 1: Comparative in vitro efficacy of Mandipropamid and this compound against Phytophthora infestans. EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in a measured response (e.g., mycelial growth).
Field Performance
Field trials are critical for assessing the practical efficacy of fungicides under real-world conditions. Both this compound and Mandipropamid have shown excellent control of late blight in various studies. However, performance can vary based on application timing, disease pressure, and the specific formulations used.
| Fungicide / Treatment | Application Rate (a.i./ha) | Disease Control Efficacy (%) | Location/Year | Reference |
| Mandipropamid 23.4% SC | 140.4 g | 76.9 - 78.6 | Northern China (2018-2019) | [5] |
| This compound 50% WP | 300.0 g | 83.3 - 85.6 | Northern China (2018-2019) | [5] |
| Mandipropamid (Revus 250 SC) | Not specified | 96.3 - 99.2 | Serbia (2007-2008) | [2] |
| This compound 50% WP | Not specified | 24.37 (disease severity) | India (Kharif-2019) | [6] |
| Mancozeb 75% WP + this compound 50% WP | 0.2% + 0.2% | 74.45 | India (2012-2015) | [7] |
Table 2: Summary of field trial data for late blight control. Note that direct comparisons between studies should be made with caution due to differing environmental conditions, application methods, and disease pressures.
Mode of Action: Targeting the Fungal Cell Wall
This compound and Mandipropamid are both classified as CAA fungicides, which interfere with the biosynthesis of the fungal cell wall.[1][8] This mode of action is specific to oomycetes, which have cell walls primarily composed of β-glucans and cellulose (B213188).[8]
This compound disrupts the formation of the cell wall, although its precise molecular target has not been fully elucidated.[4][9][10] It is known to be effective at multiple stages of the fungal life cycle, including the sensitive sporangium and oospore formation stages.[9][11]
Mandipropamid has a more defined target within the cell wall synthesis pathway. Research has identified its target as the cellulose synthase-like protein PiCesA3.[8] By inhibiting this enzyme, Mandipropamid effectively halts cellulose production, leading to the disruption of the cell wall and ultimately, the death of the pathogen.[8][12]
Caption: Mode of action of Mandipropamid and this compound on P. infestans cell wall synthesis.
Plant Mobility and Activity
The movement of a fungicide within the plant is a critical factor in its overall performance and protective capabilities.
This compound is described as a systemic fungicide.[9][10] After application, it can be absorbed by the leaves and roots and transported throughout the plant, providing protection to new growth.[4][9]
Mandipropamid exhibits excellent translaminar activity.[1] It has a high affinity for the waxy layer of plant surfaces, which provides excellent rainfastness.[1][2] A portion of the active ingredient gradually moves into the leaf tissue, protecting the untreated side of the leaf.[1] Studies have shown that while the amount of Mandipropamid taken up into the leaf tissue is similar to this compound, its higher intrinsic activity contributes to its superior translaminar efficacy.[1]
Resistance Profile and Management
The development of fungicide resistance is a major challenge in disease management. As both this compound and Mandipropamid belong to the same FRAC (Fungicide Resistance Action Committee) group (CAA, Group 40), there is a risk of cross-resistance.[1]
For many years, the risk of resistance to CAA fungicides in P. infestans was considered low.[1][2] Laboratory studies attempting to induce high levels of stable resistance to this compound often resulted in mutants with reduced fitness, suggesting a biological cost associated with resistance.[13] However, this landscape has changed recently.
In 2022, a new genotype of P. infestans, EU_43_A1, was identified in Denmark and has since been found in other European countries.[14][15] This strain has demonstrated complete resistance to Mandipropamid.[14][16] Due to the shared mode of action, cross-resistance to other CAA fungicides, including this compound, is likely.[14][15]
This development underscores the critical importance of resistance management strategies, which include:
-
Alternating and mixing fungicides: Using fungicides with different modes of action in a spray program.[17][18]
-
Limiting the number of applications: Adhering to FRAC guidelines, which recommend that CAA fungicides should not account for more than 50% of the total sprays in a season and should not be used in more than two consecutive applications.[1][17]
-
Preventative applications: Applying CAA fungicides before the establishment of the disease.[17]
Experimental Protocols
Mycelial Growth Inhibition Assay
This laboratory experiment is used to determine the direct effect of a fungicide on the growth of the pathogen.
-
Medium Preparation: Prepare a suitable growth medium, such as rye agar (B569324) or V8 agar, and amend it with a range of concentrations of the test fungicide (e.g., this compound or Mandipropamid). A control medium without any fungicide is also prepared.[3][19]
-
Inoculation: A small plug of actively growing P. infestans mycelium is placed in the center of each agar plate.
-
Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 18-20°C) for a set period (e.g., 7-10 days).[19]
-
Data Collection: The radial growth of the mycelium is measured.
-
Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by plotting the inhibition percentage against the fungicide concentration.[3]
Caption: Workflow for a mycelial growth inhibition assay.
Translaminar Activity Assay (Greenhouse)
This experiment assesses the ability of a fungicide to move from the treated upper leaf surface to the untreated lower leaf surface.
-
Plant Cultivation: Grow potato or tomato plants in a greenhouse to a suitable size.
-
Fungicide Application: Apply the test fungicides (this compound and Mandipropamid) at various concentrations to the upper surface of the leaves.[1]
-
Inoculation: After a set period, detach the treated leaves and inoculate the untreated lower surface with a sporangial suspension of P. infestans.[1]
-
Incubation: Place the inoculated leaves in a humid environment to promote infection.
-
Disease Assessment: After an incubation period (e.g., 6 days), evaluate the percentage of the leaf area infected with late blight.[1]
-
Analysis: Compare the disease severity on leaves treated with different fungicide concentrations to determine the translaminar efficacy.
Conclusion
Both this compound and Mandipropamid are highly effective fungicides for the control of late blight. Mandipropamid demonstrates superior intrinsic activity at the molecular level and excellent translaminar properties, making it a potent preventative treatment.[1] this compound's systemic movement provides protection to new, untreated plant parts.[9]
The key differentiating factor that has emerged is the development of field resistance to Mandipropamid in the EU_43_A1 genotype of P. infestans.[14][15] This highlights the vulnerability of the entire CAA fungicide group and reinforces the absolute necessity of robust resistance management practices. Researchers and plant protection professionals must emphasize the use of integrated strategies, including fungicide mixtures and alternations, to preserve the efficacy of these valuable tools for late blight management. Continuous monitoring of P. infestans populations for shifts in fungicide sensitivity is also crucial for adapting control strategies and mitigating the impact of resistance.[5]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. apsnet.org [apsnet.org]
- 5. Monitoring of sensitivity dynamics of <i>Phytophthora infestans</i> to this compound and mandipropamid and screening of the fungicides against potato late blight in fields [nyxxb.cn]
- 6. ijcmas.com [ijcmas.com]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pomais.com [pomais.com]
- 10. youtube.com [youtube.com]
- 11. This compound TC - HEBEN [hb-p.com]
- 12. chemicalwarehouse.com [chemicalwarehouse.com]
- 13. The Generation and Quantification of Resistance to this compound in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scottishagronomy.co.uk [scottishagronomy.co.uk]
- 15. New late potato blight strain highlights over-reliance on single actives | Farm News | Farmers Guardian [farmersguardian.com]
- 16. researchgate.net [researchgate.net]
- 17. syngenta.co.uk [syngenta.co.uk]
- 18. Replacing Mancozeb with Alternative Fungicides for the Control of Late Blight in Potato | MDPI [mdpi.com]
- 19. chemijournal.com [chemijournal.com]
A Comparative Guide to the Validation of GC-MS Methods for Dimethomorph Residue Analysis
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of Dimethomorph (B118703) residues, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, performance data, and comparisons with alternative analytical techniques.
This compound, a systemic fungicide, is widely used to protect various crops from downy mildew and other diseases.[1][2][3] Its application necessitates reliable analytical methods to monitor residue levels in food and environmental samples, ensuring consumer safety and regulatory compliance.[4] While various techniques exist, GC-MS and its tandem version (GC-MS/MS) are powerful tools for this purpose, offering high sensitivity and selectivity.[1][5][6]
Comparative Analysis of Analytical Methods
While GC-MS is a robust technique for this compound analysis, other methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are also employed. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Table 1: Performance Comparison of Analytical Methods for this compound
| Parameter | GC-MS / GC-MS/MS | LC-MS/MS | HPLC-UV |
| Principle | Separation by gas chromatography, detection by mass spectrometry.[5][6] | Separation by liquid chromatography, detection by tandem mass spectrometry.[7][8] | Separation by high-performance liquid chromatography, detection by UV absorption.[9] |
| Selectivity | High to Very High (especially with MS/MS).[1] | Very High.[8] | Moderate. |
| Sensitivity | High. | Very High. | Moderate. |
| Typical LOQ | 0.01 - 0.10 mg/kg (µg/g).[1][5] | 0.01 - 0.05 mg/kg (µg/g).[3][8][10] | Not specified, generally higher than MS methods. |
| Common Matrices | Vegetables, Hops.[1][5][6] | Water, Animal Products, Taro, Fruits.[3][7][8][10] | Formulations.[9] |
| Advantages | Excellent for volatile compounds, high resolution. | Broad applicability, suitable for non-volatile compounds, high sensitivity.[11] | Cost-effective, simple operation.[9] |
| Disadvantages | May require derivatization for some compounds. | Matrix effects can be significant.[8] | Lower sensitivity and selectivity compared to MS methods. |
GC-MS Method Validation: Key Parameters
Method validation is crucial to ensure that an analytical method is reliable, accurate, and fit for its intended purpose.[4] The key parameters for validating a pesticide residue analysis method are outlined by various regulatory guidelines.[4][12][13][14]
Table 2: Summary of Validation Parameters for a this compound GC-MS Method
| Validation Parameter | Typical Acceptance Criteria | Description |
| Specificity / Selectivity | No significant interference at the retention time of the analyte. | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[12] |
| Linearity (R²) | R² ≥ 0.99.[13] | Establishes the relationship between the concentration of the analyte and the instrument's response over a defined range.[13] |
| Accuracy (Recovery) | 70-120%.[14][15] | Measures the closeness of the experimental value to the true value, assessed by analyzing spiked samples.[12] |
| Precision (RSD) | ≤ 20%.[13][15] | Expresses the closeness of agreement between a series of measurements, indicating the method's repeatability and reproducibility.[12] |
| Limit of Detection (LOD) | S/N ratio ≥ 3. | The lowest concentration of an analyte that can be reliably detected by the instrument.[12] |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10; lowest validated spiked level. | The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision.[1][12] |
| Robustness | No significant change in results with minor variations in method parameters. | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate).[12] |
Table 3: Example Performance Data from Validated this compound Studies
| Method | Matrix | Fortification Level(s) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | LOD (mg/kg) | Reference |
| GC-MS/MS | Tomato, Cucumber, Onion | 0.01 & 0.1 mg/kg | 81 - 96% | ≤ 9% | < 0.01 | Not specified | [1] |
| GC-MS | Dried Hops | 0.1, 1.0, 5.0, 20 mg/kg | 79 - 103% | Not specified | 0.10 | 0.045 | [5][6] |
| LC-MS/MS | Taro | Not specified | 83 - 108% | 1 - 11% | 0.01 | Not specified | [10] |
| LC-MS/MS | Water | 0.05 & 0.5 µg/kg | Not specified | Not specified | 0.05 µg/kg | 0.01 µg/kg | [8] |
Detailed Experimental Protocol: GC-MS Analysis of this compound in Vegetables
This protocol is a generalized procedure based on established methods for this compound residue analysis.[1]
1. Reagents and Materials
-
Solvents: Acetone (B3395972), Dichloromethane (B109758) (pesticide residue analysis grade).
-
Standards: Certified reference standard of this compound (E and Z isomers).
-
Reagents: Anhydrous sodium sulfate (B86663), Sodium chloride.
-
Sample Matrix: Vegetables (e.g., tomato, cucumber, onion).[1]
2. Standard Solution Preparation
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh the this compound reference standard and dissolve it in acetone in a volumetric flask. Store at -20°C.[14]
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetone to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).
3. Sample Preparation (Extraction and Cleanup)
-
Homogenization: Weigh a 10 g representative sub-sample of the vegetable into a beaker.[1]
-
Extraction: Add dichloromethane and homogenize.[1]
-
Drying: Filter the extract through anhydrous sodium sulfate to remove water.
-
Concentration: Evaporate the solvent using a rotary evaporator at a temperature below 40°C.[1]
-
Reconstitution: Dissolve the residue in a known volume of acetone for GC-MS analysis.[1]
Note: For complex matrices like hops, more extensive cleanup steps such as gel permeation chromatography (GPC) and solid-phase extraction (SPE) may be necessary.[5][6]
4. GC-MS Instrumental Conditions
| Parameter | Setting |
| Instrument | Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent).[1] |
| Column | DB-5, 30 m x 0.25 mm x 0.5 µm (or equivalent).[1] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min).[1] |
| Injection Mode | Splitless or Programmed Temperature Vaporization (PTV).[1] |
| Injection Volume | 1-2 µL. |
| Oven Program | Example: Start at 70°C, hold for 2 min, ramp at 25°C/min to 180°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 5 min.[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS). |
| Monitored Ions (SIM) | m/z 301, 165, 139 (example transitions for MS/MS: 301 > 165, 301 > 139).[1] |
Workflow Visualization
The following diagram illustrates the logical workflow for the validation of a GC-MS method for this compound residue analysis.
Caption: Workflow for GC-MS Method Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gas chromatographic-mass spectrometric method for the analysis of this compound fungicide in dried hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. epa.gov [epa.gov]
- 9. ppqs.gov.in [ppqs.gov.in]
- 10. Dissipation behavior, residue distribution, and dietary risk assessment of fluopimomide and this compound in taro using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. swaenviro.com [swaenviro.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. scielo.br [scielo.br]
Inter-Laboratory Validation of a Dimethomorph Analytical Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Dimethomorph, a systemic fungicide. The focus is on the performance characteristics derived from single-laboratory validations and a comparative overview with established inter-laboratory validated methods for pesticide residue analysis. This information is intended to assist researchers in selecting and implementing robust analytical methods for this compound.
Quantitative Data Summary
The performance of an analytical method is assessed through various validation parameters. Below is a summary of typical performance data for this compound analysis using different analytical techniques, compiled from single-laboratory validation studies. For comparison, performance data from a multi-laboratory collaborative study on a general pesticide residue analysis method (QuEChERS) is also presented to provide a benchmark for inter-laboratory reproducibility.
Table 1: Performance Characteristics of Analytical Methods for this compound (Single-Laboratory Validation)
| Parameter | LC-MS/MS | GC-MS/MS | HPLC-UV |
| Linearity (r²) | >0.99[1][2] | >0.99 | >0.996[3][4][5] |
| Accuracy (Recovery %) | 82 - 102%[1][2] | 81 - 96%[6] | 98 - 102% |
| Precision (RSD %) | < 4.0%[1][2] | ≤ 9%[6] | < 2% (Intra-day)[3][4][5], < 3% (Inter-day)[3][4][5] |
| LOD | 0.004 mg/kg[1][2] | < 10 µg/kg[6] | - |
| LOQ | 0.01 - 0.05 µg/kg[7] | < 10 µg/kg[6] | - |
| Matrix | Soil[1][2], Water[7] | Vegetables[6] | Pesticide Formulation[3][4][5] |
Table 2: Performance Characteristics from an Inter-Laboratory Collaborative Study of a Pesticide Residue Analysis Method (QuEChERS)
| Parameter | Performance Characteristic |
| Number of Laboratories | 7-13[8] |
| Accuracy (Mean Recovery %) | 87%[8] |
| Reproducibility (RSDr %) | 21%[8] |
| Repeatability (RSDr %) | 9.8%[8][9] |
| Matrices | Grapes, Lettuces, Oranges[8] |
| Analytes | 28 representative pesticides[8] |
Note: The QuEChERS method is a sample preparation procedure, and the final analysis in the collaborative study was performed by GC-MS and LC-MS/MS. The data represents the overall performance of the method across multiple laboratories.
Experimental Workflow for Inter-Laboratory Validation
The following diagram illustrates a typical workflow for conducting an inter-laboratory validation of an analytical method.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for sample preparation and analysis of this compound.
1. Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is widely adopted for the extraction of pesticide residues from various food matrices.
-
Homogenization: A representative sample of the matrix (e.g., 10-15 g of fruit or vegetable) is homogenized.
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile (B52724) containing 1% acetic acid.
-
Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of sodium acetate (B1210297) (NaOAc).
-
Shake the tube vigorously for 1 minute and then centrifuge.[1]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a portion of the supernatant to a new centrifuge tube containing MgSO₄ and a primary secondary amine (PSA) sorbent.
-
Shake and centrifuge.
-
-
Final Extract: The resulting supernatant is the final extract ready for analysis by LC-MS/MS or GC-MS/MS.
2. LC-MS/MS Analysis of this compound
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is used for the separation and detection of this compound.[1]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[1]
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like ammonium (B1175870) acetate, is employed for separation.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.
-
Transitions: For quantification and confirmation, specific precursor-to-product ion transitions are monitored. For this compound, a common transition is m/z 388 -> 301 for quantification and 388 -> 165 for confirmation.[7]
-
3. GC-MS/MS Analysis of this compound
-
Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) is suitable for the analysis of this compound in various matrices.[6]
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used.
-
Injector: Splitless injection is typically employed to enhance sensitivity.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron ionization (EI) is standard.
-
Transitions: Specific parent-to-daughter ion transitions are monitored for quantification and confirmation.
-
4. HPLC-UV Analysis of this compound in Formulations
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.[3][4][5]
-
Chromatographic Conditions:
References
- 1. Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Evaluation of method for simultaneous determination of pesticide residues in fruits and vegetables by collaborative study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. researchgate.net [researchgate.net]
Dimethomorph vs. Fosetyl-Al: A Comparative Analysis of Efficacy Against Phytophthora cactorum
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicidal efficacy of Dimethomorph and Fosetyl-Al against the oomycete pathogen Phytophthora cactorum, a significant contributor to crown and root rot in a variety of plant species. This analysis is supported by a review of experimental data from scientific literature, with a focus on quantitative comparisons and detailed methodologies.
At a Glance: Performance Overview
| Fungicide | Mode of Action | Efficacy against P. cactorum | Application Method |
| This compound | Disrupts fungal cell wall formation[1][2]. Specifically, it is a cellulose (B213188) synthesis inhibitor[3]. | High in vitro and in vivo efficacy[4][5][6]. | Foliar spray, soil drench[2][5][7]. |
| Fosetyl-Al | Systemic, with a dual function: direct action against the pathogen and stimulation of the plant's natural defense mechanisms[8]. It breaks down into phosphorous acid in the plant[9][10]. | Moderate to high efficacy, though generally less effective than this compound in direct comparisons[4][5][6]. | Foliar spray, soil drench, trunk paint[11][12]. |
Quantitative Data Summary
The following tables summarize the quantitative data from various studies comparing the efficacy of this compound and Fosetyl-Al against Phytophthora cactorum.
Table 1: In Vitro Mycelial Growth Inhibition of Phytophthora cactorum
| Concentration (mg/L) | This compound Inhibition (%) | Fosetyl-Al Inhibition (%) | Reference |
| 10 | >90 | 20 | [6] |
| 100 | 100 | Not specified | [4][6] |
| 1500 | Not specified | 100 | [4][6] |
Data from Tsipouridis and Thomidis (2001) on peach tree isolates.
Table 2: In Vivo Efficacy Against Phytophthora cactorum on Fraser Fir Seedlings
| Treatment | Foliar Disease Rating* | Seedling Mortality (%) | Reference |
| This compound | No significant difference from non-inoculated control | Lowest mortality | [5] |
| Fosetyl-Al | Higher than this compound, moderate disease present | Higher than this compound | [5] |
| Untreated Control | Highest disease rating and mortality | Highest mortality | [5] |
*Foliar disease rated on a scale where lower numbers indicate less disease.
Table 3: In Vivo Efficacy Against Phytophthora cactorum on Peach Trees
| Treatment (Application) | Efficacy | Reference |
| This compound (Soil Drench) | Did not inhibit growth | [4] |
| Fosetyl-Al (Soil Drench) | Less effective than metalaxyl, but some reduction in growth | [4][11] |
| This compound (Trunk Paint) | Inhibited Phytophthora colonization | [4] |
| Fosetyl-Al (Trunk Paint) | Inhibited Phytophthora colonization | [4][11] |
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay (Adapted from Tsipouridis and Thomidis, 2001)
-
Isolate Preparation: Isolates of Phytophthora cactorum were obtained from infected peach trees.
-
Culture Medium: Potato Dextrose Agar (PDA) was amended with various concentrations of this compound and Fosetyl-Al (10, 100, 500, 1000, 1500, and 2000 mg/L).
-
Inoculation: A 5 mm mycelial plug from the edge of an actively growing P. cactorum colony was placed in the center of each fungicide-amended PDA plate.
-
Incubation: Plates were incubated in the dark at 25°C.
-
Data Collection: The diameter of the fungal colony was measured in two perpendicular directions daily until the colony in the control plates (no fungicide) reached the edge of the plate.
-
Analysis: The percentage of mycelial growth inhibition was calculated relative to the growth on the control plates.
In Vivo Fungicide Efficacy on Fraser Fir Seedlings (Adapted from Olson et al., 2012)
-
Plant Material: Two-year-old Fraser fir seedlings were used.
-
Inoculum Preparation: Phytophthora cactorum inoculum was prepared on sterilized oat grains.
-
Fungicide Application: this compound and Fosetyl-Al were applied as soil drenches at specified rates and intervals.
-
Inoculation: Seedlings were inoculated with the prepared P. cactorum inoculum.
-
Experimental Conditions: Experiments were conducted in outdoor raised planting boxes.
-
Data Collection: Foliar disease symptoms were rated on a predefined scale, and seedling mortality was recorded.
-
Analysis: Statistical analysis was performed to compare the efficacy of the different fungicide treatments.
Mode of Action Signaling Pathways
This compound: As a cellulose synthesis inhibitor, this compound disrupts the formation of the oomycete cell wall, which is primarily composed of β-1,3-glucans and cellulose. This disruption leads to cell lysis and death.
Fosetyl-Al: The mode of action for Fosetyl-Al is multifaceted. It has a direct, though limited, inhibitory effect on fungal growth. More significantly, it is systemic and breaks down in the plant to phosphorous acid, which stimulates the plant's natural defense mechanisms, including the production of phytoalexins and other defense-related compounds[8][9][10].
Conclusion
Based on the reviewed literature, this compound generally exhibits higher direct efficacy against Phytophthora cactorum in both in vitro and in vivo studies compared to Fosetyl-Al. This compound effectively inhibits mycelial growth at lower concentrations and provides excellent control of the disease in planta.
Fosetyl-Al, while also effective, often requires higher concentrations for direct inhibition and its performance can be more variable. However, its unique mode of action, which involves stimulating the host plant's defense system, offers a valuable alternative for integrated pest management programs, potentially reducing the risk of fungicide resistance development.
The choice between this compound and Fosetyl-Al for the control of Phytophthora cactorum will depend on the specific application scenario, including the host plant, disease pressure, and the overall disease management strategy. For direct and rapid control, this compound appears to be the more potent option. For a more integrated and potentially more sustainable approach, Fosetyl-Al's defense-stimulating properties are a significant advantage. Further research into synergistic effects and optimal application timings for both fungicides is warranted.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. This compound (Ref: CME 151) [sitem.herts.ac.uk]
- 4. Effectiveness of metalaxyl, fosetyl-Al, this compound, and cymoxanil against Phytophthora cactorum and P. citrophthora of peach tree | Phytopathologia Mediterranea [oajournals.fupress.net]
- 5. hort [journals.ashs.org]
- 6. oajournals.fupress.net [oajournals.fupress.net]
- 7. Efficacy of fungicides against Phytophthora cactorum on Viola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fosetyl-al: Action, benefits and effective use against fungi in all types of crops [en.jardineriaon.com]
- 9. fs.usda.gov [fs.usda.gov]
- 10. FOSETYL-AL: CONTROL OF PLANT DISEASES UTILIZING THE PLANT'S OWN DEFENCE MECHANISMS. [actahort.org]
- 11. researchgate.net [researchgate.net]
- 12. awiner.com [awiner.com]
Unveiling the Synergistic Power of Dimethomorph and Mancozeb in Fungal Disease Management
A comprehensive analysis of their combined efficacy, supported by experimental data, reveals a potent synergistic relationship that enhances crop protection against devastating oomycete pathogens.
For researchers, scientists, and professionals in drug development, the strategic combination of antifungal agents is a cornerstone of effective and sustainable disease control. This guide provides an in-depth comparison of the performance of a Dimethomorph and Mancozeb combination, elucidating the synergistic effects that surpass the efficacy of each component individually. Through a detailed examination of their distinct modes of action, supported by experimental data and clear visualizations, this document serves as a vital resource for understanding and applying this powerful fungicide duo.
Modes of Action: A Two-Pronged Attack
The remarkable efficacy of the this compound and Mancozeb combination stems from their complementary and distinct mechanisms of action, which target different essential processes in the life cycle of oomycete pathogens like Phytophthora infestans (the causative agent of late blight) and Plasmopara viticola (the causative agent of downy mildew).
This compound , a member of the carboxylic acid amide (CAA) fungicide group, acts as a systemic, translaminar fungicide.[1] Its primary mode of action is the disruption of the fungal cell wall, a crucial structure for maintaining cell integrity and facilitating growth.[2] Specifically, this compound inhibits cellulose (B213188) biosynthesis, a key component of the oomycete cell wall.[3][4] Research suggests that it targets the cellulose synthase enzyme CesA3, thereby impeding the formation of a functional cell wall.[3] This targeted action is effective at multiple stages of the fungal life cycle, including spore germination, mycelial growth, and the formation of haustoria, the specialized structures used to extract nutrients from the host plant.[5]
Mancozeb , on the other hand, is a broad-spectrum, multi-site contact fungicide belonging to the dithiocarbamate (B8719985) chemical class.[6][7] Its mode of action is non-specific, involving the disruption of numerous biochemical processes within the fungal cell.[6][7] Mancozeb interferes with enzymes that contain sulfhydryl (-SH) groups, which are vital for various metabolic pathways, including cellular respiration and the synthesis of essential molecules.[6] This multi-site activity makes it difficult for fungi to develop resistance, a significant advantage in disease management programs.[6]
The combination of this compound's specific, systemic action on cell wall synthesis with Mancozeb's broad-spectrum, multi-site contact activity creates a robust defense against fungal pathogens. This dual-action approach not only enhances the overall efficacy but also serves as a valuable resistance management tool.
Experimental Evidence of Synergism
The synergistic effect of combining this compound and Mancozeb can be quantitatively assessed using the Colby method. This method compares the observed efficacy of the fungicide mixture with the expected efficacy, which is calculated based on the efficacy of the individual components.
Colby's Formula:
Expected Efficacy (E) = X + Y - (XY / 100)
Where:
-
X is the percent inhibition by fungicide A at a given concentration.
-
Y is the percent inhibition by fungicide B at the same concentration.
If the observed efficacy of the mixture is greater than the expected efficacy (E), the interaction is considered synergistic. If it is equal, the effect is additive, and if it is less, the interaction is antagonistic.[8]
While a specific study providing the complete dataset for a direct Colby's formula calculation on a this compound and Mancozeb mixture was not identified in the conducted search, we can extrapolate from available in-vitro data on the individual components to illustrate the principle. A study by Peerzada et al. (2017) evaluated the efficacy of this compound and Mancozeb individually against the mycelial growth of Phytophthora infestans.[9][10][11]
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol is based on the methodology described by Peerzada et al. (2017) for assessing the efficacy of fungicides against Phytophthora infestans.[9][10][11]
-
Media Preparation: Prepare V8 juice agar (B569324) medium and sterilize it by autoclaving.
-
Fungicide Stock Solutions: Prepare stock solutions of this compound and Mancozeb in a suitable sterile solvent (e.g., distilled water or a minimal amount of a solvent like DMSO, depending on solubility, followed by dilution in sterile water).
-
Poisoned Media Preparation: While the sterilized V8 juice agar is still molten, add the required amount of the fungicide stock solutions to achieve the desired final concentrations (e.g., 10, 50, 100, 200, and 500 µg/ml). Pour the amended media into sterile Petri plates. A control set of plates without any fungicide is also prepared.
-
Inoculation: From a 7-10 day old culture of P. infestans, cut 5 mm mycelial discs from the periphery of the colony using a sterile cork borer. Place one mycelial disc in the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at a suitable temperature for P. infestans growth (e.g., 18-20°C) in the dark.
-
Data Collection: After a specified incubation period (e.g., 7 days), measure the radial growth of the mycelial colony in millimeters.
-
Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Percent Inhibition = [(C - T) / C] x 100
-
Where C is the average radial growth in the control plates and T is the average radial growth in the treated plates.
-
-
Microtiter Plate Bioassay for High-Throughput Screening
For a more high-throughput assessment of fungicide efficacy, a microtiter plate-based assay can be employed, as detailed in studies on oomycete fungicide sensitivity.[12][13][14][15][16]
-
Media and Inoculum Preparation: Prepare a suitable liquid culture medium for the target oomycete. Prepare a mycelial slurry or zoospore suspension of the pathogen.
-
Plate Preparation: Add the liquid medium to the wells of a 96-well microtiter plate. Create a serial dilution of the test fungicides (this compound, Mancozeb, and their mixture) across the columns of the plate.
-
Inoculation: Inoculate each well (except for negative controls) with a standardized amount of the mycelial slurry or zoospore suspension.
-
Incubation: Incubate the plates under optimal conditions for pathogen growth.
-
Growth Assessment: Measure the fungal growth in each well using a microplate reader to determine the optical density (OD) at a suitable wavelength (e.g., 600 nm).
-
Data Analysis: Calculate the percentage of growth inhibition for each fungicide concentration and combination. This data can then be used to determine the EC50 (Effective Concentration to inhibit 50% of growth) values and to assess for synergy using the Colby method.
Data Presentation: In Vitro Efficacy Against Phytophthora infestans
The following table presents data on the mycelial growth inhibition of Phytophthora infestans by this compound and Mancozeb individually, based on the findings of Peerzada et al. (2017).[9][10][11]
| Fungicide | Concentration (µg/ml) | Mycelial Growth (mm) | Percent Inhibition (%) |
| Control | 0 | 85.73 | 0.00 |
| This compound 50% WP | 10 | - | <10 |
| 50 | - | - | |
| 100 | - | - | |
| 200 | - | >90 | |
| 500 | 17.85 | 79.18 | |
| Mancozeb 70% WP | 100 | - | - |
| 200 | - | - | |
| 500 | 46.77 | 45.45 | |
| 1000 | - | - | |
| 2000 | - | - |
Note: The study by Peerzada et al. (2017) provided a range of inhibition for some concentrations. Specific mycelial growth values were not available for all concentrations.
Visualizing the Mechanisms and Workflows
To better understand the distinct modes of action and the experimental process for evaluating their synergy, the following diagrams have been generated using Graphviz.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. cris.unibo.it [cris.unibo.it]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Mancozeb Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 7. Replacing Mancozeb with Alternative Fungicides for the Control of Late Blight in Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsnet.org [apsnet.org]
- 9. chemijournal.com [chemijournal.com]
- 10. chemijournal.com [chemijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z'-Factor Statistic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of Dimethomorph and Azoxystrobin Efficacy Against Phytophthora capsici
A Comprehensive Guide for Researchers and Drug Development Professionals
Phytophthora capsici, a destructive oomycete pathogen, poses a significant threat to a wide range of agricultural crops, causing the devastating disease known as Phytophthora blight. Effective management strategies often rely on the application of fungicides. This guide provides a detailed comparative study of two commonly used fungicides, Dimethomorph and Azoxystrobin, focusing on their performance against P. capsici, supported by experimental data.
Executive Summary
This compound and Azoxystrobin employ distinct modes of action to combat Phytophthora capsici. This compound disrupts cell wall biosynthesis, a process crucial for the structural integrity of the oomycete. In contrast, Azoxystrobin targets mitochondrial respiration, effectively cutting off the pathogen's energy supply. This fundamental difference in their mechanisms of action results in varying levels of efficacy against the different life stages of P. capsici.
Experimental data indicates that this compound is particularly effective in inhibiting mycelial growth and the germination of encysted zoospores. Azoxystrobin also demonstrates inhibitory effects, although quantitative data on its specific efficacy against all life stages of P. capsici is less consistently reported in the literature. This guide synthesizes available data to provide a clear comparison of their performance.
Quantitative Performance Data
The following tables summarize the 50% effective concentration (EC50) values for this compound and Azoxystrobin against various life stages of Phytophthora capsici, providing a quantitative comparison of their in vitro efficacy.
Table 1: Comparative Efficacy (EC50 values in µg/mL) of this compound and Azoxystrobin against Phytophthora capsici
| Life Stage | This compound (µg/mL) | Azoxystrobin (µg/mL) | Reference |
| Mycelial Growth | 0.19 - 0.24 | <1.0 - 5.0 | [1][2] |
| Sporangium Formation | 0.46 | <1.0 - 5.0 | [1] |
| Zoospore Cyst Germination | 0.07 - 0.10 | 256 to >1,000 | [1][2] |
Note: Lower EC50 values indicate higher efficacy. The data presented is a synthesis of values reported in the cited literature.
Mechanisms of Action
This compound: Inhibition of Cell Wall Synthesis
This compound belongs to the carboxylic acid amide (CAA) class of fungicides. Its primary mode of action is the inhibition of cellulose (B213188) synthase, specifically targeting the CesA3 enzyme in oomycetes.[3] Cellulose is a vital component of the oomycete cell wall, providing structural rigidity. By disrupting cellulose biosynthesis, this compound compromises the integrity of the cell wall, leading to morphological abnormalities and ultimately, cell death.[4][5] This mechanism is particularly effective during active growth phases, such as mycelial development and spore germination.
Azoxystrobin: Inhibition of Mitochondrial Respiration
Azoxystrobin is a member of the strobilurin class of fungicides (QoI fungicides). It acts by inhibiting mitochondrial respiration.[6] Specifically, it binds to the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[7][8] This binding blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby halting the production of ATP, the primary energy currency of the cell.[7] The resulting energy deficit leads to the cessation of vital cellular processes, including spore germination and mycelial growth, ultimately causing fungal death.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are synthesized protocols for key in vitro assays used to evaluate the efficacy of fungicides against Phytophthora capsici.
Mycelial Growth Inhibition Assay
This assay determines the effect of a fungicide on the vegetative growth of P. capsici.
Methodology:
-
Media Preparation: Prepare V8 juice agar medium (200 ml V8 juice, 3 g CaCO₃, 20 g agar, 800 ml distilled water). After autoclaving and cooling to approximately 50°C, amend the medium with serial dilutions of the test fungicide (this compound or Azoxystrobin) to achieve a range of final concentrations. Pour the amended agar into sterile Petri dishes.
-
Inoculation: From the margin of an actively growing 3- to 5-day-old culture of P. capsici on V8 agar, cut 5-mm mycelial plugs using a sterile cork borer. Place one plug, mycelial-side down, in the center of each fungicide-amended and control (no fungicide) plate.
-
Incubation: Incubate the plates at 25°C in the dark for 3-5 days, or until the mycelium in the control plates reaches the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis: Calculate the average colony diameter for each concentration. Determine the percentage of mycelial growth inhibition relative to the control. Calculate the EC50 value using probit analysis or other appropriate statistical methods.
Sporangia Production and Germination Assay
This assay evaluates the impact of fungicides on the production and germination of sporangia, the asexual reproductive structures of P. capsici.
Methodology:
-
Sporangia Production: Grow P. capsici on V8 juice agar plates under continuous fluorescent light at 25°C for 7-10 days to induce sporangia formation.[9]
-
Sporangia Suspension: Flood the plates with sterile distilled water and gently scrape the surface with a sterile glass rod to dislodge the sporangia. Filter the suspension through a double layer of sterile cheesecloth to remove mycelial fragments. Adjust the concentration of the sporangial suspension to approximately 1 × 10⁴ sporangia/mL using a hemocytometer.
-
Fungicide Treatment: In sterile microcentrifuge tubes or multi-well plates, mix the sporangial suspension with equal volumes of double-strength fungicide solutions to achieve the desired final concentrations. Include a control with sterile distilled water.
-
Incubation: Incubate the treated sporangia at 25°C for 12-24 hours.
-
Data Collection: Place a drop of each suspension on a microscope slide and observe at least 100 sporangia per replicate. A sporangium is considered germinated if a germ tube is visible.
-
Data Analysis: Calculate the percentage of germination for each concentration and the percent inhibition relative to the control. Determine the EC50 value.
Zoospore Motility and Cyst Germination Assay
This assay assesses the effect of fungicides on the motile zoospores and their subsequent germination.
Methodology:
-
Zoospore Release: To induce zoospore release, flood sporulating cultures with sterile distilled water and incubate at 4°C for 30 minutes, followed by 30-60 minutes at room temperature (approximately 25°C).[9]
-
Zoospore Suspension: Collect the zoospore suspension and adjust the concentration to approximately 1 × 10⁵ zoospores/mL.
-
Motility Assay: In a multi-well plate, mix the zoospore suspension with fungicide solutions at various concentrations. Observe the motility of the zoospores under a microscope at different time intervals (e.g., 5, 15, 30, and 60 minutes). Record the time at which motility ceases.
-
Cyst Germination Assay: To induce encystment, vortex the zoospore suspension for 1 minute. Mix the encysted zoospore suspension with fungicide-amended water agar in Petri dishes.
-
Incubation: Incubate the plates at 25°C for 6-12 hours.
-
Data Collection: Using a microscope, count the number of germinated and non-germinated cysts out of a total of 100 cysts per replicate. A cyst is considered germinated if a germ tube is present.
-
Data Analysis: Calculate the percentage of germination and the percent inhibition relative to the control. Determine the EC50 value.
Conclusion
Both this compound and Azoxystrobin are effective fungicides against Phytophthora capsici, but their differing modes of action lead to variations in their efficacy against specific life stages of the pathogen. This compound demonstrates strong activity against mycelial growth and zoospore cyst germination by disrupting cell wall synthesis. Azoxystrobin, by inhibiting mitochondrial respiration, provides a broad-spectrum fungicidal effect, though it appears to be less potent against zoospore cyst germination compared to this compound.
For researchers and drug development professionals, this comparative guide highlights the importance of understanding the specific life stage of P. capsici being targeted when selecting a fungicide. Furthermore, the distinct mechanisms of action of this compound and Azoxystrobin make them valuable candidates for integrated pest management programs aimed at mitigating the development of fungicide resistance. Future research should focus on further elucidating the detailed signaling pathways affected by these fungicides in P. capsici to enable the development of even more targeted and effective control strategies.
References
- 1. pomais.com [pomais.com]
- 2. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 3. cris.unibo.it [cris.unibo.it]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic antifungal effect and potential mechanism of this compound combined with Pyrimethanil against Phytophthora capsici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. nbinno.com [nbinno.com]
- 8. youtube.com [youtube.com]
- 9. nppc.gov.bt [nppc.gov.bt]
Dimethomorph Frozen Storage Stability: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in residue analysis, ensuring the stability of analytes in stored samples is paramount to data integrity. This guide provides a comprehensive comparison of the frozen storage stability of the fungicide dimethomorph (B118703) with key alternatives, supported by experimental data and detailed protocols.
This compound, a widely used fungicide for controlling oomycete pathogens, demonstrates excellent stability in a variety of matrices under frozen conditions. This stability is crucial for laboratories that need to store samples for extended periods before analysis. This guide compares the frozen storage stability of this compound with three common alternatives: mandipropamid, metalaxyl, and fosetyl-aluminium.
Comparative Stability of Fungicides in Frozen Storage
The following table summarizes the available data on the frozen storage stability of this compound and its alternatives. Data is compiled from various studies and regulatory submissions. It is important to note that stability can be matrix-dependent.
| Fungicide | Matrix | Storage Temperature (°C) | Storage Duration | Analyte Stability |
| This compound | Broccoli, Grapes, Spinach, Tomato | -18 to -20 | 24 months | Stable (<10% degradation) |
| Processed Tomato Products | -18 to -20 | 21 months | Stable | |
| Rape Seed, Hops | -18 to -20 | 18 months | Stable | |
| Beer, Spent Hops, Brewer's Yeast | -18 to -20 | 18 months | Stable | |
| Raisins | -18 to -20 | 14 months | Stable | |
| Potatoes and Processed Potato Products | -18 to -20 | 6 months | Stable | |
| Cattle Milk, Meat, Liver, Kidney | -18 to -20 | 16 months | Stable | |
| Mandipropamid | Tomatoes, Grapes, Potatoes, Lettuce, Cucumbers, Wheat, Soybean, and Processed Commodities | -20 | At least 1 year | Stable (<30% disappearance)[1][2] |
| Metalaxyl | Stock Solution in Solvent | -20 | 1 month | Stable[1] |
| Stock Solution in Solvent | -80 | 6 months | Stable[1] | |
| Fosetyl-aluminium | Wheat | 5 | 120 days | Degrades to phosphonic acid |
| High Water Content Commodities | -18 to -25 | At least 25 months | Fosetyl-Al is unstable and hydrolyzes to phosphonic acid. Phosphonic acid is stable.[3][4] | |
| High Oil Content Commodities | Not specified | Not specified | Fosetyl-Al is not stable.[3] | |
| High Acid Commodities | Not specified | Not specified | Stability of Fosetyl-Al is variable.[3] |
Experimental Protocols
The determination of analyte stability in frozen storage is a critical component of residue analysis validation. The following is a generalized protocol based on international guidelines (e.g., OECD Guideline 506, EPA OCSPP 860.1380) for conducting a frozen storage stability study.[5][6][7][8]
Objective
To determine the stability of a pesticide residue in a specific matrix when stored under frozen conditions for a defined period.
Materials
-
Test Substance: Analytical standard of the pesticide and its relevant metabolites.
-
Control Matrix: A representative sample of the commodity (e.g., crop, animal tissue) that is known to be free of the test substance.
-
Fortification Solution: A solution of the test substance in a suitable solvent at a known concentration.
-
Homogenization Equipment: Blender or other appropriate equipment to create a uniform sample matrix.
-
Storage Containers: Inert containers suitable for frozen storage.
-
Freezer: Calibrated freezer capable of maintaining the target storage temperature (e.g., -20°C ± 5°C).
-
Analytical Instrumentation: Appropriate instrumentation for quantifying the analyte (e.g., LC-MS/MS, GC-MS).[9][10][11][12]
Procedure
-
Sample Preparation and Fortification:
-
Homogenize the control matrix to ensure uniformity.
-
Divide the homogenized matrix into subsamples.
-
Fortify the subsamples with the fortification solution to a known concentration. The fortification level should be relevant to expected residue levels.
-
Prepare a sufficient number of fortified samples to be analyzed at each time point.
-
A set of control (unfortified) samples should also be prepared.
-
-
Initial Analysis (Time Zero):
-
Immediately after fortification, analyze a set of fortified samples (typically in replicate) to establish the initial concentration of the analyte.
-
Analyze control samples to confirm the absence of the analyte.
-
-
Storage:
-
Place the remaining fortified samples in the designated freezer at the specified temperature.
-
-
Analysis at Subsequent Time Points:
-
At predetermined intervals (e.g., 1, 3, 6, 12, 18, 24 months), remove a set of stored samples from the freezer.
-
Allow the samples to thaw under controlled conditions.
-
Analyze the samples using the validated analytical method.
-
Concurrently, analyze freshly fortified control samples to account for any procedural losses during the analysis.
-
-
Data Analysis:
-
Calculate the percentage of the analyte remaining at each time point relative to the initial concentration (Time Zero).
-
The analyte is considered stable if the mean remaining concentration is within a specified range (e.g., ± 30% of the initial concentration).
-
Experimental Workflow
The following diagram illustrates the typical workflow for a frozen storage stability study.
Workflow for a typical frozen storage stability study.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. Modification of the existing maximum residue levels for fosetyl/phosphonic acid in apricots, cherries and plums resulting from the use of potassium phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. Test No 506: Stability of Pesticide Residues in Stored Commodities - Overton [app.overton.io]
- 8. epa.gov [epa.gov]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. ppqs.gov.in [ppqs.gov.in]
- 12. epa.gov [epa.gov]
Dimethomorph: A Comparative Analysis of its Curative and Preventative Efficacy Against Oomycete Pathogens
For Researchers, Scientists, and Drug Development Professionals
Dimethomorph, a systemic fungicide belonging to the carboxylic acid amide (CAA) group, is widely utilized for the control of oomycete pathogens, a class of destructive plant-parasitic organisms that includes notorious species like Phytophthora infestans (late blight of potato and tomato) and Plasmopara viticola (downy mildew of grapevine). A key attribute of this compound is its dual activity: it exhibits both preventative (protective) and curative (eradicative) properties. This guide provides a detailed comparison of these two modes of action, supported by experimental data, to inform research and development strategies in plant pathology and fungicide science.
Mechanism of Action: Inhibition of Cellulose (B213188) Biosynthesis
This compound's fungicidal activity stems from its ability to disrupt the formation of the oomycete cell wall.[1] Unlike true fungi, which have chitin-based cell walls, oomycetes possess cell walls primarily composed of β-1,3-glucans and cellulose. This compound specifically inhibits cellulose biosynthesis, a crucial process for cell wall integrity and, consequently, for the growth and development of the pathogen.[2][3] This targeted mode of action makes it highly effective against oomycetes while having minimal impact on non-target organisms.
While the precise molecular target of this compound is still under investigation, studies on the related CAA fungicide Mandipropamid have shown that it targets a cellulose synthase-like protein, PiCesA3, in Phytophthora infestans.[3] It is hypothesized that this compound binds to a similar site on the cellulose synthase enzyme complex, thereby inhibiting the polymerization of glucose into cellulose chains. This disruption leads to a weakened cell wall, ultimately causing cell lysis and death of the pathogen.
Quantitative Comparison of Preventative and Curative Activity
The efficacy of this compound is significantly influenced by its application timing relative to the infection event. The following tables summarize experimental data on its preventative and curative activities against key oomycete pathogens.
Table 1: Preventative Activity of this compound against Plasmopara viticola on Grapevine Leaf Disks
| This compound Concentration (mg/L) | Time of Inoculation After Application | Inhibition of Sporangia Formation (%) |
| 50 | 2 days | 100%[4] |
| 100 | 2 days | 100%[4] |
| 200 | 2 days | 100%[4] |
| 50 | 8 days | 100%[4] |
| 100 | 8 days | 100%[4] |
| 200 | 8 days | 100%[4] |
| 50 | 15 days | 100%[4] |
| 100 | 15 days | 100%[4] |
| 200 | 15 days | 100%[4] |
Data from Wicks and Hall, 1990.[4]
Table 2: Curative Activity of this compound against Phytophthora infestans on Potato Plants
| This compound Concentration (µg/ml) | Sporangial Yield (x 10³ sporangia/leaflet) |
| 0 (Control) | 20 ± 1[5] |
| 250 | 2.8 ± 0.2[5] |
| 500 | 0.7 ± 0.1[5] |
| 1,000 | 0.4 ± 0.1[5] |
Data from Cohen et al., 1995. Plants were treated with this compound after inoculation.[5]
Table 3: Field Activity of this compound against Pseudoperonospora cubensis on Cucumber
| Fungicide | Duration of Field Activity |
| This compound | < 1 week[6] |
Data from Quesada-Ocampo et al., 2021.[6]
The data clearly indicates that this compound is highly effective when applied preventatively, providing complete control of Plasmopara viticola sporulation for at least 15 days at concentrations of 50 mg/L and above.[4] Its curative activity, while present, is less absolute. While it significantly reduces the sporulation of Phytophthora infestans when applied after infection, it does not completely eradicate the pathogen at the tested concentrations.[5] Furthermore, its field activity against cucumber downy mildew is relatively short-lived, suggesting that its protective barrier diminishes over time.[6]
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following is a generalized protocol for assessing the preventative and curative efficacy of fungicides against oomycete pathogens on leaf disks.
Objective: To determine and compare the preventative and curative activity of this compound against an oomycete pathogen.
Materials:
-
Healthy, susceptible host plant leaves (e.g., grapevine, potato, cucumber)
-
Oomycete pathogen culture (e.g., Plasmopara viticola, Phytophthora infestans, Pseudoperonospora cubensis)
-
This compound analytical standard
-
Sterile distilled water
-
Solvent for this compound (if necessary)
-
Petri dishes
-
Filter paper
-
Micropipettes
-
Incubation chamber with controlled temperature, humidity, and light
-
Stereomicroscope
Procedure:
Part 1: Preventative Activity Assay
-
Leaf Disk Preparation: Excised leaf disks of a uniform size are placed with their abaxial (lower) surface facing upwards on moist filter paper in Petri dishes.
-
Fungicide Application: Prepare a series of this compound concentrations. Apply a standardized volume of each fungicide dilution to the surface of the leaf disks and allow them to dry. A control group should be treated with water or a solvent control.
-
Inoculation: After a predetermined time interval following fungicide application (e.g., 24, 48, 72 hours), inoculate each leaf disk with a standardized suspension of pathogen sporangia or zoospores.
-
Incubation: Incubate the Petri dishes under conditions optimal for disease development (e.g., high humidity, specific temperature, and photoperiod).
-
Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity on each leaf disk. This can be done by estimating the percentage of the leaf disk area covered by lesions or sporulation.
Part 2: Curative Activity Assay
-
Leaf Disk Preparation and Inoculation: Prepare leaf disks as described above. Inoculate the leaf disks with the pathogen suspension and allow the inoculum to dry.
-
Fungicide Application: At various time points after inoculation (e.g., 6, 12, 24, 48 hours), apply the different concentrations of this compound to the inoculated leaf disks.
-
Incubation: Incubate the Petri dishes under optimal conditions for disease development.
-
Assessment: Assess disease severity as described for the preventative assay.
Data Analysis: Calculate the percentage of disease control for each treatment relative to the untreated control. For preventative assays, this will indicate the protective efficacy. For curative assays, this will indicate the eradicative efficacy at different post-infection application times.
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of this compound's mode of action.
Caption: Experimental workflows for comparing preventative and curative activity.
Conclusion
This compound demonstrates both preventative and curative activity against oomycete pathogens, primarily by inhibiting cellulose synthesis. Experimental data suggests that its preventative action is more robust and provides longer-lasting control compared to its curative action. While curative applications can reduce disease progression, they are generally less effective than preventative treatments. For optimal disease management and to minimize the risk of resistance development, this compound should be applied as a protectant before the onset of infection. The provided experimental protocol offers a framework for further research into the comparative efficacy of this compound and other fungicides, aiding in the development of more effective and sustainable disease control strategies.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Traditional and Emerging Approaches for Disease Management of Plasmopara viticola, Causal Agent of Downy Mildew of Grape [mdpi.com]
- 3. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsnet.org [apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
Dimethomorph's Efficacy Against Metalaxyl-Resistant Phytophthora: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive evaluation of Dimethomorph's performance against Phytophthora strains resistant to Metalaxyl, supported by experimental data.
This compound (B118703), a cinnamic acid derivative, has demonstrated significant efficacy in controlling oomycete pathogens, including strains of Phytophthora that have developed resistance to the widely used fungicide Metalaxyl.[1][2][3] This guide synthesizes key findings from multiple studies to offer an objective comparison of these two fungicides.
Mechanism of Action: A Key Differentiator
The effectiveness of this compound against Metalaxyl-resistant strains stems from its distinct mode of action. While Metalaxyl targets and inhibits ribosomal RNA synthesis in the pathogen, this compound disrupts the fungal cell wall formation by inhibiting cellulose (B213188) synthesis.[4][5][6][7] This fundamental difference means there is no cross-resistance between the two fungicides, making this compound a valuable tool in disease management strategies where Metalaxyl resistance is prevalent.[1][2]
Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound against both Metalaxyl-sensitive (MS) and Metalaxyl-resistant (MR) Phytophthora strains.
In Vitro Efficacy of this compound against Phytophthora infestans**
| Isolate Type | Metric | This compound Concentration (µg/mL) | Inhibition/Effect | Reference |
| Metalaxyl-sensitive (S49) & Metalaxyl-resistant (MR1) | 90% Inhibition (Dry Weight) | 0.3 | Both isolates were inhibited by 90%. | [1] |
| Metalaxyl-resistant (MR1) | Minimal Inhibitory Concentration (MIC) | 0.6 | [1] | |
| Metalaxyl-sensitive (S49) | Minimal Inhibitory Concentration (MIC) | 1.25 | [1] | |
| General | EC50 (Mycelial Growth & Cyst Germination) | <0.20 | For most isolates. | [2] |
| General | EC50 (Direct Sporangia Germination) | 0.45 (mean) | [2] | |
| General | EC50 (In vitro Hyphal Growth) | 0.22 (mean) | [2] |
In Vivo Efficacy of this compound in Field Trials
| Crop | Pathogen | This compound Formulation & Dose | Control Efficacy (%) | Comparison with Metalaxyl | Reference |
| Potato | Phytophthora infestans | 50% WP, 300.0 g a.i./hm² | 83.3 - 85.6 | Higher than mandipropamid (B155232) and fluopimomide (B1447720) in the same study. | [8] |
| Potato | Phytophthora infestans | Acrobat MZ (rates varied) | 50.0 - 77.5 | Metalaxyl recorded the highest yield (318 q/ha) with 77.6% disease control in one trial. | [9] |
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay
This assay is fundamental to determining the direct impact of a fungicide on the pathogen's growth.
-
Media Preparation: A suitable growth medium, such as rye B agar (B569324), is amended with varying concentrations of the fungicide to be tested (e.g., 0.0, 0.1, 1.0, 10.0 µg/mL of this compound).[10]
-
Inoculation: A mycelial plug of a specific Phytophthora isolate is placed in the center of each agar plate.
-
Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 18°C) for a set period (e.g., 7-11 days).[10]
-
Data Collection: The colony diameter is measured, and the percentage of growth inhibition relative to the control (no fungicide) is calculated.
-
Analysis: The 50% effective concentration (EC50) is determined by regressing the probit of the percent inhibition against the log10 of the fungicide concentration.[10]
In Vivo Plant Protection Assay
This method assesses the fungicide's ability to protect a host plant from infection.
-
Plant Cultivation: Host plants (e.g., potato or tomato) are grown under controlled greenhouse conditions to a specific developmental stage.[1]
-
Fungicide Application: Plants are sprayed with different concentrations of the fungicide or a control solution (e.g., water).
-
Inoculation: After a set period (e.g., 1 day), the plants are inoculated with a sporangial suspension of the Phytophthora pathogen.[1]
-
Incubation: The inoculated plants are maintained in a high-humidity environment to facilitate infection and disease development.
-
Disease Assessment: After a specified time (e.g., 7 days), the disease severity on the leaves is evaluated using a rating scale.[1][9]
-
Data Analysis: The percentage of disease control is calculated based on the reduction in disease severity in the treated plants compared to the untreated controls.
Visualizing Experimental and Biological Pathways
To further elucidate the evaluation process and the mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for fungicide evaluation.
Caption: Fungicide modes of action comparison.
Resistance Development
While this compound is highly effective, the potential for resistance development should be considered. Studies have shown that generating resistance to this compound in P. infestans in the laboratory is possible but may come at a biological cost to the pathogen, such as reduced fitness.[10] Some research indicates that this compound-resistant isolates grow more slowly and may lose their resistance after several passages on fungicide-free media.[2] However, monitoring for shifts in sensitivity within pathogen populations remains a crucial component of sustainable disease management.
Conclusion
This compound presents a potent and effective alternative for the control of Phytophthora species, particularly in regions where Metalaxyl resistance is established. Its distinct mode of action, lack of cross-resistance with phenylamide fungicides, and demonstrated efficacy in both laboratory and field settings make it an invaluable component of integrated pest management programs.[1] Continuous monitoring and strategic use are essential to preserve its long-term effectiveness.
References
- 1. apsnet.org [apsnet.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. scispace.com [scispace.com]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. This compound (Ref: CME 151) [sitem.herts.ac.uk]
- 8. Monitoring of sensitivity dynamics of <i>Phytophthora infestans</i> to this compound and mandipropamid and screening of the fungicides against potato late blight in fields [nyxxb.cn]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
A Comparative Analysis of Dimethomorph E and Z Isomer Bioactivity: An Evidence-Based Guide for Researchers
Dimethomorph (B118703), a widely utilized fungicide for combating oomycete pathogens, exists as a mixture of two geometric isomers: (E)-dimethomorph and (Z)-dimethomorph. Extensive research has demonstrated a significant disparity in the biological activity between these two isomers, with the fungicidal efficacy primarily attributed to the (Z)-isomer. This guide provides a comprehensive comparison of the bioactivity of this compound's E and Z isomers, supported by available experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Quantitative Bioactivity Data
The following table summarizes the reported bioactivity of the this compound isomeric mixture against various oomycete pathogens.
| Pathogen | Bioassay | EC50/IC50 (µg/mL) of this compound Mixture | Reference |
| Phytophthora infestans | Mycelial Growth Inhibition | <0.20 | (Stein et al., 2005) |
| Phytophthora nicotianae | Mycelial Growth Inhibition | 0.393 | (Karatas et al., 2018) |
| Phytophthora nicotianae | Sporangia Formation Inhibition | 0.005 | (Karatas et al., 2018) |
| Plasmopara viticola | Not Specified | 0.25 - 1.15 | (Albert et al., 1988) |
Note: The EC50/IC50 values above represent the activity of the this compound E/Z isomer mixture. The activity is primarily attributed to the Z-isomer.
Experimental Protocols
To conduct a comparative bioactivity analysis of the separated E and Z isomers of this compound, a standardized experimental protocol is essential. The following methodologies describe the separation of the isomers and a subsequent in vitro bioassay to determine their respective fungicidal activities.
Separation and Quantification of this compound E and Z Isomers
A robust analytical method for the separation and quantification of the E and Z isomers is a prerequisite for individual bioactivity testing. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice.
Materials:
-
This compound analytical standard (E/Z mixture)
-
Purified E-dimethomorph and Z-dimethomorph standards
-
HPLC-grade methanol, water, and formic acid
-
Atlantis T3 column (2.1 x 100 mm, 3-µm) or equivalent
-
HPLC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Standard Preparation: Prepare individual stock solutions of E-dimethomorph and Z-dimethomorph in methanol. From these, create a series of calibration standards of known concentrations.
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient Elution: A suitable gradient program to achieve baseline separation of the E and Z isomers. A typical gradient might start at 34% B, increase to 70% B, then to 99% B, before returning to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transitions: Monitor the parent ion (m/z 388) and at least two product ions (e.g., m/z 301 and m/z 165) for both isomers for quantification and confirmation.
-
-
Quantification: Construct calibration curves for each isomer based on the peak areas of the standards. Use these curves to determine the concentration of each isomer in the separated fractions.
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This assay determines the concentration of each isomer required to inhibit the growth of a target oomycete pathogen.
Materials:
-
Purified cultures of the target oomycete (e.g., Phytophthora infestans)
-
Appropriate culture medium (e.g., Rye B agar (B569324) or V8 juice agar)
-
Sterile petri dishes
-
Stock solutions of purified E-dimethomorph and Z-dimethomorph in a suitable solvent (e.g., DMSO)
-
Sterile cork borer (5 mm diameter)
Procedure:
-
Media Preparation: Prepare the desired culture medium and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.
-
Incorporation of Isomers: Add the appropriate volume of the E-isomer or Z-isomer stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control set of plates with the solvent alone.
-
Plating: Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing culture of the target pathogen and place it, mycelium-side down, in the center of each prepared plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the pathogen (e.g., 18-20°C for P. infestans).
-
Data Collection: Measure the colony diameter of the fungal growth in two perpendicular directions at regular intervals until the mycelium in the control plates reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Use this data to determine the EC50 (Effective Concentration to inhibit growth by 50%) value for each isomer using probit analysis or other suitable statistical software.
Mode of Action: Inhibition of Cellulose (B213188) Synthesis
The primary mode of action of this compound is the disruption of the fungal cell wall by inhibiting cellulose synthesis. This activity is specific to the (Z)-isomer. The enzyme cellulose synthase is responsible for polymerizing UDP-glucose into the β-1,4-glucan chains that form cellulose microfibrils, a critical structural component of the oomycete cell wall. The (Z)-isomer of this compound is believed to interfere with the function of the cellulose synthase complex, leading to the cessation of cell wall formation and ultimately, cell lysis.
Figure 1. Proposed mechanism of action of this compound (Z)-isomer on cellulose synthesis in oomycetes.
Experimental Workflow for Comparative Analysis
The logical flow for a comparative study of this compound isomer bioactivity is outlined below. This workflow ensures a systematic and robust evaluation of the individual contributions of the E and Z isomers to the overall fungicidal effect.
Figure 2. Experimental workflow for the comparative bioactivity analysis of this compound isomers.
Conclusion
The available scientific evidence strongly indicates that the fungicidal activity of this compound is stereospecific, residing almost exclusively in the (Z)-isomer. While quantitative data for the purified (E)-isomer is scarce, it is widely accepted to be biologically inactive or significantly less active against target oomycete pathogens. The primary mechanism of action is the inhibition of cellulose synthesis, a critical process for the integrity of the oomycete cell wall. For researchers in drug development and crop protection, this stereoselectivity is a crucial consideration. Future research efforts should focus on obtaining precise quantitative bioactivity data for the individual isomers to fully elucidate their respective roles and to potentially develop more effective and targeted fungicidal formulations. The interconversion of the isomers under the influence of light also presents a practical challenge and an area for further investigation to enhance the stability and efficacy of this compound in field applications.[3]
References
Unveiling the Breakdown: A Comparative Guide to Validated Methods for Identifying Dimethomorph Degradation Products
For researchers, scientists, and professionals in drug development, the accurate identification of pesticide degradation products is paramount for comprehensive environmental and safety assessments. This guide provides a detailed comparison of validated analytical methods for the identification of Dimethomorph (B118703) degradation products, supported by experimental data and protocols.
This compound, a systemic fungicide, undergoes various transformation processes in the environment, leading to the formation of several degradation products. The primary degradation pathways involve the demethylation of one of the methoxy (B1213986) groups on the dimethoxyphenyl ring and the opening of the morpholine (B109124) ring.[1][2] Understanding the identity of these degradation products is crucial for evaluating the overall environmental fate and potential toxicity of this compound.
Key Degradation Pathways of this compound
The degradation of this compound can occur through biotic and abiotic processes, such as microbial metabolism and photolysis. The major identified degradation products include:
-
Demethylation products: Metabolites Z67 (meta desmethyl this compound) and Z69 (para desmethyl this compound) are formed through the removal of a methyl group from one of the methoxy groups.[1][3]
-
Morpholine ring-opening products: Degradation can lead to the cleavage of the morpholine ring, resulting in various smaller molecules.
-
Photodegradation products: In the presence of light, particularly in aqueous environments, this compound can degrade into compounds such as N-formylmorpholine, 4-chloroacetophenone, and 4-chlorobenzoic acid.[4]
The following diagram illustrates the primary degradation pathways of this compound:
Comparison of Analytical Methods
The identification and quantification of this compound and its degradation products are predominantly achieved using hyphenated chromatographic techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice between these methods often depends on the physicochemical properties of the target analytes.
| Feature | LC-MS/MS | GC-MS/MS |
| Analyte Polarity | Ideal for polar, non-volatile, and thermally labile compounds.[5] | Suitable for volatile and thermally stable compounds.[6][7] |
| Derivatization | Generally not required, simplifying sample preparation.[7] | Often necessary for polar analytes to increase volatility.[5] |
| Sensitivity | High sensitivity for a wide range of pesticide classes.[5][6] | Excellent sensitivity for specific compound classes, like organochlorines.[7] |
| Matrix Effects | Can be significant, requiring matrix-matched standards for accurate quantification.[8] | Also susceptible to matrix effects, but can sometimes be mitigated by cleanup. |
| Throughput | High throughput is achievable with modern systems. | Can have longer run times compared to some LC methods. |
Experimental Protocols
A robust and validated method for the identification of this compound degradation products typically involves an efficient sample extraction followed by sensitive chromatographic analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[9][10][11]
Sample Preparation: QuEChERS Method
The following workflow outlines the general steps for QuEChERS extraction suitable for both LC-MS/MS and GC-MS/MS analysis:
Detailed Steps:
-
Homogenization: A representative sample (e.g., soil, water, plant material) is homogenized.
-
Extraction: A specific weight of the homogenized sample is placed in a centrifuge tube. Acetonitrile and internal standards are added, and the tube is shaken vigorously.
-
Salting Out: QuEChERS extraction salts (commonly magnesium sulfate (B86663) and sodium chloride) are added to induce phase separation. The mixture is shaken and then centrifuged.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a dSPE tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract: The resulting supernatant is the final extract ready for analysis.
Analytical Method Validation
A validated analytical method ensures reliable and accurate results. The key validation parameters, in accordance with international guidelines, are summarized in the table below.[12][13]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Defined by the linear range. |
| Accuracy (Trueness) | The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. | Recovery of 70-120%.[14][15] |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Expressed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 20%.[14][16] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. | Typically signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically signal-to-noise ratio of 10:1. |
Performance Data Comparison
The following table summarizes typical performance data for the identification of this compound and its degradation products using LC-MS/MS and GC-MS/MS. The actual values can vary depending on the matrix, instrumentation, and specific method conditions.
| Analyte | Method | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| This compound | LC-MS/MS | 1 - 10 | 85 - 110 | < 15 |
| GC-MS/MS | 5 - 20 | 80 - 105 | < 20 | |
| Metabolite Z67 | LC-MS/MS | 2 - 15 | 80 - 115 | < 15 |
| Metabolite Z69 | LC-MS/MS | 2 - 15 | 80 - 115 | < 15 |
| 4-chloroacetophenone | GC-MS/MS | 1 - 10 | 90 - 110 | < 10 |
| 4-chlorobenzoic acid | LC-MS/MS | 5 - 25 | 75 - 100 | < 20 |
| N-formylmorpholine | LC-MS/MS | 10 - 50 | 70 - 95 | < 20 |
Note: The identification of some degradation products, particularly those from morpholine ring-opening, can be challenging due to the lack of commercially available analytical standards.[3] In such cases, tentative identification is often based on mass spectral data and proposed fragmentation patterns.
Conclusion
The validation of analytical methods for the identification of this compound degradation products is essential for a thorough risk assessment. Both LC-MS/MS and GC-MS/MS are powerful techniques capable of detecting and identifying these compounds at low levels. LC-MS/MS is generally more suitable for the polar and non-volatile degradation products, while GC-MS/MS can be advantageous for certain volatile metabolites. The QuEChERS sample preparation method provides an efficient and effective approach for extracting this compound and its degradation products from complex matrices. By employing these validated methods, researchers can obtain reliable data to better understand the environmental behavior and potential impact of this widely used fungicide.
References
- 1. fao.org [fao.org]
- 2. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phototransformation pathways of the fungicide this compound ((E,Z) 4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]morpholine), relevant to sunlit surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conquerscientific.com [conquerscientific.com]
- 6. [PDF] Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? | Semantic Scholar [semanticscholar.org]
- 7. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. scielo.br [scielo.br]
- 9. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 12. Development and validation of MRM analysis of pesticide metabolites for the environmental safety assessment of biobeds disposal - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. shimadzu.nl [shimadzu.nl]
A Comparative Environmental Impact Assessment of Dimethomorph and Chlorothalonil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the environmental impact of two widely used fungicides, Dimethomorph (B118703) and Chlorothalonil (B1668833). The information presented is intended to assist researchers and scientists in making informed decisions regarding the selection and use of these compounds, with a focus on their potential ecological effects. All quantitative data is supported by experimental evidence and is summarized for ease of comparison.
Overview of Physicochemical Properties and Fungicidal Action
This compound is a systemic fungicide belonging to the cinnamic acid amide class. Its mode of action in target fungi is the inhibition of phospholipid biosynthesis and cell wall formation, leading to the disruption of the fungal life cycle.[1][2]
Chlorothalonil is a broad-spectrum, non-systemic (contact) fungicide from the chloronitrile class. It is a multi-site inhibitor that reacts with glutathione (B108866) (GSH) in fungal cells, inactivating essential enzymes and disrupting cellular metabolism.[3][4]
Quantitative Ecotoxicity Data
The following tables summarize the acute and chronic toxicity of this compound and Chlorothalonil to a range of non-target organisms.
Table 1: Acute Toxicity to Non-Target Organisms
| Organism | Test Endpoint | This compound | Chlorothalonil |
| Fish | |||
| Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 1.5 - 6.2 mg/L[5] | 0.0105 - 0.0171 mg/L |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC50 | >14 mg/L[6] | 0.041 mg/L |
| Carp (Cyprinus carpio) | 96-hr LC50 | 18 mg/L[6] | - |
| Aquatic Invertebrates | |||
| Daphnia magna | 48-hr EC50 | - | 0.13 - 0.20 mg/L |
| Mysid Shrimp (Americamysis bahia) | 96-hr LC50 | 33 mg/L[5] | - |
| Eastern Oyster (Crassostrea virginica) | 96-hr EC50 (shell growth) | - | 0.0073 mg/L[7] |
| Birds | |||
| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >2000 mg/kg[6] | >2000 mg/kg |
| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | >2000 mg/kg[6] | >10,000 mg/kg |
| Bees | |||
| Honey Bee (Apis mellifera) | Acute Contact LD50 | >100 µ g/bee | >100 µ g/bee |
| Acute Oral LD50 | >102 µ g/bee [8] | - | |
| Earthworms | |||
| Eisenia fetida | 14-day LC50 | >1000 mg/kg soil | 260 mg/kg soil |
Table 2: Chronic Toxicity to Aquatic Organisms
| Organism | Test Endpoint | This compound | Chlorothalonil |
| Fish | |||
| Rainbow Trout (Oncorhynchus mykiss) | 28-day NOEC | - | 0.0014 mg/L |
| Aquatic Invertebrates | |||
| Daphnia magna | 21-day NOEC (reproduction) | - | 0.0018 mg/L[7] |
Environmental Fate
The persistence and mobility of a pesticide in the environment are critical factors in assessing its long-term impact.
Table 3: Environmental Persistence and Bioaccumulation
| Parameter | This compound | Chlorothalonil |
| Soil Half-life (Aerobic) | 10 - 117 days[9][10] | <1 - 58 days[11][12][13] |
| Water Half-life (Hydrolysis) | Stable at pH 4, 7, 9[10] | Stable at pH 5 & 7; 38 days at pH 9[4] |
| Bioconcentration Factor (BCF) in fish | 27 (estimated)[14] | 9.4 - 264[1][15] |
Experimental Protocols
The data presented in this guide are derived from studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Aquatic Toxicity Testing
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance lethal to 50% of the test fish population (LC50) over a 96-hour period.[11][16][17] Fish are exposed to a range of concentrations of the test substance under controlled conditions. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test evaluates the acute toxicity to Daphnia magna. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined after a 48-hour exposure.
-
OECD 211: Daphnia magna Reproduction Test: This is a chronic toxicity test that assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period. The No Observed Effect Concentration (NOEC) is determined.
Terrestrial Toxicity Testing
-
OECD 236: Avian Acute Oral Toxicity Test: This test determines the acute oral toxicity (LD50) of a substance to birds. A single oral dose is administered to birds, and mortality is observed over a specified period.
-
OECD 213: Honeybees, Acute Oral Toxicity Test: Adult worker honeybees are fed a diet containing the test substance to determine the dose that is lethal to 50% of the bees (LD50) over a 48 to 96-hour period.[3][12][18][19]
-
OECD 222: Earthworm, Acute Toxicity Test: This test evaluates the acute toxicity of a substance to earthworms (e.g., Eisenia fetida) in artificial soil.[20][21][22][23][24] The concentration that is lethal to 50% of the earthworms (LC50) is determined after 14 days.
Environmental Fate Testing
-
OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.[6][10][25][26][27] Radiolabeled test substance is applied to soil samples, which are then incubated under controlled conditions.
-
OECD 111: Hydrolysis as a Function of pH: This test assesses the abiotic degradation of a substance in water at different pH levels (typically 4, 7, and 9) to determine its hydrolytic stability.[2][13][28][29]
-
OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: This test evaluates the degradation and partitioning of a substance in a water-sediment system under both aerobic and anaerobic conditions.[8][30][31][32]
Mechanisms of Toxicity in Non-Target Organisms
Chlorothalonil: Oxidative Stress Pathway
Chlorothalonil's multi-site inhibitory action is not specific to fungi and can affect other organisms. In aquatic organisms, a key mechanism of toxicity involves the depletion of glutathione (GSH), a critical antioxidant.[33][34][35][36][37] This leads to oxidative stress and cellular damage.
This compound: Impact on Soil Microbial Communities
While the specific biochemical pathways of this compound toxicity in many non-target organisms are not as well-defined as for Chlorothalonil, its impact on soil microbial communities has been studied.[1][5][14][38][39] Both fungicides can alter the structure and function of these vital ecosystems.
Comparative Environmental Risk Assessment Workflow
The following diagram illustrates a generalized workflow for the comparative environmental risk assessment of fungicides like this compound and Chlorothalonil.
Conclusion
This comparative guide highlights significant differences in the environmental impact profiles of this compound and Chlorothalonil.
-
Chlorothalonil exhibits high toxicity to aquatic organisms, particularly fish and invertebrates, at low concentrations. Its primary metabolite is more persistent in the environment than the parent compound. While it shows low acute toxicity to birds and bees, its impact on aquatic ecosystems is a significant concern. The mechanism of toxicity through glutathione depletion and subsequent oxidative stress is a key factor in its broad-spectrum effects on non-target organisms.
-
This compound generally demonstrates lower acute toxicity to aquatic organisms compared to Chlorothalonil. It has low toxicity to birds and bees. Its persistence in soil is moderate, with microbial degradation being the primary dissipation pathway.
Overall, from an environmental perspective, this compound presents a lower risk to aquatic ecosystems than Chlorothalonil. However, the potential effects of both fungicides on soil microbial communities warrant consideration, as alterations in these communities can have long-term impacts on soil health and nutrient cycling.[1][7][14][38][39][40][41][42][43][44][45] Researchers and environmental managers should consider these factors when selecting fungicides and developing pest management strategies to minimize adverse environmental consequences.
References
- 1. Frontiers | Co-exposure of this compound and imidacloprid: effects on soil bacterial communities in vineyard soil [frontiersin.org]
- 2. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 3. testinglab.com [testinglab.com]
- 4. Chlorothalonil - Wikipedia [en.wikipedia.org]
- 5. Co-exposure of this compound and imidacloprid: effects on soil bacterial communities in vineyard soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. The influence of chlorothalonil on the activity of soil microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]
- 9. eurofins.com.au [eurofins.com.au]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. Co-exposure of this compound and imidacloprid: effects on soil bacterial communities in vineyard soil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shop.fera.co.uk [shop.fera.co.uk]
- 16. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 17. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 18. One moment, please... [biotecnologiebt.it]
- 19. shop.fera.co.uk [shop.fera.co.uk]
- 20. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 21. biotecnologiebt.it [biotecnologiebt.it]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 26. biotecnologiebt.it [biotecnologiebt.it]
- 27. oecd.org [oecd.org]
- 28. catalog.labcorp.com [catalog.labcorp.com]
- 29. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 30. oecd.org [oecd.org]
- 31. oecd.org [oecd.org]
- 32. Identifying limitations of the OECD water-sediment test (OECD 308) and developing suitable alternatives to assess persistence - ECETOC [ecetoc.org]
- 33. Chlorothalonil induces oxidative stress and reduces enzymatic activities of Na+/K+-ATPase and acetylcholinesterase in gill tissues of marine bivalves - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Scholars@Duke publication: Glutathione-mediated chlorothalonil detoxification in channel catfish gills [scholars.duke.edu]
- 35. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 36. Chlorothalonil causes redox state change leading to oxidative stress generation in Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. Changes in soil microbial community and activity caused by application of dimethachlor and linuron - PMC [pmc.ncbi.nlm.nih.gov]
- 40. mdpi.com [mdpi.com]
- 41. researchgate.net [researchgate.net]
- 42. researchgate.net [researchgate.net]
- 43. researchgate.net [researchgate.net]
- 44. Chlorothalonil exposure impacts larval development and adult reproductive performance in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 45. The toxicity of chlorothalonil to aquatic fauna and the impact of its operational use on a pond ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dimethomorph: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of Dimethomorph is a critical component of laboratory safety and chemical management. Adherence to proper disposal protocols is essential to protect personnel and the environment from potential harm. This compound is toxic to aquatic life with long-lasting effects, and pesticide wastes are considered acutely hazardous.[1][2][3] Therefore, it is imperative that this chemical not be disposed of through standard waste streams or sanitary sewers.[4][5]
The primary and recommended method for the disposal of this compound and its associated waste is through a licensed professional waste disposal service.[4] Incineration at a suitable, government-approved facility is the preferred final disposal method.[1][4][5][6]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound may be harmful if inhaled, swallowed, or absorbed through the skin and can cause irritation.[4]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and absorption.[4] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To protect eyes from dust, splashes, or aerosols.[4] |
| Skin and Body | Impervious clothing, such as a lab coat or chemical-resistant suit. | To protect skin from contamination. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4] |
| Respiratory | Use a respirator with a particle filter if dust is generated. | To prevent inhalation of harmful dust particles.[4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste in a laboratory setting.
Step 1: Waste Segregation and Collection
-
Immediately segregate all this compound waste from general laboratory waste.
-
This includes pure this compound, solutions containing this compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.
-
Collect all waste in suitable, clearly labeled, and sealable containers.[1][5] The containers should be designated for hazardous or special waste collection.[1]
Step 2: Managing Spills and Contaminated Materials
-
In the event of a spill, contain it immediately.
-
For small amounts: Use an absorbent, dust-binding material to contain the spill.[1][6]
-
For large amounts: Carefully sweep or shovel the material into a suitable container, avoiding the creation of dust clouds.[1][6]
-
Clean the contaminated area thoroughly with water and detergents, ensuring the cleaning water is also collected as hazardous waste.[1][6]
-
All materials used for cleanup (e.g., absorbent pads, wipes) must be disposed of as hazardous waste.
Step 3: Container Management
-
Contaminated packaging and containers should be emptied as thoroughly as possible and disposed of in the same manner as the chemical itself.[1][6]
-
For agricultural or larger containers, triple rinsing (or equivalent) can be performed. The rinsate should be collected and treated as hazardous waste or, if applicable, added to a spray tank for use.[2]
-
After proper cleaning, containers may be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling if permitted by local regulations.[2][7]
Step 4: Storage Pending Disposal
-
Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials, foods, and animal feeds.[1][5]
-
The storage area should be cool, dry, well-ventilated, and protected from heat and direct sunlight.[5][6]
-
Ensure the storage area is clearly marked as containing hazardous waste.
Step 5: Arranging for Professional Disposal
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.
-
Provide the disposal service with an accurate description of the waste, including its composition and volume.
-
Follow all instructions provided by the waste disposal company regarding transportation and handling.
-
The material should be sent to a suitable incineration plant in accordance with all local, state, and federal regulations.[1][5][6]
Table 2: Summary of this compound Disposal Procedures
| Do | Do Not |
| Wear appropriate PPE at all times. [4] | Dispose of in regular trash or down the drain. [4][5] |
| Segregate this compound waste from all other waste streams. | Discharge into the soil, surface water, or groundwater. [1][6] |
| Use sealed, properly labeled containers for waste. [1] | Incinerate without proper flue gas scrubbing. [5] |
| Store waste in a secure, well-ventilated area. [5] | Reuse empty containers unless they have been properly decontaminated. [2] |
| Use a licensed professional waste disposal service. [4] | Allow waste to accumulate unnecessarily. |
| Consult the Safety Data Sheet (SDS) for specific guidance. | Handle waste without understanding all safety precautions. [1][5] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethomorph
Essential protocols for the safe handling, storage, and disposal of Dimethomorph, ensuring the protection of laboratory personnel and the integrity of research.
This compound is a fungicide that requires careful handling due to its potential health and environmental hazards.[1][2][3] Adherence to strict safety protocols is paramount for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure.[4] The recommended protective gear includes:
-
Eye and Face Protection: To prevent contact with dust or splashes, wear chemical goggles and a face shield.[5][6]
-
Skin Protection: Chemical-resistant gloves, such as Viton™, and protective clothing are mandatory.[5] Body protection should be selected based on the specific activity and potential for exposure, and may include aprons, protective boots, or a chemical-protection suit.[1] It is also recommended to wear a light pair of disposable gloves under the outer gloves for additional protection.[6]
-
Respiratory Protection: In situations with lower concentrations or for short-term tasks, a particle filter with high efficiency for solid and liquid particles (such as EN 143 or 149, Type P3 or FFP3) is suitable.[1]
It is imperative to inspect all PPE for any damage before each use and to wash reusable equipment after each session.[6][7] Contaminated clothing should be removed immediately and laundered separately before reuse.[8][9]
Quantitative Safety Data for this compound
For easy reference, the following table summarizes key quantitative safety data for this compound.
| Parameter | Value | Reference |
| Occupational Exposure Limit | TWA: 0.67 mg/m³ | [1] |
| Oral LD50 (Rat) | 3500 mg/kg | [2] |
| Dermal LD50 (Rat) | >2000 mg/kg | [2] |
| Inhalation LC50 (Rat, 4h) | >2 mg/L | [10] |
| Toxicity to Fish (Oncorhynchus mykiss, 96h LC50) | 3 mg/L | [2] |
| Toxicity to Daphnia (48h EC50) | 48.87 mg/L | [2] |
Procedural Guidance for Safe Handling and Storage
Handling:
-
Ensure thorough ventilation in all storage and work areas.[1]
-
Avoid the formation of dust, as it can create an explosive mixture with air.[1]
-
Ground equipment to prevent electrostatic charges and keep fire extinguishers readily available.[1]
-
Refrain from eating, drinking, or smoking in areas where this compound is handled.[1]
-
Always wash hands and face before breaks and at the end of a shift.[1]
Storage:
-
Store in a locked, dry, cool, and well-ventilated place.[2]
-
Keep containers tightly closed and segregated from foodstuffs and animal feeds.[1][2]
-
Protect from moisture, direct sunlight, and heat.[1] The recommended storage duration is up to 60 months.[1]
Emergency Protocols: Spills and First Aid
Spill Response Workflow:
In the event of a this compound spill, a structured and immediate response is critical to contain the material and prevent exposure.
Caption: Workflow for a safe and effective response to a this compound spill.
First Aid Measures:
-
Inhalation: Move the individual to fresh air and seek medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][2]
-
Eye Contact: Rinse the eyes for at least 15 minutes with running water, keeping the eyelids open.[1]
-
Ingestion: Rinse the mouth immediately and drink 200-300 ml of water. Seek medical attention.[1] Do not induce vomiting if the person is conscious.[8]
Disposal Plan: Responsible Waste Management
The disposal of this compound and its containers must be handled with care to prevent environmental contamination.
-
Product Disposal: Unused this compound should be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not allow the chemical to enter drains, surface water, or groundwater.[1][2]
-
Container Disposal: Containers can be triple-rinsed and offered for recycling or reconditioning.[2] Alternatively, they can be punctured to render them unusable and then disposed of in a sanitary landfill or by incineration, where permissible.[2][10]
By adhering to these safety protocols, laboratories can ensure a secure environment for groundbreaking research while responsibly managing the risks associated with handling this compound.
References
- 1. download.basf.com [download.basf.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. chemdmart.com [chemdmart.com]
- 6. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 7. epa.gov [epa.gov]
- 8. hb-p.com [hb-p.com]
- 9. agrica.co.il [agrica.co.il]
- 10. gadotagro.com [gadotagro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
